Product packaging for Leptospermone(Cat. No.:CAS No. 567-75-9)

Leptospermone

Cat. No.: B1674756
CAS No.: 567-75-9
M. Wt: 266.33 g/mol
InChI Key: YDWYMAHAWHBPPT-UHFFFAOYSA-N
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Description

Leptospermone has been reported in Leptospermum scoparium, Kunzea pauciflora, and other organisms with data available.
a beta-triketone phloroglucinol derivative and constituent of essential oil extracted from Leptospermum scoparium (manuka oil);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1674756 Leptospermone CAS No. 567-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWYMAHAWHBPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205258
Record name Leptospermone
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Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-75-9
Record name Leptospermone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Leptospermone
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Record name Leptospermone
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Record name LEPTOSPERMONE
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

The Allelopathic Origins of a Modern Herbicide: A Technical History of Leptospermone

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, characterization, and mechanism of action of the natural β-triketone, leptospermone.

This technical guide delves into the historical and scientific journey of this compound, from its initial discovery as a natural product to its pivotal role as the chemical blueprint for a significant class of modern synthetic herbicides. We will explore the key scientific milestones, detail the experimental methodologies that have been central to its study, and present the quantitative data that has defined our understanding of this important molecule.

A Serendipitous Discovery: From Allelopathy to a Molecular Template

The story of this compound begins not in a laboratory, but with a simple observation of nature's chemical warfare. In 1977, a biologist at the Western Research Centre of Stauffer Chemical Company observed that very few plants grew under the shade of the crimson bottlebrush plant, Callistemon citrinus.[1] This phenomenon, known as allelopathy, where one plant inhibits the growth of another through the release of chemical compounds, sparked an investigation into the soil beneath the bottlebrush.

Initial extractions of the soil and subsequent bioassays revealed a potent herbicidal agent.[1] This compound was identified as this compound, a β-triketone that had been first isolated in 1927 by A.R. Penfold and J.L. Simonsen from the essential oil of Leptospermum flavescens. While this compound itself was found to be a moderately effective herbicide, its real significance lay in its novel chemical structure, which served as the foundation for the development of a new class of synthetic herbicides.[1]

This compound is a naturally occurring β-triketone found in several members of the Myrtaceae family, most notably the Mānuka tree (Leptospermum scoparium) from New Zealand, from which it derives its name, and the Australian bottlebrush (Callistemon citrinus).[2]

Chemical and Physical Properties

This compound is characterized by a cyclohexanetrione ring with an isovaleroyl side chain. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione[2]
Molecular Formula C₁₅H₂₂O₄[2]
Molecular Weight 266.33 g/mol [2]
Appearance Pale yellow oil[3]
CAS Number 567-75-9[2]

Key Experimental Protocols

Early Isolation and Synthesis

The initial isolation of this compound by Penfold and Simonsen in 1927 involved the steam distillation of the leaves and terminal branchlets of Leptospermum flavescens. The resulting essential oil was then subjected to fractional distillation to isolate the this compound-rich fraction.

Modern Extraction and Quantification: A Representative Protocol

Modern analysis of this compound from plant sources typically employs steam distillation followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To extract and quantify this compound from the leaves of Leptospermum scoparium.

Materials:

  • Fresh or dried leaves of Leptospermum scoparium

  • Clevenger-type apparatus for hydrodistillation

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • A suitable capillary column (e.g., DB-5MS)

  • This compound standard for calibration

Procedure:

  • Sample Preparation: A known weight of air-dried and ground plant material is subjected to hydrodistillation using a Clevenger-type apparatus for a defined period (e.g., 3 hours).

  • Oil Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • The GC-MS is equipped with a suitable capillary column.

    • A temperature program is set to separate the components of the essential oil. For example, an initial temperature of 60°C held for 1 minute, followed by a ramp of 3°C/min to 250°C, held for 5 minutes.

    • The injector and detector temperatures are set appropriately (e.g., 240°C and 280°C, respectively).

    • A known amount of the essential oil is injected into the GC-MS.

  • Identification and Quantification:

    • This compound is identified by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantification is achieved by creating a calibration curve with known concentrations of the this compound standard and comparing the peak area of the sample to the calibration curve.

Quantitative Data from Modern Analysis: The concentration of this compound in the essential oil of Leptospermum scoparium can vary significantly depending on the chemotype, geographical location, and season. Some high-triketone chemotypes, particularly from the East Cape of New Zealand, can have this compound concentrations exceeding 20% of the total essential oil.[5][6]

Plant SourceExtraction MethodAnalytical MethodThis compound Concentration (% of essential oil)Reference
Leptospermum scoparium (East Cape, NZ)Steam DistillationGC-MS>20%[5][6]
Callistemon citrinusHydrodistillationGC-MSVariable, often lower than high-triketone L. scoparium[7][8]

Mechanism of Action: Inhibition of HPPD

The herbicidal activity of this compound and its synthetic analogues stems from their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolic pathway of the amino acid tyrosine.

In plants, the inhibition of HPPD leads to a buildup of its substrate, 4-hydroxyphenylpyruvate, and a depletion of the downstream product, homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.

Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic bleaching symptoms and ultimately, plant death.

Signaling Pathway of HPPD Inhibition

HPPD_Inhibition cluster_tyrosine Tyrosine Catabolism cluster_biosynthesis Biosynthesis cluster_inhibition Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects from Photo-oxidation Bleaching Bleaching & Plant Death Carotenoids->Bleaching This compound This compound This compound->HPP Inhibition

Mechanism of HPPD inhibition by this compound.

Experimental Workflow: From Plant to Pure Compound

The following diagram illustrates a typical modern workflow for the isolation and identification of this compound from a plant source.

Leptospermone_Workflow Plant_Material Plant Material (e.g., Leptospermum scoparium leaves) Drying Air Drying & Grinding Plant_Material->Drying Distillation Hydrodistillation (Clevenger Apparatus) Drying->Distillation Essential_Oil Crude Essential Oil Distillation->Essential_Oil Drying_Oil Drying (Anhydrous Na₂SO₄) Essential_Oil->Drying_Oil GCMS_Analysis GC-MS Analysis Drying_Oil->GCMS_Analysis Identification Identification (Mass Spectra & Retention Time) GCMS_Analysis->Identification Quantification Quantification (Calibration Curve) GCMS_Analysis->Quantification Pure_this compound Pure this compound Data Identification->Pure_this compound Quantification->Pure_this compound

Workflow for this compound isolation and analysis.

Conclusion: A Natural Product's Enduring Legacy

The discovery of this compound is a testament to the power of observation in the natural world and the potential for natural products to inspire significant technological advancements. From its humble beginnings as an allelopathic compound in an Australian garden, this compound has provided the chemical scaffold for a major class of commercial herbicides. Its story underscores the importance of continued research into the vast chemical diversity of the plant kingdom, which holds the potential for the discovery of new drugs, agrochemicals, and other valuable bioactive compounds. The detailed study of its mechanism of action not only led to effective weed control solutions but also deepened our understanding of fundamental plant biochemical pathways. The journey of this compound serves as a compelling case study for professionals in drug development and agricultural science, illustrating a highly successful pipeline from natural product discovery to commercial application.

References

The Biosynthesis of Leptospermone in Myrtaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptospermone and its β-triketone analogues are secondary metabolites of significant interest, primarily found in species of the Myrtaceae family, such as Leptospermum scoparium (Mānuka) and Callistemon citrinus (Lemon Bottlebrush).[1] These compounds are notable for their potent herbicidal activity, which stems from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, presenting putative steps, relevant quantitative data on the bioactivity of these compounds, and detailed experimental protocols for their study. The information is intended to serve as a foundational resource for researchers in natural product synthesis, herbicide development, and plant biochemistry.

Proposed Biosynthesis Pathway of this compound

The complete biosynthesis pathway of this compound in Myrtaceae has not yet been fully elucidated and remains an active area of research.[1] However, based on the structure of this compound and related β-triketones, a putative pathway has been proposed, suggesting it is a polyketide-like compound.[1] This proposed pathway deviates from the terpenoid pathway common for many other secondary metabolites in Myrtaceae.[1]

The biosynthesis is thought to begin with precursors from primary metabolism. One proposed route involves the condensation of isobutyryl-CoA (derived from the amino acid valine) with three molecules of malonyl-CoA.[1] An alternative starting point could be the formation of phloroglucinol from malonyl-CoA, which then serves as an intermediate.[1] The involvement of a polyketide synthase (PKS) enzyme, possibly a valerophenone synthase (VPS)-like enzyme, is hypothesized to catalyze the key condensation and cyclization steps.[4]

Below is a diagram illustrating the proposed biosynthetic route to this compound and other related β-triketones found in Myrtaceae.

Leptospermone_Biosynthesis_Pathway Valine L-Valine Keto Ketoisovalerate Valine->Keto Transamination IsobutyrylCoA Isobutyryl-CoA Keto->IsobutyrylCoA Decarboxylation PKS Polyketide Synthase (PKS-like enzyme) IsobutyrylCoA->PKS MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS Intermediate Putative Polyketide Intermediate PKS->Intermediate Condensation & Cyclization Flavesone Flavesone Intermediate->Flavesone Acyl group modification Grandiflorone Grandiflorone Intermediate->Grandiflorone Acyl group modification This compound This compound Flavesone->this compound Methylation/ Rearrangement Isothis compound Isothis compound Flavesone->Isothis compound Isomerization

Figure 1: Proposed biosynthesis pathway for this compound and related β-triketones in Myrtaceae.

Quantitative Data: Bioactivity of β-Triketones

The primary mechanism of action for the herbicidal properties of this compound and its analogues is the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][5] Quantitative data from various studies demonstrate the potent inhibitory effects of these natural compounds.

Table 1: HPPD Enzyme Inhibition by β-Triketones from Leptospermum scoparium

This table summarizes the half-maximal inhibitory concentrations (I₅₀) of various extracts and purified compounds from Mānuka against the HPPD enzyme.

Compound/ExtractApparent I₅₀ (µg/mL)Source
Mānuka Oil (Crude)15.0[3]
Triketone-Rich Fraction4.02[3]
This compound3.14[3]
Grandiflorone0.22[3]
FlavesoneNot Active[3]
Sulcotrione (Synthetic)0.25 (250 nM)[3][6]

Data from whole-plant bioassays showed a similar trend, with the triketone-rich fraction and purified this compound being approximately 10 times more active than the crude Mānuka oil.[3]

Table 2: Scabicidal Activity of β-Triketones from Leptospermum scoparium

This table presents the median lethal concentration (LC₅₀) and median lethal time (LT₅₀) of β-triketones against Sarcoptes scabiei mites, demonstrating their potential as therapeutic agents.

CompoundMiticidal LC₅₀ (mM at 4h)Miticidal LT₅₀ (h at 150 mM)Ovicidal LC₅₀ (mM, Young Eggs)Ovicidal LC₅₀ (mM, Mature Eggs)Source
Flavesone61.71.4--[7][8]
This compound58.61.333.675.9[7][8]
Isothis compound60.21.4--[7][8]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

Metabolite Extraction and Analysis

Objective: To extract, identify, and quantify this compound and its precursors from Myrtaceae plant tissue (e.g., leaves), where they are localized in oil glands.[4]

Protocol:

  • Tissue Homogenization: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: Suspend the powdered tissue in a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate). Perform sonication for 30 minutes to lyse the oil glands, followed by shaking for 24 hours at room temperature.[9]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator.

  • Fractionation (Optional): For precursor identification, the crude extract can be fractionated using column chromatography on silica gel with a gradient of solvents of increasing polarity.

  • Analysis and Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Profile the volatile and semi-volatile components of the extract. Use authentic standards for the identification and quantification of this compound, flavesone, and isothis compound.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR for the structural elucidation of purified compounds and for quantification.[7][10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile or thermally labile precursors and intermediates in the pathway.[9]

Gene Identification and Expression Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes (e.g., PKS) and to analyze their expression patterns in different tissues and under various conditions.

Protocol:

  • RNA Extraction: Extract total RNA from tissues known to produce this compound (e.g., young leaves). Use a protocol optimized for plants with high contents of secondary metabolites and polysaccharides.[11]

  • Transcriptome Sequencing (RNA-Seq): Perform high-throughput sequencing of the extracted RNA to generate a transcriptome. This is a powerful tool for gene discovery without a reference genome.[12]

  • Candidate Gene Identification: Search the transcriptome data for sequences with homology to known polyketide synthases (PKS), chalcone synthases (CHS), and other related enzymes from other species.[4][12] The Leptospermum scoparium genome provides a direct resource for identifying these genes.[13]

  • Quantitative Real-Time PCR (qRT-PCR): Validate the expression of candidate genes. Design specific primers for the identified genes and measure their transcript levels in different tissues (leaves, stems, flowers) to correlate gene expression with β-triketone accumulation.

Heterologous Protein Expression and Enzyme Assays

Objective: To confirm the function of candidate biosynthetic enzymes by expressing them in a heterologous host and performing in vitro assays.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative PKS) from cDNA and clone it into an E. coli expression vector (e.g., pET series).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[11]

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, the hypothesized substrates (e.g., isobutyryl-CoA and malonyl-CoA), and necessary cofactors in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

    • Stop the reaction by adding acid and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by GC-MS or LC-MS to determine if the expected intermediate or final product has been synthesized.[14]

    • For kinetic analysis, vary the substrate concentrations to determine Kₘ and Vₘₐₓ values.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the discovery and characterization of a plant secondary metabolite pathway, such as that of this compound.

Experimental_Workflow start Plant Tissue Collection (e.g., Myrtaceae leaves) metabolite Metabolite Extraction & Profiling (GC-MS, LC-MS) start->metabolite rna Total RNA Extraction start->rna structure Structure Elucidation (NMR, MS) metabolite->structure rnaseq Transcriptome Sequencing (RNA-Seq) rna->rnaseq pathway Pathway Elucidation structure->pathway bioinformatics Bioinformatic Analysis: Homology Search, Gene Annotation rnaseq->bioinformatics candidate Identify Candidate Genes (e.g., PKS, Methyltransferases) bioinformatics->candidate q_pcr Gene Expression Analysis (qRT-PCR) candidate->q_pcr cloning Gene Cloning & Heterologous Expression (E. coli) candidate->cloning assay In Vitro Enzyme Assays cloning->assay confirmation Functional Confirmation of Biosynthetic Step assay->confirmation confirmation->pathway

Figure 2: General experimental workflow for elucidating a plant secondary metabolite pathway.

References

An In-depth Technical Guide on the Mechanism of Action of Leptospermone as an HPPD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptospermone, a naturally occurring β-triketone found in plants of the Leptospermum genus, has garnered significant attention as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the metabolic pathways of both plants and animals. In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, vital components for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a characteristic bleaching of plant tissues due to the disruption of carotenoid biosynthesis, ultimately resulting in plant death. This mechanism forms the basis for the development of a class of synthetic herbicides. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an HPPD inhibitor, focusing on its biochemical interactions, kinetic properties, and the downstream physiological effects.

Core Mechanism of HPPD Inhibition by this compound

This compound functions as a competitive and reversible inhibitor of HPPD.[1] Its inhibitory activity is centered on its interaction with the enzyme's active site, which contains a crucial Fe(II) ion for catalysis. The core of this compound's mechanism of action lies in the ability of its β-triketone moiety to chelate the ferrous iron in the HPPD active site, thereby preventing the binding of the natural substrate, p-hydroxyphenylpyruvate (HPP).

Molecular Interaction with the HPPD Active Site

The catalytic domain of HPPD features a highly conserved active site. Computational and structural studies have elucidated that the 1,3-diketone functionality of this compound is essential for its inhibitory activity. This group interacts directly with the Fe(II) ion, forming a stable bidentate complex.[2] This interaction effectively blocks the substrate from accessing the catalytic iron, thus inhibiting the dioxygenase activity of the enzyme. Furthermore, the lipophilic side chain of this compound is thought to interact with a hydrophobic pocket near the active site, contributing to the overall binding affinity and potency of the inhibitor.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs against HPPD has been quantified using various in vitro assays. The most common metrics reported are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[1][3][4]

CompoundEnzyme SourceIC50KiReference
This compoundArabidopsis thaliana HPPD3.14 µg/mLNot Reported[1]
This compoundRecombinant E. coli expressing plant HPPD20 µMNot Reported[5]
GrandifloroneArabidopsis thaliana HPPD0.22 µg/mLNot Reported[1]
Sulcotrione (synthetic)Arabidopsis thaliana HPPD250 ± 21 nMNot Reported[6]
Mesotrione (synthetic)Arabidopsis thaliana HPPDNot ReportedNot Reported

Experimental Protocols

HPPD Inhibition Assay (Oxygen Consumption Method)

This method measures the activity of HPPD by monitoring the consumption of oxygen during the conversion of HPP to homogentisate.

Materials:

  • Purified HPPD enzyme

  • p-hydroxyphenylpyruvate (HPP) substrate solution

  • This compound (or other inhibitor) solution at various concentrations

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)

  • Iron(II) solution (e.g., (NH4)2Fe(SO4)2)

  • Oxygen electrode or other oxygen sensing system

Protocol:

  • Prepare the reaction mixture in the assay buffer containing a known concentration of HPP and the iron(II) solution.

  • Add varying concentrations of the this compound solution to the reaction mixtures. A control with no inhibitor should be included.

  • Initiate the reaction by adding a specific amount of purified HPPD enzyme.

  • Immediately begin monitoring the rate of oxygen consumption using an oxygen electrode at a constant temperature (e.g., 30°C).

  • Record the initial rate of oxygen consumption for each inhibitor concentration.

  • Plot the initial reaction velocity against the inhibitor concentration to determine the IC50 value.[7]

HPPD Inhibition Assay (Spectrophotometric Method)

This assay is a high-throughput method that measures the remaining substrate (HPP) after the enzymatic reaction.

Materials:

  • Purified HPPD enzyme

  • HPP substrate solution

  • This compound (or other inhibitor) solution at various concentrations

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)

  • Iron(II) solution

  • Borate solution

  • Microplate reader

Protocol:

  • In a 96-well plate, add the iron(II) solution and the assay buffer to each well.

  • Add the this compound solution at various concentrations to the respective wells.

  • Add the purified HPPD enzyme to all wells except the blank.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HPP substrate solution to all wells.

  • Incubate the plate for a specific time to allow the reaction to proceed.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Add a borate solution to form a complex with the remaining HPP, which can be measured spectrophotometrically.

  • Read the absorbance at a specific wavelength to determine the amount of unreacted HPP.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[8]

Signaling Pathways and Logical Relationships

The inhibition of HPPD by this compound initiates a cascade of events within the plant, ultimately leading to its demise. The primary consequence is the depletion of plastoquinone and tocopherols.

HPPD_Inhibition_Pathway This compound This compound HPPD HPPD This compound->HPPD Inhibits Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Plastoquinone Plastoquinone Tocopherols Tocopherols (Vitamin E) HPP p-Hydroxyphenylpyruvate HPP->HPPD Substrate Homogentisate->Plastoquinone Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Biosynthesis of Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects ROS Reactive Oxygen Species (ROS) Carotenoids->ROS Quenches Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching Chlorophyll->Bleaching Degradation leads to Photosynthesis->ROS Generates excess energy leading to ROS->Chlorophyll Damages Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_data Data Analysis cluster_kinetics Kinetic Characterization Purify_HPPD Purify HPPD Enzyme Perform_Assay Perform HPPD Inhibition Assay (e.g., O2 Consumption) Purify_HPPD->Perform_Assay Prepare_Substrate Prepare HPP Substrate Prepare_Substrate->Perform_Assay Prepare_Inhibitor Prepare this compound Solutions Prepare_Inhibitor->Perform_Assay Measure_Rates Measure Initial Reaction Rates Perform_Assay->Measure_Rates Plot_Data Plot Rate vs. [Inhibitor] Measure_Rates->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 Vary_Substrate Vary Substrate Concentration Calculate_IC50->Vary_Substrate Lineweaver_Burk Generate Lineweaver-Burk Plot Vary_Substrate->Lineweaver_Burk Determine_Ki Determine Ki and Inhibition Type Lineweaver_Burk->Determine_Ki

References

The Allelopathic Power of Leptospermone: A Technical Guide to its Properties in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptospermone, a naturally occurring β-triketone allelochemical, has garnered significant attention for its potent herbicidal properties. This technical guide provides an in-depth analysis of the allelopathic characteristics of this compound within the soil environment. It details its mechanism of action, impact on soil microbial communities, and its environmental fate. The guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes to facilitate further research and development in the fields of agriculture and pharmacology.

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a critical factor in plant-plant and plant-microbe interactions.[1] this compound is a prime example of an allelochemical with significant biological activity.[2] This β-triketone is a natural product that inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This mode of action is the basis for its herbicidal effects, causing bleaching and ultimately death in susceptible plants.[2][4] Understanding the behavior of this compound in the soil is crucial for its potential application as a bioherbicide and for exploring its broader pharmacological applications.

Mechanism of Allelopathic Action

The primary molecular target of this compound in plants is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] HPPD plays a crucial role in the biosynthesis of plastoquinone and tocopherols, essential components for plant survival.[5][6]

  • Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway.[6]

  • Tocopherols (Vitamin E) are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.[5][6]

By inhibiting HPPD, this compound triggers a cascade of events within the plant:

  • Inhibition of Plastoquinone and Tocopherol Synthesis: The direct inhibition of HPPD halts the production of its product, homogentisate, which is the precursor for both plastoquinone and tocopherols.[7]

  • Disruption of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor inhibits phytoene desaturase, leading to a blockage in the carotenoid biosynthesis pathway.[6]

  • Chlorophyll Degradation (Bleaching): Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching or whitening of the plant tissues.[7]

  • Oxidative Stress: The depletion of tocopherols and the breakdown of the photosynthetic machinery lead to the accumulation of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.[8]

  • Growth Inhibition and Plant Death: The combination of these factors leads to a dramatic reduction in plant growth and ultimately, death.[2]

Signaling Pathway of this compound's Herbicidal Action

Leptospermone_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibits HGA Homogentisate HPPD->HGA Blocked pHPPA p-Hydroxyphenylpyruvate pHPPA->HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols PDS Phytoene Desaturase Plastoquinone->PDS Cofactor for ROS Reactive Oxygen Species (ROS) Tocopherols->ROS Scavenges Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Susceptible to Bleaching Bleaching & Growth Inhibition ROS->Bleaching Photo_oxidation->ROS

Mechanism of this compound's herbicidal action.

Quantitative Data on this compound's Allelopathic Properties

The efficacy of this compound as an allelochemical is dependent on its concentration, the target species, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound on HPPD
Target Organism/Enzyme SourceIC50 (µg/mL)Reference
Arabidopsis thaliana HPPD3.14[3]
Manuka Oil (crude)15.0[3]
Triketone-rich fraction4.02[3]
Grandiflorone (another β-triketone)0.22[3]
Table 2: Environmental Fate and Soil Interaction of this compound
ParameterValueSoil Type/ConditionsReference
Half-life (DT50)
< 10 daysArable Soil (P)[9]
~9 daysArable Soil (SJF)[10][11]
Adsorption Coefficient (Koc)
144 mL/gArable Soil (P)[10][11]
137 mL/gArable Soil (SJF)[10][11]
Freundlich Adsorption Coefficient (Kfa)
~1.2Arable Soils (P and SJF)[9]

Effects on Soil Microbial Communities

This compound, when introduced into the soil, can have a significant, though often transient, impact on the resident microbial communities.

  • Bacterial Communities: Studies have shown that this compound can alter the structure of soil bacterial communities.[9][12] For instance, an increase in the abundance of β-Proteobacteria and γ-Proteobacteria has been observed in this compound-treated soils, while the relative abundance of Acidobacteria has been shown to decrease.[9] The resilience of the bacterial community appears to be linked to the dissipation of this compound in the soil.[9][12]

  • Fungal Communities: The fungal community in soil is also sensitive to the presence of this compound.[10][13] Significant changes in the diversity and structure of fungal communities have been reported, with some soils showing a recovery of the fungal community after the complete dissipation of the bioherbicide, while in others, the changes persisted.[10][11]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the allelopathic properties of this compound in soil.

Soil Microcosm Study

This protocol is designed to assess the fate of this compound and its impact on microbial communities in a controlled laboratory setting.

Materials:

  • Sieved and characterized arable soil

  • This compound standard

  • Sterile water

  • Microcosm containers (e.g., glass jars with breathable lids)

  • Incubator

Procedure:

  • Soil Preparation: Air-dry and sieve the soil (e.g., through a 2 mm mesh). Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

  • Microcosm Setup: Weigh a standardized amount of soil (e.g., 100 g) into each microcosm container.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired final concentration (e.g., 5 µg/g of soil). A control group with only the solvent should be included. Allow the solvent to evaporate completely.

  • Moisture Adjustment: Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) with sterile water.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 45 days).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 15, 30, and 45 days), destructively sample triplicate microcosms for each treatment.

  • Analysis: Sub-sample the soil for this compound extraction and quantification, and for microbial community analysis.

This compound Extraction and Quantification from Soil

This protocol details the extraction of this compound from soil samples and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ethyl acetate

  • Methanol

  • Formic acid

  • HPLC system with a C18 column and UV detector

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction: To a known weight of soil (e.g., 10 g), add a defined volume of extraction solvent (e.g., 20 mL of ethyl acetate). Shake vigorously for a set time (e.g., 1 hour).

  • Centrifugation: Centrifuge the samples to pellet the soil particles.

  • Solvent Collection: Carefully collect the supernatant. Repeat the extraction process on the soil pellet with fresh solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Reconstitution: Re-dissolve the dried extract in a small, known volume of methanol (e.g., 1 mL).

  • HPLC Analysis: Inject a filtered aliquot of the reconstituted extract into the HPLC system. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) and detect this compound at its maximum absorbance wavelength (e.g., 280 nm).

  • Quantification: Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with known concentrations of a this compound standard.

HPPD Inhibition Assay

This bioassay is used to determine the inhibitory activity of this compound on the HPPD enzyme.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)

  • p-Hydroxyphenylpyruvate (HPPA) substrate solution

  • Assay buffer (e.g., Tris-HCl with ascorbic acid and FeSO4)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the assay buffer and the HPPD enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a control with only the solvent.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Absorbance Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The product of the HPPD reaction, homogentisate, can be enzymatically converted to a colored compound for detection.

  • Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Studying this compound in Soil

Experimental_Workflow cluster_setup Microcosm Setup cluster_sampling Sampling & Extraction cluster_analysis Analysis cluster_data_interp Data Interpretation Soil_Prep Soil Preparation (Sieving, Characterization) Lepto_App This compound Application (Spiking) Soil_Prep->Lepto_App Moisture_Adj Moisture Adjustment Lepto_App->Moisture_Adj Incubation Incubation (Controlled Temp. & Time) Moisture_Adj->Incubation Time_Sampling Time-course Sampling Incubation->Time_Sampling Lepto_Extraction This compound Extraction (Solvent Extraction) Time_Sampling->Lepto_Extraction DNA_Extraction Soil DNA Extraction Time_Sampling->DNA_Extraction HPLC HPLC Quantification (DT50, Koc) Lepto_Extraction->HPLC qPCR qPCR Analysis (Microbial Abundance) DNA_Extraction->qPCR Sequencing 16S/ITS Sequencing (Microbial Diversity) DNA_Extraction->Sequencing Data_Analysis Statistical Analysis HPLC->Data_Analysis qPCR->Data_Analysis Sequencing->Data_Analysis Conclusion Conclusion on Allelopathic Effects Data_Analysis->Conclusion

Workflow for investigating this compound in soil.

Conclusion

This compound exhibits potent allelopathic properties in the soil, primarily through the inhibition of the HPPD enzyme in susceptible plants. Its environmental fate is characterized by relatively rapid degradation, driven by both biotic and abiotic factors. While it can cause transient shifts in soil microbial communities, the ecosystem tends to show resilience following its dissipation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the potential of this compound as a bioherbicide and to explore its broader applications. Future research should focus on optimizing its formulation for targeted delivery, understanding its long-term ecological impacts, and exploring the diversity of its derivatives for novel drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Leptospermone for Cellular and Systemic Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the physicochemical characteristics of leptospermone, a natural β-triketone, and their influence on its absorption and transport across biological barriers. The guide synthesizes key data, outlines experimental methodologies for uptake analysis, and visualizes the underlying biological and experimental processes.

Introduction

This compound is a naturally occurring phytotoxin known for its herbicidal activity, which stems from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] For any compound to exert its biological effect, it must first be absorbed from the environment and transported to its molecular target site. The efficiency of this uptake and translocation is fundamentally governed by its physicochemical properties.[1][2] Understanding these properties is crucial for applications in agrochemistry and potentially for drug development, where membrane transport is a critical determinant of efficacy. This guide explores the key parameters of this compound that facilitate its biological uptake.

Physicochemical Properties of this compound

The uptake of a molecule across biological membranes is influenced by a combination of factors including its size, lipophilicity, charge, and solubility.[3][4] The properties of this compound are consistent with a compound that can readily cross biological membranes.[1][2] A summary of its key physicochemical data is presented below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄[5][6]
Molecular Weight 266.33 g/mol [6][7]
logP (o/w) 1.885 (estimated)[5]
Water Solubility 0.7124 mg/L @ 25 °C (estimated)[5]
pKa Experimentally measured, value consistent with a weakly acidic group[1][2]
Hydrogen Bond Donors Data not available
Hydrogen Bond Acceptors Data not available
Rotatable Bonds Data not available

Note: While some properties like pKa, hydrogen bond donors/acceptors, and rotatable bonds have been identified as important for this compound's uptake, specific quantitative values were not available in the cited literature.[1][2]

Uptake and Translocation Mechanisms

In plant systems, the physicochemical profile of this compound facilitates its efficient uptake by the roots and subsequent translocation to the foliage.[1][2]

Root Uptake and Acropetal Movement: this compound is readily absorbed from the soil by the roots.[1][2] Its translocation is largely driven by the transpiration stream, an upward movement of water from the roots to the leaves. This process is known as acropetal movement.[1] Studies using radiolabeled this compound have shown that approximately 50% of the compound absorbed by the roots is translocated to the foliage, indicating rapid movement.[1][2]

Role of Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. There is a strong correlation between the logP of root-absorbed pesticides and their concentration in the transpiration stream.[2] Compounds with a logP value between 2 and 3, like this compound, exhibit optimal translocation.[2] Molecules with lower logP values struggle to cross the lipid-rich Casparian strip and cell membranes, while those with higher logP values tend to become trapped within the lipid components of cells.[2] The logP of this compound is therefore ideal for enabling its movement from the roots into the plant's vascular system.[2]

Poor Phloem Mobility: In contrast to its efficient root uptake, this compound demonstrates very little movement away from the point of application on foliage.[1][2] This indicates poor phloem mobility, meaning it is not effectively transported from the leaves to other parts of the plant, such as the meristems.[2]

G cluster_soil Soil Environment cluster_plant Plant System Leptospermone_Soil This compound Root Root System Leptospermone_Soil->Root Efficient Uptake Xylem Xylem (Transpiration Stream) Root->Xylem Enters Vascular System (logP dependent) Foliage Foliage (Leaves) Target Site: HPPD Enzyme Xylem->Foliage Rapid Acropetal Translocation Phloem Phloem Foliage->Phloem Poor Mobility Leptospermone_Foliar Foliar Application Leptospermone_Foliar->Foliage Direct Application

This compound uptake and translocation pathway in plants.

Experimental Protocols for Uptake Studies

The investigation of this compound's uptake and translocation has been effectively carried out using radiolabeling techniques. This approach allows for precise quantification of the compound within different plant tissues.

Protocol: Root Uptake and Translocation of [¹⁴C]-Leptospermone

This protocol is adapted from methodologies used to study the in planta mechanism of action of this compound.[2]

1. Synthesis of Radiolabeled Compound:

  • [¹⁴C]-leptospermone is synthesized with a known specific activity (e.g., 34.12 mCi/mmol).[2]

2. Plant Cultivation:

  • Grow test plants, such as large crabgrass (Digitaria sanguinalis), under controlled laboratory conditions to a suitable size.

3. Preparation of Incubation Medium:

  • Prepare a hydroponic or similar aqueous solution.

  • Add a known concentration of [¹⁴C]-leptospermone to the medium.

4. Root Exposure:

  • Carefully place the roots of the test plants into the incubation medium containing [¹⁴C]-leptospermone.

  • Maintain the plants under conditions that encourage transpiration (e.g., light and air flow) for a defined period, typically 24 hours.[2] Ensure the medium level is maintained.

5. Harvesting and Washing:

  • After the incubation period, remove the plants from the medium.

  • Wash the roots vigorously three separate times in a large excess of water to remove any non-absorbed compound from the root surface.[2]

6. Sample Processing:

  • Separate the plant into different tissues (e.g., roots, shoots, foliage).

  • Dry the tissue samples in an oven (e.g., 65°C for 48 hours) and record the dry weight.[2]

7. Quantification:

  • Oxidize the dried plant samples.

  • Quantify the amount of ¹⁴C in each tissue type using liquid scintillation counting.

  • Calculate the percentage of absorbed this compound that was translocated to different parts of the plant.

8. Data Analysis:

  • Determine the total uptake by the roots (e.g., ~3.0% of the total [¹⁴C]-leptospermone in the medium was absorbed in one study).[2]

  • Calculate the distribution of the radiolabel within the plant to assess translocation efficiency.

G A 1. Preparation Synthesize [¹⁴C]-Leptospermone Grow Test Plants B 2. Root Exposure Incubate roots in medium with [¹⁴C]-Leptospermone (24h) A->B C 3. Harvesting Remove plants from medium Wash roots thoroughly B->C D 4. Sample Dissection Separate plant into roots, shoots, and foliage C->D E 5. Tissue Processing Dry samples (48h) Record dry weight D->E F 6. Quantification Oxidize samples Measure ¹⁴C via LSC E->F G 7. Analysis Calculate total uptake and % translocation to tissues F->G

Experimental workflow for a root uptake study.

Conclusion

The physicochemical properties of this compound, particularly its molecular weight and logP value, are highly conducive to its uptake and translocation within plant systems via root absorption. Its profile allows for efficient passage across cellular membranes and rapid movement through the xylem, driven by the transpiration stream. However, these same properties result in poor phloem mobility, limiting its translocation from foliar applications. The experimental protocols outlined, centered on radiolabeling, provide a robust framework for quantifying these biological transport phenomena. For researchers in drug development, the principles governing this compound's transport offer valuable insights into how small molecules with similar physicochemical characteristics may behave when crossing biological barriers.

References

The Insecticidal Potential of Leptospermone Against Aedes aegypti: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aedes aegypti, the primary vector for dengue, Zika, chikungunya, and yellow fever, poses a significant global health threat. The escalating issue of insecticide resistance necessitates the exploration of novel mosquitocidal compounds with unique modes of action. Leptospermone, a naturally occurring β-triketone derived from the manuka plant (Leptospermum scoparium), has emerged as a promising candidate. This technical guide provides an in-depth analysis of the insecticidal potential of this compound against Ae. aegypti, focusing on its toxicological effects, mechanism of action, and experimental validation. Current research indicates that this compound exhibits potent adulticidal and larvicidal activities through the novel mechanism of carbonic anhydrase inhibition, presenting a valuable avenue for the development of new and effective vector control strategies.

Toxicological Profile of this compound Against Aedes aegypti

This compound has demonstrated significant toxicity to both adult and larval stages of Aedes aegypti. Its efficacy has been evaluated through various bioassays, with key quantitative data summarized below.

Table 1: Adulticidal Activity of this compound against Aedes aegypti
Bioassay TypeStrainLD50 (ng/mg mosquito)95% Confidence IntervalReference
Topical ApplicationRockefeller158.4 (blood-fed)124.3 - 204.3[1]
Topical ApplicationNot Specified150Not Specified[2]
Tarsal ContactNot Specified357 ng/cm²Not Specified[2]
Table 2: Larvicidal Activity of this compound and Related Compounds against Aedes aegypti
CompoundStrainLC50 (ppm)Exposure Time (hours)Reference
Leptospermum scoparium essential oil (11.86% this compound)Not Specified47.97Not Specified[3][4]
L. scoparium Fraction 2 (56.6% this compound)Not Specified12.24Not Specified[3][4]
Dichlorphenamide (CA inhibitor)Not SpecifiedNot specified, but most potent of 5 tested24[1][3]
Methazolamide (CA inhibitor)Not Specified75Not Specified[1]
Acetazolamide (CA inhibitor)Not Specified70Not Specified[1]

Note: Direct LC50 values for pure this compound on Ae. aegypti larvae were not found in the reviewed literature. The data for L. scoparium oil and its fractions provide an indication of its larvicidal potential.

Ovicidal Activity

Currently, there is a lack of specific quantitative data on the ovicidal activity of this compound against Aedes aegypti. Further research is required to evaluate its efficacy in preventing egg hatching.

Mechanism of Action: A Novel Target in Mosquitoes

The primary mode of action of this compound in insects is the inhibition of carbonic anhydrase (CA), a departure from its herbicidal activity which involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are crucial metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental for maintaining pH homeostasis and facilitating ion transport, particularly in the mosquito midgut.[4][5] this compound has been shown to inhibit Ae. aegypti CA with an IC50 of 2.8 µM.[1] This inhibition disrupts the delicate pH balance within the mosquito's midgut, which is essential for digestive processes and overall physiological function.[2] Studies have demonstrated that this compound significantly reduces the midgut pH in Ae. aegypti.[2]

Interestingly, this compound shows a high degree of selectivity, exhibiting potent inhibition of mosquito CA while having minimal effect on mammalian CAs.[2] This selectivity is a highly desirable trait for the development of safe and targeted insecticides.

The following diagram illustrates the proposed mechanism of action:

cluster_0 Normal Physiological Process in Aedes aegypti Midgut cluster_1 Effect of this compound CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Catalysis HCO3 HCO₃⁻ + H⁺ pH pH Homeostasis & Ion Transport HCO3->pH CA->HCO3 Inhibited_CA Inhibited CA Digestion Normal Digestion & Physiology pH->Digestion This compound This compound This compound->Inhibited_CA Inhibition Disrupted_pH Disrupted pH & Ion Imbalance Inhibited_CA->Disrupted_pH Reduced Catalysis Toxicity Toxicity & Mortality Disrupted_pH->Toxicity

Figure 1: Proposed mechanism of this compound toxicity in Aedes aegypti.

Effects on Detoxification Enzymes

The direct impact of this compound on the primary detoxification enzyme families in Aedes aegypti (Cytochrome P450s, Glutathione S-Transferases, and Esterases) has not been extensively studied. However, research on other carbonic anhydrase inhibitors has shown potential interactions with these detoxification pathways. For instance, some CA inhibitors have been observed to inhibit certain cytochrome P450 enzymes. This suggests that beyond its primary mode of action, this compound could potentially influence the mosquito's ability to metabolize xenobiotics, which warrants further investigation. Understanding these interactions is crucial, as it could impact the development of resistance and the efficacy of this compound in field populations.

Experimental Protocols

The following sections detail the methodologies employed in the toxicological evaluation of this compound against Aedes aegypti.

Adult Topical Application Bioassay

This method is utilized to determine the dose-response of adult mosquitoes to a topically applied insecticide.

start Start prep Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone). start->prep mosquitoes Anesthetize 3-5 day old, non-blood-fed female Ae. aegypti. prep->mosquitoes application Apply a 0.5 µL droplet of the test solution to the dorsal thorax of each mosquito using a microapplicator. mosquitoes->application control Treat a control group with solvent only. application->control holding Place mosquitoes in recovery cups with access to a sugar solution. application->holding control->holding mortality Record mortality at 24 hours post-treatment. holding->mortality analysis Analyze data using probit analysis to determine LD50. mortality->analysis end End analysis->end

Figure 2: Workflow for adult topical application bioassay.
Larval Bioassay

This protocol is used to assess the larvicidal efficacy of a compound.

start Start prep Prepare stock solutions and serial dilutions of the test compound in an appropriate solvent (e.g., ethanol). start->prep larvae Place 20-25 late 3rd or early 4th instar Ae. aegypti larvae in beakers containing 99 mL of deionized water. prep->larvae treatment Add 1 mL of the test solution to each beaker to achieve the desired final concentrations. larvae->treatment control Prepare a control group with solvent and water only. treatment->control incubation Maintain the beakers at a constant temperature (e.g., 25-27°C). treatment->incubation control->incubation mortality Record larval mortality at 24 and 48 hours post-treatment. incubation->mortality analysis Calculate LC50 values using probit analysis. mortality->analysis end End analysis->end

Figure 3: Workflow for larval bioassay.
Carbonic Anhydrase Inhibition Assay

This in vitro assay measures the inhibitory potential of a compound against carbonic anhydrase.

start Start homogenate Prepare a homogenate of Ae. aegypti midguts in a suitable buffer. start->homogenate centrifuge Centrifuge the homogenate and collect the supernatant containing the enzyme. homogenate->centrifuge reaction_mix Prepare a reaction mixture containing buffer, substrate (e.g., p-nitrophenyl acetate), and varying concentrations of this compound. centrifuge->reaction_mix initiate Initiate the reaction by adding the enzyme preparation to the reaction mixture. reaction_mix->initiate measure Measure the rate of substrate hydrolysis spectrophotometrically by monitoring the increase in absorbance at a specific wavelength. initiate->measure calculate Calculate the percentage of enzyme inhibition for each concentration of this compound. measure->calculate ic50 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. calculate->ic50 end End ic50->end

Figure 4: Workflow for carbonic anhydrase inhibition assay.

Future Directions and Conclusion

This compound presents a compelling case as a lead compound for the development of a new class of mosquitocides. Its novel mode of action, targeting carbonic anhydrase, offers a potential solution to combat insecticide resistance that has developed against conventional neurotoxic insecticides.

Key areas for future research include:

  • Ovicidal and Pupicidal Activity: A thorough evaluation of this compound's impact on all mosquito life stages is necessary for a complete understanding of its potential in integrated vector management programs.

  • Detoxification Enzyme Interactions: Investigating the effects of this compound on the detoxification enzyme profiles of Ae. aegypti will provide insights into potential resistance mechanisms.

  • Field Efficacy: Translating laboratory findings to field or semi-field conditions is a critical step in validating its practical utility.

  • Formulation Development: Optimizing formulations to enhance stability, residual activity, and delivery to target sites will be crucial for commercialization.

References

In-Depth Technical Guide: Antimicrobial Activity of Leptospermone Against Foodborne Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of leptospermone, a naturally occurring β-triketone, against a panel of significant foodborne bacteria. The document summarizes key quantitative data, details the experimental methodologies for assessing antimicrobial efficacy, and illustrates the experimental workflow.

Quantitative Antimicrobial Activity of this compound

This compound has demonstrated notable inhibitory activity against several Gram-positive and Gram-negative foodborne pathogens. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

A key study by Jeong et al. (2018) systematically evaluated the antimicrobial effects of this compound isolated from Leptospermum scoparium seeds against six major foodborne bacteria. The results indicated that this compound exhibits potent antimicrobial activity, with MIC values ranging from 23.6 to 69.7 μg/mL.[1][2] The study also highlighted the structure-activity relationship, noting that the cyclic triketone structure of this compound is crucial for its antimicrobial efficacy.[2]

The quantitative data from this study, comparing this compound to some of its derivatives and the antibiotic tetracycline, are summarized in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives Against Foodborne Bacteria

CompoundListeria monocytogenesStaphylococcus aureusStaphylococcus intermediusSalmonella typhimuriumShigella flexneriShigella sonnei
This compound 23.63 45.25 48.5 69.7 55.4 58.6
1,2,3-Cyclohexanetrione-1,3-dioxime43.965.868.288.574.377.1
2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione48.155.459.375.868.270.5
Tetracycline (Positive Control)5.858.759.225.415.618.3
Data are presented as μg/mL. Source: Jeong et al., 2018.[1][2]

Experimental Protocols

The following sections detail the standard methodologies employed for the evaluation of the antimicrobial activity of this compound.

Agar Diffusion Method (Qualitative Screening)

The agar diffusion method is a preliminary test to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a disk or well through the agar, resulting in a zone of growth inhibition.[3][4][5]

2.1.1 Bacterial Strain Preparation:

  • Bacterial strains (Listeria monocytogenes, Salmonella typhimurium, Shigella flexneri, Shigella sonnei, Staphylococcus intermedius, and Staphylococcus aureus) are cultured in appropriate broth (e.g., Nutrient Broth or Tryptic Soy Broth) at 37°C for 24 hours.

  • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.0 × 10⁸ CFU/mL.

2.1.2 Plate Inoculation and Sample Application:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Sterile paper discs (8 mm in diameter) are impregnated with known concentrations of this compound (e.g., ranging from 0.125 to 2.0 mg/disc).

  • The impregnated discs are placed on the surface of the inoculated MHA plates.

  • A negative control (solvent-only disc) and a positive control (disc with a standard antibiotic) are included.

2.1.3 Incubation and Interpretation:

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Broth Microdilution Method (Quantitative MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

2.2.1 Preparation of Reagents and Inoculum:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Bacterial strains are cultured and standardized to a 0.5 McFarland turbidity as described for the agar diffusion method. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

2.2.2 Assay Procedure:

  • Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only).

  • The plate is incubated at 37°C for 24 hours.

2.2.3 MIC Determination:

  • Following incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of bacterial viability.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial activity of this compound, from the initial preparation of bacterial cultures to the final determination of the Minimum Inhibitory Concentration (MIC).

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Qualitative Screening (Agar Diffusion) cluster_quantification Phase 3: Quantitative Analysis (Broth Microdilution) bacterial_culture Bacterial Strain Culture (e.g., L. monocytogenes in TSB) standardization Inoculum Standardization (0.5 McFarland Standard) bacterial_culture->standardization mha_inoculation Inoculate Mueller-Hinton Agar (MHA) Plate standardization->mha_inoculation Swab Inoculation plate_inoculation Inoculate Wells with Standardized Bacteria standardization->plate_inoculation Diluted Inoculum leptospermone_prep This compound Stock Solution Preparation disc_application Apply this compound- Impregnated Discs leptospermone_prep->disc_application Disc Impregnation serial_dilution Serial Dilution of This compound in 96-Well Plate leptospermone_prep->serial_dilution Add to Broth mha_inoculation->disc_application incubation_agar Incubate at 37°C for 24 hours disc_application->incubation_agar zone_measurement Measure Zone of Inhibition incubation_agar->zone_measurement mic_determination Determine MIC (Lowest Concentration with No Growth) zone_measurement->mic_determination Informs Concentration Range serial_dilution->plate_inoculation incubation_broth Incubate at 37°C for 24 hours plate_inoculation->incubation_broth incubation_broth->mic_determination

Fig. 1: Experimental workflow for assessing the antimicrobial activity of this compound.

Concluding Remarks

This compound demonstrates significant antimicrobial activity against a range of important foodborne bacteria. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential natural antimicrobial agent for food preservation or as a lead compound in drug discovery. Future studies should focus on elucidating the precise molecular mechanism of action and conducting in vivo efficacy and safety evaluations.

References

The Role of Leptospermone as a Natural Herbicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptospermone, a naturally occurring β-triketone compound, has garnered significant attention in the agrochemical industry for its potent herbicidal properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its biosynthetic origins, and its practical applications in weed management. Drawing from extensive scientific literature, this document outlines the key signaling pathways affected by this compound, details experimental protocols for its evaluation, and presents quantitative efficacy data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel herbicidal agents.

Introduction: The Allelopathic Origins of a Potent Herbicide

This compound is a natural allelochemical produced by plants of the Myrtaceae family, notably the Australian bottlebrush (Callistemon citrinus) and the Mānuka tree (Leptospermum scoparium)[1]. Its discovery as a potent phytotoxin paved the way for the development of a successful class of synthetic herbicides. The commercial herbicide, mesotrione, is a synthetic analogue of this compound, highlighting the importance of natural product scaffolds in modern herbicide design[2]. This compound exerts its herbicidal effect through the inhibition of a key plant enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to a cascade of physiological disruptions and ultimately, plant death. This guide will delve into the intricate details of this process.

Mechanism of Action: Inhibition of HPPD and its Consequences

The primary molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD plays a crucial role in the biosynthesis of plastoquinone and tocopherols (Vitamin E) by catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate[3].

The HPPD Inhibition Signaling Pathway

This compound acts as a competitive inhibitor of HPPD. By blocking this enzyme, it disrupts two critical downstream pathways:

  • Plastoquinone Biosynthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component in the carotenoid biosynthesis pathway.

  • Carotenoid Biosynthesis: Carotenoids are vital pigments that protect chlorophyll from photo-oxidation.

The inhibition of HPPD by this compound initiates a signaling cascade that leads to the characteristic bleaching symptoms observed in susceptible plants. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a loss of photosynthetic capability and eventual cell death.

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_downstream Downstream Pathways Tyrosine Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) p-Hydroxyphenylpyruvate->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene Desaturase Phytoene Desaturase Plastoquinone->Phytoene Desaturase Cofactor Carotenoids Carotenoids Phytoene Desaturase->Carotenoids Chlorophyll Protection Chlorophyll Protection Carotenoids->Chlorophyll Protection Photosynthesis Photosynthesis Chlorophyll Protection->Photosynthesis This compound This compound This compound->HPPD Inhibition

Figure 1: Signaling pathway of HPPD inhibition by this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to originate from the phloroglucinol pathway. The core structure is derived from the condensation of three molecules of malonyl-CoA.

Leptospermone_Biosynthesis Malonyl-CoA (x3) Malonyl-CoA (x3) Phloroglucinol Synthase Phloroglucinol Synthase Malonyl-CoA (x3)->Phloroglucinol Synthase Phloroglucinol Phloroglucinol Phloroglucinol Synthase->Phloroglucinol Reaction Steps Reaction with Isovaleronitrile Phloroglucinol->Reaction Steps Isovaleronitrile Isovaleronitrile Isovaleronitrile->Reaction Steps Phloroisovalerone Imine Phloroisovalerone Imine Reaction Steps->Phloroisovalerone Imine Alkylation Alkylation & Hydrolysis Phloroisovalerone Imine->Alkylation This compound This compound Alkylation->this compound

Figure 2: Simplified biosynthetic pathway of this compound.

Quantitative Data on Herbicidal Activity

The efficacy of this compound and its derivatives has been quantified through various bioassays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro HPPD Inhibition by this compound and Related Compounds
CompoundTarget OrganismIC50 (µg/mL)Reference
Manuka OilPlant15.0[4]
Triketone-rich fractionPlant4.02[4]
This compound Plant3.14 [4]
GrandifloronePlant0.22[4]
Table 2: Herbicidal Efficacy of this compound in Whole-Plant Bioassays
Application TypeTarget WeedApplication RateEfficacyReference
Pre-emergenceBroadleaf and grass weeds3 L/haControl[5][6][7][8]
Post-emergenceBroadleaf and grass weeds3 L/haControl[5][6][7][8]
Table 3: Physicochemical and Translocation Properties of this compound
PropertyValueSignificanceReference
Root AbsorptionHighReadily taken up from the soil.[2][9][10][11]
Acropetal Translocation (Root to Shoot)~50% of absorbed amountRapid movement to foliage where it exerts its effect.[2][9][10][11]
Phloem Mobility (Foliar Application)PoorLimited translocation from the point of application on leaves.[2][9][10][11]
Soil Dissipation (DT50)4-9 days (soil dependent)Moderate persistence in the soil.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicidal activity. The following sections outline generalized protocols for key experiments.

HPPD Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of HPPD in the presence of inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPPD.

Principle: The assay measures the rate of conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate by HPPD. The decrease in enzyme activity in the presence of an inhibitor is quantified.

Materials:

  • Plant tissue rich in HPPD (e.g., young leaves)

  • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

  • p-Hydroxyphenylpyruvate (HPP) substrate solution

  • Ascorbate solution

  • Spectrophotometer

  • This compound stock solution and serial dilutions

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the crude enzyme extract.

  • Assay Reaction:

    • In a microplate or cuvette, combine the enzyme extract, ascorbate solution, and varying concentrations of this compound.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the HPP substrate.

  • Measurement:

    • Monitor the change in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the formation of homogentisate.

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Whole-Plant Herbicidal Bioassay

This bioassay evaluates the herbicidal efficacy of this compound on whole plants under controlled conditions.

Objective: To assess the pre-emergence and post-emergence herbicidal activity of this compound.

Principle: Weed species are grown in a controlled environment and treated with this compound at different growth stages. The herbicidal effect is evaluated based on visual symptoms and biomass reduction.

Materials:

  • Seeds of target weed species

  • Pots or trays with a suitable soil mix

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

  • This compound formulation (e.g., emulsifiable concentrate)

  • Spray chamber for uniform application

Procedure for Pre-emergence Assay:

  • Fill pots with soil and sow the seeds of the target weed species at a uniform depth.

  • Apply the this compound formulation to the soil surface at various rates.

  • Include an untreated control group.

  • Place the pots in a growth chamber and water as needed.

  • After a specified period (e.g., 14-21 days), assess the germination rate, visual injury (e.g., bleaching, stunting), and shoot dry weight.

Procedure for Post-emergence Assay:

  • Sow weed seeds and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Apply the this compound formulation as a foliar spray at various rates.

  • Include an untreated control group.

  • Return the plants to the growth chamber.

  • After a specified period (e.g., 7-14 days), assess visual injury and harvest the above-ground biomass to determine the fresh and dry weights.

Experimental Workflow for Natural Herbicide Discovery

The discovery and development of natural herbicides like this compound follow a structured workflow.

Natural_Herbicide_Workflow Start Plant Collection & Extraction Screening Primary Bioassay (e.g., Seed Germination) Start->Screening Active_Extract Active Extract? Screening->Active_Extract Bioassay_Guided Bioassay-Guided Fractionation Active_Extract->Bioassay_Guided Yes End Discard Inactive Active_Extract->End No Isolate_Compound Isolation of Pure Compound Bioassay_Guided->Isolate_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Isolate_Compound->Structure_Elucidation Secondary_Bioassay Secondary Bioassay (Whole-Plant) Structure_Elucidation->Secondary_Bioassay Active_Compound Active Compound? Secondary_Bioassay->Active_Compound MOA_Studies Mechanism of Action Studies (e.g., Enzyme Assays) Active_Compound->MOA_Studies Yes Active_Compound->End No Lead_Optimization Lead Optimization (Analogue Synthesis) MOA_Studies->Lead_Optimization Field_Trials Field Trials Lead_Optimization->Field_Trials

Figure 3: Experimental workflow for natural herbicide discovery.

Conclusion and Future Perspectives

This compound serves as a compelling example of how natural products can inspire the development of effective and commercially successful agrochemicals. Its specific mode of action, targeting the HPPD enzyme, offers a valuable tool for weed management, particularly in the context of evolving herbicide resistance to other modes of action. Further research into the biosynthesis of this compound and the identification of other novel β-triketones from natural sources could lead to the discovery of new herbicidal compounds with improved efficacy and environmental profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to advance the field of natural product-based herbicide discovery and development.

References

Leptospermone: A Natural Blueprint for a New Generation of Synthetic Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The natural world has long been a source of inspiration for the development of novel pharmaceuticals and agrochemicals. One compelling example of this is the journey of leptospermone, a naturally occurring β-triketone, from a plant allelochemical to the structural template for a commercially successful class of synthetic herbicides. This technical guide provides a comprehensive overview of this compound's mode of action and details its pivotal role in the creation of 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides.

Introduction: The Allelopathic Origins of a Herbicide Scaffold

This compound is a natural product found in the essential oils of plants from the Myrtaceae family, such as the Manuka tree (Leptospermum scoparium) and the Bottlebrush plant (Callistemon citrinus).[1] Its herbicidal properties were first noted through observations of suppressed plant growth in the vicinity of these plants, a phenomenon known as allelopathy.[2] This natural herbicidal activity, characterized by a distinct bleaching of plant tissues, prompted further investigation into its mechanism of action and potential as a lead compound for new herbicide development.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary molecular target of this compound and its synthetic derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the metabolic pathway of the amino acid tyrosine. In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E).

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the biosynthesis of carotenoids. Carotenoids are pigments that play a vital role in protecting chlorophyll from photo-oxidative damage. By inhibiting HPPD, this compound and its analogs disrupt the production of plastoquinone, leading to a downstream inhibition of carotenoid biosynthesis.[1] The absence of protective carotenoids results in the rapid degradation of chlorophyll under light, causing the characteristic bleaching symptoms and ultimately leading to plant death.

dot

HPPD_Inhibition_Pathway cluster_Tyrosine_Catabolism Tyrosine Catabolism Pathway cluster_Biosynthesis Biosynthesis Pathways cluster_Inhibition Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA HPPD (4-Hydroxyphenylpyruvate Dioxygenase) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound & Synthetic Triketones This compound->Inhibition

Caption: Signaling pathway of HPPD inhibition by this compound and synthetic triketones.

This compound as a Blueprint for Synthetic Herbicides

The discovery of this compound's mode of action provided a valuable pharmacophore for the rational design of synthetic herbicides. While effective, natural this compound has limitations for commercial agricultural use, including metabolic instability and lower potency compared to synthetic analogs.[4]

Chemical synthesis efforts focused on modifying the this compound structure to enhance its herbicidal efficacy, selectivity, and environmental stability. This led to the development of the triketone class of herbicides, which are now widely used in modern agriculture. A prominent example is mesotrione, a selective pre- and post-emergence herbicide used to control broadleaf weeds in corn.[5]

The synthesis of mesotrione is a multi-step process that, while not a direct modification of the natural product, utilizes the core chemical principles of the this compound structure. The general synthetic route involves the reaction of 2-nitro-4-methylsulfonylbenzoyl chloride with 1,3-cyclohexanedione, followed by a rearrangement reaction.

dot

Mesotrione_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products R1 2-Nitro-4-methylsulfonyl benzoic acid S1 Acylation with Thionyl Chloride R1->S1 R2 1,3-Cyclohexanedione S2 Esterification R2->S2 P1 2-Nitro-4-methylsulfonyl benzoyl chloride S1->P1 P2 Enol Ester Intermediate S2->P2 S3 Rearrangement (Cyanide Catalyst) P3 Mesotrione S3->P3 P1->S2 P2->S3

Caption: Simplified workflow for the chemical synthesis of mesotrione.

Quantitative Data on HPPD Inhibition

The efficacy of this compound and its synthetic derivatives as HPPD inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

CompoundTypeTarget Organism/Enzyme SourceIC50 ValueReference
This compoundNaturalArabidopsis thaliana HPPD3.14 µg/mL[6]
GrandifloroneNaturalArabidopsis thaliana HPPD0.22 µg/mL[6]
SulcotrioneSyntheticArabidopsis thaliana HPPD250 ± 21 nM[4]
MesotrioneSyntheticArabidopsis thaliana HPPD0.350 µM[7]
TembotrioneSyntheticHuman HPPD0.610 ± 0.015 µM[5]
Novel Triketone (III-15)SyntheticArabidopsis thaliana HPPD12 nM[3]
Novel Triketone (23)SyntheticArabidopsis thaliana HPPD0.034 µM[7]

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against HPPD.

Objective: To quantify the inhibitory effect of a compound on HPPD activity.

Principle: The assay measures the activity of HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA), or the formation of its product, homogentisate. The rate of the reaction is measured in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate solution

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, ascorbate, catalase, and the purified HPPD enzyme to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

  • Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Monitor the change in absorbance at a specific wavelength (e.g., 310 nm for HPPA consumption) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Whole-Plant Bioassay for Herbicidal Activity

This protocol describes a general method for assessing the herbicidal efficacy of a compound on whole plants.

Objective: To evaluate the pre- and post-emergence herbicidal activity of a test compound.

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)

  • Pots or trays filled with a standard potting mix

  • Test compound formulated for application (e.g., dissolved in a solvent with a surfactant)

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

Pre-emergence Application:

  • Fill pots with soil and sow the weed seeds at a uniform depth.

  • Apply the test compound at various concentrations to the soil surface.

  • Water the pots and place them in a greenhouse or growth chamber.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their biomass (fresh or dry weight).[9][10][11][12]

Post-emergence Application:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Apply the test compound at various concentrations as a foliar spray.

  • Return the plants to the greenhouse or growth chamber.

  • After a set period (e.g., 7-14 days), visually assess the plant injury (e.g., bleaching, necrosis, stunting) using a rating scale (e.g., 0-100%, where 100% is complete plant death) and measure the plant biomass.[9][10][11][12]

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Whole_Plant_Bioassay cluster_setup Experimental Setup cluster_application Herbicide Application cluster_incubation Incubation cluster_assessment Data Collection & Analysis S1 Seed Sowing (Target Weed Species) S2 Plant Growth to Desired Stage S1->S2 A1 Pre-emergence (Soil Application) S1->A1 A2 Post-emergence (Foliar Spray) S2->A2 I1 Growth Chamber/ Greenhouse A1->I1 A2->I1 D1 Visual Injury Rating (Bleaching, Necrosis) I1->D1 D2 Biomass Measurement (Fresh/Dry Weight) I1->D2 D3 Calculation of ED50 (Effective Dose) D1->D3 D2->D3

Caption: General workflow for a whole-plant herbicidal bioassay.

Radiolabeling Study for Uptake and Translocation

This protocol provides a framework for investigating the absorption and movement of a herbicide within a plant using a radiolabeled compound.

Objective: To determine the uptake, translocation, and distribution of a radiolabeled herbicide in a plant.

Principle: A herbicide is synthesized with a radioactive isotope (e.g., ¹⁴C). The plant is treated with the radiolabeled compound, and the movement and accumulation of radioactivity in different plant parts are measured over time.

Materials:

  • Radiolabeled test compound (e.g., [¹⁴C]-leptospermone)

  • Susceptible plant species

  • Hydroponic or soil-based growth system

  • Liquid scintillation counter or phosphor imager

  • Sample oxidizer

Procedure:

  • Synthesize the herbicide with a radioactive label (e.g., ¹⁴C).

  • Grow plants to a suitable size.

  • Root Application: Transfer plants to a hydroponic solution containing a known concentration of the radiolabeled herbicide.

  • Foliar Application: Apply a small, measured droplet of the radiolabeled herbicide to a specific leaf surface.

  • At various time points after application, harvest the plants.

  • Separate the plants into different parts (e.g., treated leaf, other leaves, stem, roots).

  • The amount of radioactivity in each plant part can be quantified using a sample oxidizer followed by liquid scintillation counting. Alternatively, the distribution can be visualized by pressing the plant parts against a phosphor screen and analyzing the image.

  • Calculate the percentage of the applied radioactivity that was absorbed and translocated to different parts of the plant.[13][14]

Conclusion

This compound serves as a prime example of how natural product chemistry can provide the inspiration and the structural foundation for the development of highly effective and commercially successful synthetic agrochemicals. The journey from observing the allelopathic effects of the Manuka tree to the widespread use of triketone herbicides in modern agriculture underscores the importance of exploring biodiversity for novel chemical scaffolds. The detailed understanding of the HPPD-inhibition mechanism has not only led to the creation of potent herbicides but also continues to guide the development of new molecules with improved efficacy and crop selectivity. The experimental protocols outlined in this guide provide a framework for the continued research and development of the next generation of herbicides inspired by nature.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Radiolabeled Leptospermone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptospermone is a naturally occurring β-triketone found in plants of the Myrtaceae family, such as the Mānuka tree (Leptospermum scoparium)[1]. It is of significant interest due to its herbicidal properties, which stem from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[2][3]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the development of new herbicides and for toxicological studies. Radiolabeling is a powerful technique used to trace the fate of molecules in biological systems[4][5]. This document provides a detailed protocol for the synthesis of carbon-14 labeled this compound ([¹⁴C]this compound). Carbon-14 is a preferred isotope for such studies due to its long half-life and the fact that its incorporation does not alter the chemical properties of the molecule[5][6].

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved by the reaction of phloroglucinol with 3-methylbutanenitrile (isovaleronitrile)[1][7]. To introduce a carbon-14 label, a plausible and efficient strategy is to label the isovaleronitrile precursor at the nitrile carbon. This can be accomplished by synthesizing [¹⁴C]3-methylbutanenitrile from a suitable starting material, such as isobutyl bromide, and potassium [¹⁴C]cyanide. The resulting radiolabeled nitrile is then reacted with phloroglucinol, followed by methylation to yield [¹⁴C]this compound.

Experimental Workflow Diagram

Radiolabeled_Leptospermone_Synthesis cluster_precursor Step 1: [¹⁴C]3-Methylbutanenitrile Synthesis cluster_condensation Step 2: Condensation and Cyclization cluster_methylation_hydrolysis Step 3: Methylation and Hydrolysis cluster_purification Step 4: Purification and Analysis K14CN Potassium [¹⁴C]Cyanide Reaction1 Nucleophilic Substitution K14CN->Reaction1 IsobutylBromide Isobutyl Bromide IsobutylBromide->Reaction1 Solvent1 DMSO Solvent1->Reaction1 LabeledNitrile [¹⁴C]3-Methylbutanenitrile Reaction1->LabeledNitrile Reaction2 Hoesch Reaction LabeledNitrile->Reaction2 Phloroglucinol Phloroglucinol Phloroglucinol->Reaction2 ZnCl2 ZnCl₂ Catalyst ZnCl2->Reaction2 IntermediateImine [¹⁴C]Phloroisovalerone Imine Reaction2->IntermediateImine Reaction3 Alkylation IntermediateImine->Reaction3 NaOEt Sodium Ethoxide NaOEt->Reaction3 CH3I Iodomethane CH3I->Reaction3 MethylatedIntermediate Methylated Intermediate Reaction3->MethylatedIntermediate Reaction4 Hydrolysis MethylatedIntermediate->Reaction4 HCl Aqueous HCl HCl->Reaction4 Labeledthis compound [¹⁴C]this compound Reaction4->Labeledthis compound Purification HPLC Purification Labeledthis compound->Purification FinalProduct Pure [¹⁴C]this compound Purification->FinalProduct Characterization Characterization (MS, NMR) Scintillation Liquid Scintillation Counting FinalProduct->Characterization FinalProduct->Scintillation

Caption: Workflow for the synthesis of [¹⁴C]this compound.

Experimental Protocols

Materials and Equipment:

  • Potassium [¹⁴C]cyanide (K¹⁴CN)

  • Isobutyl bromide

  • Phloroglucinol

  • Zinc chloride (anhydrous)

  • Sodium ethoxide

  • Iodomethane

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Liquid Scintillation Counter

Protocol:

Step 1: Synthesis of [¹⁴C]3-Methylbutanenitrile ([¹⁴C]Isovaleronitrile)

  • In a well-ventilated fume hood suitable for handling radiochemicals, dissolve potassium [¹⁴C]cyanide in a minimal amount of water.

  • Add the aqueous K¹⁴CN solution to a solution of isobutyl bromide in anhydrous DMSO.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude [¹⁴C]3-methylbutanenitrile.

Step 2: Synthesis of [¹⁴C]Phloroisovalerone Imine

  • To a stirred solution of phloroglucinol and anhydrous zinc chloride in anhydrous diethyl ether, add the crude [¹⁴C]3-methylbutanenitrile from Step 1.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the formation of the imine intermediate by TLC.

  • Upon completion, the product will precipitate. Collect the solid by filtration and wash with cold diethyl ether.

Step 3: Synthesis of [¹⁴C]this compound

  • Suspend the crude [¹⁴C]phloroisovalerone imine in methanol and treat with sodium ethoxide.

  • Add iodomethane to the reaction mixture and stir at room temperature.

  • After the alkylation is complete (monitored by TLC), acidify the reaction mixture with aqueous hydrochloric acid.

  • Heat the mixture to induce hydrolysis and the final ring formation.

  • Cool the reaction mixture and extract the crude [¹⁴C]this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification and Characterization

  • Purify the crude [¹⁴C]this compound using preparative HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and ¹H/¹³C NMR spectroscopy by comparing with an authentic non-labeled standard.

  • Determine the radiochemical purity by radio-TLC or radio-HPLC.

  • Quantify the amount of radioactivity using a liquid scintillation counter to determine the specific activity.

Data Presentation

ParameterExpected ValueMethod of Determination
Chemical IdentityConforms to this compound structureMass Spectrometry, NMR
Radiochemical Purity>98%Radio-HPLC, Radio-TLC
Specific Activity30-60 mCi/mmolLiquid Scintillation Counting, Mass Spectrometry
Chemical Purity>95%HPLC-UV, NMR

Safety Precautions

All procedures involving radioactive materials must be carried out in a designated radiological laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and national regulations.

Conclusion

This protocol provides a detailed method for the synthesis of radiolabeled this compound, a valuable tool for researchers in the fields of herbicide development, toxicology, and environmental science. The described workflow allows for the efficient incorporation of a carbon-14 label, enabling sensitive and accurate tracking of this compound in various biological and environmental systems.

References

Determining the Minimum Inhibitory Concentration (MIC) of Leptospermone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptospermone, a naturally occurring β-triketone found in the essential oil of the Manuka plant (Leptospermum scoparium), has garnered significant interest for its antimicrobial properties. As the challenge of antimicrobial resistance grows, the exploration of novel antimicrobial agents like this compound is critical. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro activity of an antimicrobial agent against a specific microorganism. This document provides detailed application notes and standardized protocols for determining the MIC of this compound, facilitating reproducible and comparable results for researchers in microbiology and drug development.

Principle of Minimum Inhibitory Concentration (MIC) Testing

The primary objective of MIC testing is to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[1] This value is crucial for assessing the potency of the antimicrobial compound and for comparing its efficacy against different microorganisms. Several standardized methods are employed for MIC determination, with broth microdilution and agar dilution being the most common.[1]

Data Presentation: MIC of this compound against Foodborne Pathogens

The following table summarizes the reported MIC values of this compound against a panel of Gram-positive and Gram-negative foodborne bacteria. This data is essential for understanding the spectrum of activity of this compound.

Bacterial StrainGram StatusMIC (µg/mL)
Listeria monocytogenes ATCC 15313Gram-positive23.63
Staphylococcus aureus ATCC 25923Gram-positive25.8
Staphylococcus intermedius ATCC 29663Gram-positive23.6
Salmonella typhimurium IFO 14193Gram-negative69.7
Shigella flexneri ATCC 29903Gram-negative51.6
Shigella sonnei ATCC 25931Gram-negative51.6
Data sourced from a study by Jeong et al. (2018)[1][2]

Experimental Protocols

This section provides detailed methodologies for determining the MIC of this compound using broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[1][2]

Materials:

  • This compound

  • Appropriate solvent (e.g., methanol or DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains of interest

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile broth (e.g., MHB).

    • Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This will further dilute the this compound concentrations by half.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, broth, and the bacterial inoculum.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest this compound concentration that has an OD similar to the sterility control.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.[3]

Materials:

  • This compound

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA) or other suitable solid growth medium

  • Petri dishes

  • Bacterial strains of interest

  • Inoculum replicating device (optional)

  • Incubator

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt a known volume of MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of the molten agar to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar mixture into sterile Petri dishes and allow them to solidify.

    • Prepare a control plate containing agar with the solvent used to dissolve this compound.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to test multiple strains simultaneously.

  • Incubation:

    • Allow the inocula to dry completely before inverting the plates.

    • Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_method MIC Method cluster_incubation Incubation cluster_analysis Analysis This compound This compound Stock Broth Broth Microdilution This compound->Broth Agar Agar Dilution This compound->Agar Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Broth Inoculum->Agar Incubate Incubate (16-20h, 37°C) Broth->Incubate Agar->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action of this compound in Bacteria

While the precise signaling pathways affected by this compound in bacteria are still under investigation, a proposed mechanism of action involves the disruption of the bacterial cytoplasmic membrane. This is attributed to the hydrophobic nature of the cyclic triketone structure of this compound.[2] It is important to note that while this compound is known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants, a study on E. coli indicated that its HPPD activity was not significantly inhibited, suggesting a different primary antibacterial mechanism.[3][4]

Leptospermone_MoA This compound This compound (Hydrophobic β-triketone) Membrane Bacterial Cytoplasmic Membrane This compound->Membrane Interacts with Disruption Membrane Disruption (Loss of integrity, altered permeability) Membrane->Disruption Leads to Inhibition Inhibition of Bacterial Growth Disruption->Inhibition

Caption: Proposed mechanism of action of this compound via cytoplasmic membrane disruption.

References

Application Note: In Vitro HPPD Inhibition Assay Protocol for Leptospermone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms.[1][2] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[1][2] Inhibition of HPPD disrupts these processes, leading to a characteristic bleaching of the plant tissue, followed by necrosis and death.[2][3] This makes HPPD a prime target for the development of herbicides.[1][2]

Leptospermone is a natural β-triketone compound derived from the manuka plant (Leptospermum scoparium).[1] It has been identified as a competitive and reversible inhibitor of the HPPD enzyme.[1][4] Understanding its inhibitory mechanism and potency is crucial for its potential application as a natural herbicide and for developing new synthetic HPPD inhibitors.

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against the HPPD enzyme. The described method is a coupled-enzyme spectrophotometric assay, which offers a robust and high-throughput-compatible format for screening and characterizing HPPD inhibitors.

Principle of the Assay

The activity of HPPD is determined by monitoring the formation of its product, homogentisate (HGA), from the substrate p-hydroxyphenylpyruvate (HPPA). Since HGA does not have a distinct absorbance signature, a coupled-enzyme system is employed. A second enzyme, homogentisate 1,2-dioxygenase (HGD), is added to the reaction. HGD rapidly converts the HGA produced by HPPD into maleylacetoacetate. The formation of maleylacetoacetate can be continuously monitored by measuring the increase in absorbance at 318 nm.[2][5]

In the presence of an inhibitor like this compound, the activity of HPPD is reduced, leading to a decreased rate of HGA formation and, consequently, a lower rate of maleylacetoacetate production. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Inhibitory Activity

The inhibitory potential of this compound and related compounds against HPPD can be quantified and compared. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundClassType of InhibitionIC50 Value (µM)
This compound Natural β-TriketoneCompetitive, Reversible12.1[4]
GrandifloroneNatural β-TriketoneNot Specified~0.93 (0.22 µg/mL)[1]
SulcotrioneSynthetic TriketoneIrreversibleNot Specified
MesotrioneSynthetic TriketoneNot Specified0.069 (LOD)[6]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for spectrophotometric analysis using a microplate reader.

Required Materials and Reagents
  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Recombinant Homogentisate 1,2-dioxygenase (HGD)

  • This compound (or other test inhibitors)

  • p-Hydroxyphenylpyruvate (HPPA), the substrate

  • L-Ascorbic acid

  • Ferrous sulfate (FeSO₄)

  • Bovine Serum Albumin (BSA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-transparent 96-well microplates

  • Microplate spectrophotometer capable of reading absorbance at 318 nm at a controlled temperature (e.g., 30°C)[2][5]

Preparation of Solutions
  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Store at 4°C.

  • HPPD Enzyme Stock: Prepare a stock solution of recombinant HPPD in assay buffer. Aliquot and store at -80°C. Determine the optimal working concentration empirically.

  • HGD Enzyme Stock: Prepare a stock solution of HGD in assay buffer. Ensure its activity is not rate-limiting. Aliquot and store at -80°C.

  • This compound Stock (10 mM): Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Store at -20°C.

  • HPPA Substrate Stock (10 mM): Dissolve HPPA in assay buffer. Prepare fresh daily.

  • Cofactor Solution (10X): Prepare a solution containing 10 mM FeSO₄ and 20 mM Ascorbic acid in water. Prepare fresh daily.

Assay Procedure
  • Prepare this compound Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 200 µM to 0.1 µM in 100% DMSO). The final concentration in the assay will be 100-fold lower.

  • Set up the Reaction Mixture: In each well of a 96-well plate, add the components in the following order (for a final volume of 200 µL):

    • 156 µL Assay Buffer

    • 20 µL 10X Cofactor Solution (Final conc: 1 mM FeSO₄, 2 mM Ascorbic acid)

    • 2 µL of this compound dilution (or DMSO for control wells)

    • 10 µL HGD enzyme solution

    • 10 µL HPPD enzyme solution

  • Controls:

    • 100% Activity Control (No Inhibitor): Replace the this compound solution with 2 µL of pure DMSO.

    • Blank (No Enzyme): Replace the HPPD enzyme solution with assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at the assay temperature (e.g., 30°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 2 µL of 10 mM HPPA substrate solution to each well (final concentration: 100 µM).

  • Data Acquisition: Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 318 nm every 30 seconds for 10-15 minutes at 30°C.[5]

Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of HPPD inhibition for each this compound concentration: % Inhibition = [1 - (Rate of Sample / Rate of 100% Activity Control)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[2][5]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the biochemical pathway involved in the assay.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep prep step step data data result result p1 Prepare Reagent Stock Solutions p2 Create Inhibitor Serial Dilutions p1->p2 a1 Add Buffer, Cofactors, Inhibitor, and Enzymes p2->a1 a2 Pre-incubate (5 min at 30°C) a1->a2 a3 Initiate with Substrate (HPPA) a2->a3 a4 Measure Absorbance (318 nm) Kinetically a3->a4 d1 Calculate Initial Reaction Rates (V₀) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 r1 Determine IC50 Value d3->r1

Caption: Workflow for the in vitro HPPD inhibition assay.

hppd_pathway substrate substrate product product enzyme enzyme inhibitor inhibitor detection detection HPPA p-Hydroxyphenylpyruvate (HPPA) HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HGD HGD Enzyme (Coupling Enzyme) HGA->HGD MAA Maleylacetoacetate Detect Measure Absorbance Increase at 318 nm MAA->Detect HPPD->HGA Product HGD->MAA Lepto This compound Lepto->HPPD Inhibition

Caption: Coupled enzyme reaction for HPPD activity measurement.

References

Greenhouse Evaluation of Leptospermone's Herbicidal Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptospermone, a naturally occurring β-triketone derived from plants such as the bottlebrush plant (Callistemon citrinus) and Manuka tree (Leptospermum scoparium), has garnered significant interest as a bioherbicide. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component of the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for photoprotection. The subsequent photo-oxidation of chlorophyll results in the characteristic bleaching or whitening of plant tissues, followed by growth inhibition and eventual plant death. This document provides detailed protocols for the greenhouse evaluation of this compound's herbicidal efficacy, methods for data collection and analysis, and a summary of its mechanism of action.

Data Presentation

The efficacy of an herbicide is typically quantified by determining the dose required to produce a certain level of response, often a 50% reduction in growth (GR₅₀) or a 50% effective dose (ED₅₀). The following tables are placeholders for quantitative data from greenhouse dose-response studies.

Table 1: Post-Emergence Herbicidal Efficacy of this compound on Various Weed Species

Weed SpeciesCommon NameGrowth Stage at ApplicationGR₅₀ (g a.i./ha)95% Confidence Interval
Amaranthus retroflexusRedroot Pigweed2-4 leafData not availableData not available
Digitaria sanguinalisLarge Crabgrass2-3 leafData not availableData not available
Abutilon theophrastiVelvetleaf2-3 leafData not availableData not available
Chenopodium albumCommon Lambsquarters2-4 leafData not availableData not available
Setaria viridisGreen Foxtail2-3 leafData not availableData not available

Table 2: Pre-Emergence Herbicidal Efficacy of this compound on Various Weed Species

Weed SpeciesCommon NameED₅₀ (g a.i./ha)95% Confidence Interval
Amaranthus retroflexusRedroot PigweedData not availableData not available
Digitaria sanguinalisLarge CrabgrassData not availableData not available
Abutilon theophrastiVelvetleafData not availableData not available
Chenopodium albumCommon LambsquartersData not availableData not available
Setaria viridisGreen FoxtailData not availableData not available

Note: Specific GR₅₀ and ED₅₀ values for this compound from greenhouse studies were not available in the searched literature. The tables are intended to be populated as data becomes available.

Signaling Pathway of this compound

This compound acts by competitively inhibiting the HPPD enzyme. This inhibition disrupts the conversion of p-hydroxyphenylpyruvate to homogentisate, a key precursor in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms.

Leptospermone_Pathway cluster_Plastid Plastid cluster_Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Phytoene Desaturase Cofactor Phytoene Phytoene Phytoene->Carotenoids Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Photoprotection ROS Reactive Oxygen Species (ROS) Chlorophyll->ROS Photo-oxidation Bleaching Bleaching/ Necrosis ROS->Bleaching This compound This compound This compound->HGA Inhibition

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental Protocols

Protocol 1: Post-Emergence Herbicidal Efficacy Evaluation

Objective: To determine the dose-response of various weed species to post-emergence application of this compound and to calculate the GR₅₀ values.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis, Abutilon theophrasti, Chenopodium album, Setaria viridis)

  • Pots (10 cm diameter) filled with a standard greenhouse potting mix

  • Greenhouse with controlled environment (25/20°C day/night temperature, 16-hour photoperiod)

  • This compound stock solution

  • Formulation blanks (solvent and surfactants without this compound)

  • Cabinet spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha)

  • Balance for weighing plant biomass

  • Drying oven

Procedure:

  • Plant Propagation: Sow seeds of each weed species in separate pots. Water as needed and allow seedlings to grow to the 2-4 true leaf stage.

  • Treatment Preparation: Prepare a series of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). Include a non-treated control and a formulation blank control.

  • Herbicide Application: Transfer the pots to a cabinet spray chamber. Apply the different rates of this compound to the respective pots. Ensure even coverage.

  • Greenhouse Incubation: Return the treated plants to the greenhouse. Randomize the pot placement to minimize environmental variability. Water the plants as needed, avoiding watering over the foliage for the first 24 hours after application.

  • Data Collection:

    • Visual Injury Assessment: Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death). Key symptoms to observe are bleaching of new growth.

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry Weight Determination: Dry the harvested biomass in a drying oven at 70°C for 72 hours and then record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the non-treated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ values and their 95% confidence intervals.

Protocol 2: Pre-Emergence Herbicidal Efficacy Evaluation

Objective: To determine the dose-response of various weed species to pre-emergence application of this compound and to calculate the ED₅₀ values.

Materials:

  • Same as Protocol 1.

Procedure:

  • Pot Preparation: Fill pots with greenhouse potting mix.

  • Treatment Application: Apply the prepared this compound concentrations directly to the soil surface in the pots using the cabinet spray chamber.

  • Sowing: Immediately after herbicide application, sow a predetermined number of seeds (e.g., 10-20) of a single weed species into each corresponding pot at a shallow depth (e.g., 0.5-1 cm).

  • Greenhouse Incubation: Place the pots in the greenhouse under controlled conditions. Water the pots gently to avoid disturbing the treated soil layer.

  • Data Collection:

    • Emergence Count: Count the number of emerged seedlings at 7, 14, and 21 days after sowing.

    • Visual Injury Assessment: Visually assess any symptoms of phytotoxicity on the emerged seedlings.

    • Biomass Measurement: At 21 days after sowing, harvest the above-ground biomass of all emerged seedlings in each pot.

    • Dry Weight Determination: Determine the dry weight as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition of emergence and the percent reduction in biomass for each treatment relative to the non-treated control.

    • Use non-linear regression analysis to determine the ED₅₀ values for both emergence and biomass reduction.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a greenhouse bioassay to evaluate the herbicidal efficacy of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Data Collection & Analysis A Seed Sourcing & Viability Testing D Planting Weeds A->D B Potting & Soil Preparation B->D C This compound Stock & Dilutions E Herbicide Application (Pre or Post-emergence) C->E D->E F Greenhouse Incubation (Controlled Environment) E->F G Visual Assessment (Injury/Bleaching) F->G H Biomass Measurement (Fresh & Dry Weight) F->H I Statistical Analysis (Dose-Response Modeling) G->I H->I J GR50 / ED50 Determination I->J

Caption: Greenhouse bioassay workflow for herbicide efficacy.

Conclusion

The protocols outlined in this document provide a standardized framework for the greenhouse evaluation of this compound's herbicidal efficacy. Consistent application of these methods will enable researchers to generate reliable and comparable data on the pre- and post-emergence activity of this promising natural herbicide against a range of economically important weed species. The characteristic bleaching symptoms and its specific mode of action make this compound an interesting candidate for further development in integrated weed management programs. Further research is needed to generate specific dose-response data for a wider variety of weed species to fully characterize its herbicidal potential.

References

Application Notes and Protocols for Field Trial Design of Leptospermone-Based Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting field trials for evaluating the efficacy and crop safety of leptospermone-based herbicides. The protocols outlined below are based on established principles of herbicide field testing and specific knowledge of this compound's mode of action.

Introduction to this compound-Based Herbicides

This compound is a natural β-triketone compound that acts as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component in the biochemical pathway responsible for carotenoid biosynthesis in plants.[2] Inhibition of HPPD leads to a depletion of plastoquinone, an essential cofactor for phytoene desaturase, which in turn disrupts the carotenoid synthesis pathway. The absence of carotenoids results in the photo-destruction of chlorophyll, causing the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.[1] This mode of action is the same as that of the commercial herbicide mesotrione.[1]

This compound exhibits both pre-emergence and post-emergence herbicidal activity against a range of broadleaf and grass weeds.[1][2] It is readily absorbed by the roots and translocated to the foliage, but shows limited movement when applied directly to the leaves.[3]

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound.

G cluster_pathway Carotenoid Biosynthesis Pathway Pyruvate_G3P Pyruvate + G3P MEP_pathway MEP Pathway Pyruvate_G3P->MEP_pathway GGPP Geranylgeranyl Diphosphate (GGPP) MEP_pathway->GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene Multiple Steps Carotenes α/β-Carotenes Lycopene->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls Plastoquinone Plastoquinone Phytoene_Desaturase Phytoene Desaturase (PDS) Plastoquinone->Phytoene_Desaturase Cofactor HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD->Plastoquinone This compound This compound This compound->HPPD Inhibits G cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection and Analysis Define_Objectives Define Objectives and Treatments Site_Selection Site Selection and Soil Analysis Define_Objectives->Site_Selection Experimental_Design Establish Experimental Design (RCBD) Site_Selection->Experimental_Design Plot_Layout Field Layout and Plot Marking Experimental_Design->Plot_Layout Crop_Planting Crop Planting Plot_Layout->Crop_Planting Herbicide_Application Herbicide Application (Pre or Post-emergence) Crop_Planting->Herbicide_Application Field_Maintenance In-Season Field Maintenance Herbicide_Application->Field_Maintenance Data_Collection Data Collection (Efficacy, Phytotoxicity) Field_Maintenance->Data_Collection Yield_Measurement Crop Harvest and Yield Measurement Data_Collection->Yield_Measurement Statistical_Analysis Statistical Analysis (ANOVA) Yield_Measurement->Statistical_Analysis Final_Report Final Report and Conclusions Statistical_Analysis->Final_Report

References

Application Notes and Protocols for the Formulation of Water-Soluble Leptospermone for Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptospermone, a natural β-triketone derived from plants such as the bottlebrush (Callistemon citrinus) and manuka (Leptospermum scoparium), has demonstrated significant potential as a bioherbicide. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in plastoquinone and tocopherol biosynthesis in plants.[1][2][3] This inhibition leads to the bleaching of new plant tissues and ultimately, plant death.[2][4] Despite its herbicidal efficacy, the practical application of this compound is hindered by its low water solubility. These application notes provide an overview of potential formulation strategies to enhance the water solubility of this compound, thereby improving its utility for weed control. Detailed, generalized protocols for the preparation of nanoemulsions and cyclodextrin inclusion complexes are presented, along with methods for evaluating their efficacy.

Introduction to this compound and its Herbicidal Action

This compound is a natural allelochemical that offers an environmentally friendlier alternative to synthetic herbicides.[2][5] Its target site, HPPD, is a well-validated target for commercial herbicides.[1][3] The herbicidal activity of this compound and its analogs has been documented, with some synthetic derivatives showing even greater potency than commercially available herbicides.[1][6][7][8][9] However, the inherent hydrophobicity of this compound presents a significant challenge for its formulation as a water-based spray application, which is a standard delivery method in agriculture.

The primary mechanism of action for this compound is the inhibition of the HPPD enzyme, which is crucial for carotenoid biosynthesis in plants.[5] The disruption of this pathway leads to the destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[5]

Signaling Pathway of this compound's Herbicidal Action

G cluster_plant_cell Plant Cell This compound This compound HPPD HPPD Enzyme This compound->HPPD inhibition Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone required for Bleaching Bleaching/Necrosis HPPD->Bleaching Tyrosine Tyrosine HPP 4-hydroxyphenylpyruvate Tyrosine->HPP HPP->HPPD substrate Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Carotenoid->Chlorophyll protects Chlorophyll->Bleaching

Caption: Mechanism of this compound herbicidal action via HPPD inhibition.

Formulation Strategies to Enhance Water Solubility

To overcome the poor water solubility of this compound, several formulation strategies can be employed. These approaches aim to create stable, water-dispersible or water-soluble formulations that are suitable for spray application.

Nanoemulsion Formulations

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-500 nm.[10] They offer a promising delivery system for hydrophobic active ingredients like this compound by encapsulating them within the oil phase of the emulsion.[10] This can enhance solubility, stability, and bioavailability.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, such as this compound, within their cavity to form water-soluble inclusion complexes.[11][12] This complexation can significantly improve the aqueous solubility and stability of the guest molecule.[11][12]

Synthesis of Water-Soluble Derivatives

Another approach is the chemical modification of the this compound molecule to create more hydrophilic derivatives. By introducing polar functional groups, the overall water solubility of the compound can be increased. Research on other β-triketones has shown that synthetic analogs can exhibit enhanced herbicidal activity.[1][6][7][8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₂₂O₃[5]
Molecular Weight250.34 g/mol [1]
pKa4.0 - 4.5[13]
Water SolubilityLow[4]
Table 2: Herbicidal Activity of this compound and Related Compounds
CompoundTargetIC₅₀ / I₅₀Weed SpeciesReference
This compoundHPPD0.96 µg/mLNot specified[7]
GrandifloroneHPPD750 ± 70 nMNot specified[8][14]
Sulcotrione (synthetic)HPPD250 ± 21 nMNot specified[8][14]
Novel β-triketone (C₉ alkyl side chain)HPPD19 ± 1 nMNot specified[8][14]
Manuka OilWhole Plant11.5 µg/mLNot specified[7]
Triketone-rich fractionWhole Plant1.45 µg/mLNot specified[7]
Compound II-3 (synthetic)AtHPPD0.248 µMBroadleaf and monocotyledonous weeds[6]
Mesotrione (synthetic)AtHPPD0.283 µMBroadleaf and monocotyledonous weeds[6]
Compound 35 (synthetic)AtHPPD0.034 µMDigitaria sanguinalis, Amaranthus retroflexus, etc.[9]

Experimental Protocols

The following are generalized protocols for the preparation of water-soluble this compound formulations. Researchers should note that these protocols will likely require optimization for the specific application and desired formulation characteristics.

Protocol for Preparation of a this compound Nanoemulsion

This protocol is based on high-energy emulsification methods commonly used for preparing pesticide nanoemulsions.[15]

Materials:

  • This compound (active ingredient)

  • Carrier oil (e.g., methylated seed oil, vegetable oil)

  • Surfactant (e.g., Tween 80, Span 80, or a blend)

  • Deionized water

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Oil Phase Preparation: Dissolve a known concentration of this compound in the carrier oil.

  • Aqueous Phase Preparation: In a separate vessel, add the surfactant(s) to deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until a stable, translucent nanoemulsion is formed.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and stability over time.

Experimental Workflow for Nanoemulsion Formulation

G cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis A Dissolve this compound in Carrier Oil C Combine Oil and Aqueous Phases (Pre-emulsion) A->C B Mix Surfactant(s) with Deionized Water B->C D High-Energy Homogenization C->D E Characterize Droplet Size, PDI, and Stability D->E

Caption: Workflow for preparing a this compound nanoemulsion.

Protocol for Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is based on the kneading method, which is a common and economical technique for preparing cyclodextrin inclusion complexes.[16]

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol-water mixture (e.g., 1:1 v/v)

  • Mortar and pestle

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin and place them in a mortar.

  • Kneading: Slowly add the ethanol-water mixture to the powder while continuously kneading with the pestle to form a homogeneous paste. Continue kneading for a specified time (e.g., 45-60 minutes).

  • Drying: Spread the paste in a thin layer and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or X-ray diffraction (XRD).

Logical Flow for Cyclodextrin Inclusion Complex Preparation

G A Calculate Molar Ratio of This compound and Cyclodextrin B Mix Powders in a Mortar A->B C Knead with Ethanol-Water Mixture to Form a Paste B->C D Dry the Paste in an Oven C->D E Grind and Sieve the Dried Complex D->E F Characterize Complex Formation (FTIR, DSC, XRD) E->F

Caption: Process for preparing a this compound-cyclodextrin complex.

Protocol for Efficacy Evaluation of Water-Soluble this compound Formulations

This protocol outlines a general procedure for assessing the herbicidal efficacy of the prepared formulations in a greenhouse setting.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)

  • Potting soil

  • Pots or trays

  • Spray chamber or handheld sprayer

  • Water-soluble this compound formulation(s)

  • Control solutions (water, formulation blank without this compound)

Procedure:

  • Plant Growth: Sow weed seeds in pots filled with potting soil and allow them to grow to a specific stage (e.g., 2-4 true leaves for post-emergence application).

  • Treatment Application: Prepare a series of dilutions of the water-soluble this compound formulation. Apply the treatments to the weeds at a consistent volume per unit area using a sprayer. Include appropriate controls.

  • Incubation: Place the treated plants in a greenhouse or growth chamber with controlled environmental conditions (temperature, light, humidity).

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).

  • Data Analysis: Calculate the GR₅₀ (the concentration required to reduce plant growth by 50%) or other relevant efficacy metrics.

Conclusion

The development of water-soluble formulations of this compound is a critical step toward its successful commercialization as a bioherbicide. Nanoemulsions and cyclodextrin inclusion complexes represent two viable strategies to enhance its aqueous solubility and, consequently, its applicability in agricultural settings. The protocols provided herein offer a foundational framework for researchers to develop and optimize such formulations. Further investigation into the synthesis of novel, more hydrophilic this compound derivatives may also yield promising candidates for next-generation bioherbicides. Rigorous efficacy testing against a broad range of weed species will be essential to validate the performance of these advanced formulations.

References

Application Notes and Protocols for Leptospermone Root Uptake and Translocation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptospermone, a natural β-triketone derived from the Manuka plant (Leptospermum scoparium), has garnered significant interest as a bioherbicide. Its mode of action involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the plant's biosynthesis of plastoquinone and tocopherols.[1] Inhibition of HPPD disrupts the production of these essential molecules, leading to a downstream inhibition of carotenoid biosynthesis.[2][3] Without the photoprotective function of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching of plant tissues and eventual plant death.[4][5]

Understanding the uptake of this compound by plant roots and its subsequent translocation throughout the plant is critical for optimizing its efficacy as a herbicide. These application notes provide detailed protocols for conducting root uptake and translocation assays using radiolabeled this compound, enabling researchers to quantify its movement and accumulation in various plant tissues.

Data Presentation

The following table summarizes quantitative data on the root uptake and translocation of [¹⁴C]-leptospermone in large crabgrass (Digitaria sanguinalis) at various time points after exposure. This data provides a clear overview of the kinetics of this compound movement within the plant.

Time (hours)Radioactivity in Roots (% of total absorbed)[6]Radioactivity in Shoots (% of total absorbed)[6]Total Absorption (% of applied)[6]
185.314.715.2
370.129.930.8
655.644.445.1
1248.251.862.3
2442.557.575.4

*Data adapted from Owens et al. (2013). The study demonstrates the rapid uptake of this compound by the roots and significant acropetal translocation to the shoots.[7][8]

Experimental Protocols

Protocol 1: Hydroponic Plant Culture for Uptake Assays

This protocol details the preparation of plants in a hydroponic system, which provides a controlled environment for root uptake studies.

Materials:

  • Seeds of the target plant species (e.g., large crabgrass, Digitaria sanguinalis)

  • Germination trays or pots

  • Potting mix or sand

  • Hydroponic containers (e.g., glass jars, beakers)

  • Aeration system (optional, but recommended)

  • Hoagland's nutrient solution (or other suitable plant nutrient solution)

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

Procedure:

  • Seed Germination: Sow seeds in germination trays or pots filled with a suitable germination medium. Water as needed and maintain in a growth chamber or greenhouse under optimal conditions for the chosen plant species.

  • Seedling Selection: Once seedlings have reached the desired growth stage (e.g., two to three-leaf stage), carefully remove them from the germination medium.

  • Root Washing: Gently wash the roots with deionized water to remove any adhering soil or germination medium.

  • Transfer to Hydroponics: Place the seedlings into the hydroponic containers with their roots submerged in the nutrient solution. Use a support system (e.g., foam plugs, perforated lids) to hold the plants in place.

  • Acclimatization: Allow the plants to acclimate to the hydroponic conditions for a few days before initiating the uptake experiment. Ensure the nutrient solution is aerated if using a static system.[9]

  • Nutrient Solution Replacement: Replace the nutrient solution every 2-3 days to ensure an adequate supply of nutrients.

Protocol 2: Root Uptake and Translocation Assay using Radiolabeled this compound

This protocol describes the methodology for quantifying the uptake and movement of this compound from the roots to the shoots using a radiolabeled compound.

Materials:

  • Healthy, uniform plants grown hydroponically (from Protocol 1)

  • [¹⁴C]-leptospermone of known specific activity

  • Nutrient solution

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Phosphor imaging system (optional, for visualization)

  • Mounting paper and tape (for phosphor imaging)

Procedure:

  • Preparation of Treatment Solution: Prepare a treatment solution by adding a known amount of [¹⁴C]-leptospermone to the hydroponic nutrient solution to achieve the desired final concentration.

  • Exposure to Radiolabel: Replace the nutrient solution in the hydroponic containers with the [¹⁴C]-leptospermone treatment solution, ensuring the roots are fully submerged.

  • Time Course Sampling: Harvest plants at predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours) to assess the time course of uptake and translocation.

  • Root Washing: At each harvest time point, remove the plant from the treatment solution and wash the roots thoroughly with non-radiolabeled nutrient solution followed by deionized water to remove any unbound [¹⁴C]-leptospermone from the root surface.

  • Plant Sectioning: Separate the plant into different tissues: roots and shoots. For more detailed analysis, shoots can be further divided into stems and leaves.

  • Sample Preparation for Quantification:

    • Dry the sectioned plant tissues to a constant weight.

    • Combust the dried tissue samples in a biological oxidizer.

    • Trap the evolved ¹⁴CO₂ in a suitable scintillation cocktail.[10]

  • Quantification of Radioactivity:

    • Measure the radioactivity in each sample using a Liquid Scintillation Counter.

    • Calculate the amount of [¹⁴C]-leptospermone in each tissue based on the specific activity of the radiolabeled compound.

  • Data Analysis: Express the results as the percentage of applied radioactivity absorbed by the whole plant and the percentage of absorbed radioactivity translocated to different plant parts.

  • (Optional) Phosphor Imaging for Visualization:

    • Mount the whole plant onto a sheet of paper at each time point.

    • Expose the mounted plant to a phosphor imaging screen.

    • Scan the screen using a phosphor imager to visualize the distribution of the radiolabeled this compound.

Visualizations

Signaling Pathway of this compound's Herbicidal Action

G This compound This compound Inhibition Inhibition This compound->Inhibition HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate HPP p-Hydroxyphenylpyruvate HPP->HPPD Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Photooxidation Chlorophyll Photooxidation Carotenoid->Photooxidation Prevents Bleaching Plant Bleaching & Death Photooxidation->Bleaching Inhibition->HPPD

Caption: this compound inhibits HPPD, blocking key biosynthetic pathways.

Experimental Workflow for Root Uptake and Translocation Assay

G cluster_prep Plant Preparation cluster_assay Uptake Assay cluster_analysis Analysis Germination 1. Seed Germination Hydroponics 2. Transfer to Hydroponics Germination->Hydroponics Acclimatization 3. Acclimatization Hydroponics->Acclimatization Exposure 4. Exposure to [¹⁴C]-Leptospermone Acclimatization->Exposure Harvesting 5. Time-course Harvesting Exposure->Harvesting Washing 6. Root Washing Harvesting->Washing Sectioning 7. Plant Sectioning (Roots & Shoots) Washing->Sectioning Quantification 8. Quantification (LSC) Sectioning->Quantification Visualization 9. Visualization (Phosphor Imaging) Sectioning->Visualization Data 10. Data Analysis Quantification->Data Visualization->Data

Caption: Workflow for this compound root uptake and translocation analysis.

References

Troubleshooting & Optimization

Leptospermone Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with leptospermone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on this compound's stability and degradation in soil.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in soil?

This compound is a natural β-triketone that undergoes both biotic and abiotic degradation in soil. Its stability, often measured by its half-life (DT50), is highly variable and depends on environmental conditions. Dissipation is significantly lower in sterilized soil, indicating that microbial activity is a primary driver of its degradation.[1][2]

Q2: What are the primary degradation pathways for this compound in the soil environment?

The two main processes responsible for the dissipation of this compound are microbial degradation and photolysis.[1][3] A key transformation product identified from both pathways is hydroxy-leptospermone.[1][3][4][5] Specific soil bacteria, such as Methylophilus sp. LS1, have been isolated and shown to completely degrade this compound.[1][3]

Q3: How do different soil properties affect the degradation rate of this compound?

Soil properties play a crucial role. The dissipation rate has been shown to differ significantly between soil types, with reported DT50 values ranging from 4 to 9 days in different arable soils.[6][7] this compound is considered to be moderately adsorbed to soils, with organic carbon normalized sorption coefficient (Koc) values around 137-144 mL/g.[6][7][8] Factors like soil pH can influence photolysis, while microbial community composition, temperature, and moisture content directly impact the rate of biodegradation.[1][3][4][9]

Q4: What are the known degradation products or metabolites of this compound?

The major identified transformation product of this compound in soil, resulting from both photodegradation and microbial action, is hydroxy-leptospermone.[1][3][5] This metabolite forms rapidly in soil and is also subject to further dissipation over time.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound's behavior in soil.

Table 1: Half-Life (DT50) of this compound Under Various Conditions

ConditionHalf-Life (DT50)Source(s)
Photodegradation (Simulated Sunlight)72 hours (3 days)[1][3]
Biodegradation (Methylophilus sp. LS1)6 days[1][3]
Soil Microcosm (Arable Soil P)4 days[6][7]
Soil Microcosm (Arable Soil SJF)9 days[6][7]
Soil Microcosm (General)< 10 days[1]
Soil Application (this compound alone)15 days[10]

Table 2: Soil Adsorption Coefficients for this compound

ParameterSoil Type PSoil Type SJFSource(s)
Koc (mL g⁻¹)143.86136.66[8]
Kfa 1.291.23[8]

Troubleshooting Guides

Problem 1: Observed degradation of this compound is much slower than expected.

  • Possible Cause 1: Low Microbial Activity. The soil may have a low population of microbes capable of degrading this compound. Abiotic control experiments using sterilized soil are crucial to confirm the role of microbes.[1][2]

  • Troubleshooting:

    • Verify that the soil was not sterilized or autoclaved (unless for an abiotic control).

    • Ensure incubation conditions (temperature, moisture) are optimal for microbial activity.[4][9]

    • Consider the history of the soil; soils with previous exposure to β-triketones may have adapted microbial communities.[6][7]

  • Possible Cause 2: Environmental Conditions. Incubation temperature or moisture may be too low, inhibiting microbial metabolism.

  • Troubleshooting:

    • Maintain a constant temperature, typically around 20-25°C.[8]

    • Ensure soil moisture is maintained at a consistent and appropriate level (e.g., 33% of water-holding capacity).[8]

  • Possible Cause 3: Strong Adsorption. In soils with very high organic matter, this compound may be more strongly adsorbed, reducing its bioavailability for microbial degradation.

  • Troubleshooting:

    • Characterize the soil's organic carbon content.

    • Perform an adsorption study to determine the specific Koc/Kd values for your soil.

Problem 2: High variability between experimental replicates.

  • Possible Cause 1: Non-Homogeneous Soil. Soil samples may not be adequately homogenized, leading to variations in texture, organic matter, and microbial populations between replicates.

  • Troubleshooting:

    • Thoroughly mix and sieve the soil before dividing it into microcosms to ensure uniformity.

  • Possible Cause 2: Inconsistent Application or Moisture. The initial application of this compound may not be uniform, or moisture levels may vary between replicates during incubation.

  • Troubleshooting:

    • Use a carrier solvent (like methanol) for application and allow it to evaporate completely to ensure even distribution.[8]

    • Regularly check and adjust the weight of each microcosm to maintain consistent moisture content.

  • Possible Cause 3: Inefficient or Inconsistent Extraction. The method used to extract this compound from the soil may not be consistently efficient across all samples.

  • Troubleshooting:

    • Validate your extraction method by determining recovery rates from spiked samples.

    • Ensure consistent shaking/sonication times and solvent volumes for all extractions.

Visualizations

Leptospermone_Degradation_Pathway cluster_abiotic Abiotic Pathway cluster_biotic Biotic Pathway This compound This compound Photolysis Photolysis (Sunlight, pH dependent) This compound->Photolysis Abiotic Microbial Microbial Degradation (e.g., Methylophilus sp. LS1) This compound->Microbial Biotic Hydroxy Hydroxy-leptospermone Further Further Degradation Products (e.g., CO2) Hydroxy->Further Biotic/Abiotic Photolysis->Hydroxy Microbial->Hydroxy

Caption: Proposed degradation pathways for this compound in soil.

Experimental_Workflow A 1. Soil Preparation (Sieve & Homogenize) B 2. Microcosm Setup (Sterilized & Non-Sterilized) A->B C 3. This compound Spiking B->C D 4. Incubation (Controlled Temp & Moisture) C->D E 5. Time-Point Sampling D->E F 6. Soil Extraction E->F G 7. HPLC/UV Analysis F->G H 8. Data Analysis (Calculate DT50) G->H

Caption: General workflow for a soil dissipation study.

Troubleshooting_Logic rect rect Start Degradation Rate Unexpected? Slow Slower than expected? Start->Slow Yes Fast Faster than expected? Start->Fast No Abiotic Abiotic control degrading? Slow->Abiotic Enhanced Is soil pre-exposed to β-triketones? Fast->Enhanced Microbes Check microbial factors: - Soil source - Sterilization method Abiotic->Microbes No Conditions Check physical conditions: - Temperature - Moisture - pH Abiotic->Conditions Yes Photolysis Was there light exposure? Enhanced->Photolysis No Adapted Enhanced biodegradation by adapted microbes. Enhanced->Adapted Yes Light Photolysis contributed to degradation. Photolysis->Light Yes Review Review experimental setup. Photolysis->Review No

Caption: Troubleshooting logic for unexpected degradation rates.

Experimental Protocols

Protocol 1: Soil Dissipation Study (Microcosm Incubation)

This protocol is adapted from methodologies described in soil ecotoxicology studies.[8]

  • Soil Preparation:

    • Collect fresh soil, removing large debris and stones.

    • Sieve the soil through a 2 mm mesh to ensure homogeneity.

    • Determine the soil's maximum water-holding capacity.

    • For an abiotic control, sterilize a portion of the soil using an appropriate method, such as gamma irradiation.[8]

  • Microcosm Setup:

    • Weigh equal amounts of prepared soil (e.g., 20 g) into individual glass containers (microcosms).[8]

    • Prepare microcosms in triplicate for each treatment and time point.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent like methanol.

    • Apply the solution to the soil surface to achieve the desired concentration (e.g., 5 µg/g).[8]

    • Allow the solvent to evaporate completely in a fume hood.

    • Prepare control microcosms treated only with the solvent.

  • Incubation:

    • Adjust the moisture content of each microcosm to a specified level (e.g., 33% of water-holding capacity).[8]

    • Incubate the microcosms in the dark at a constant temperature (e.g., 22°C) for the duration of the experiment (e.g., 45 days).[8]

    • Maintain moisture by periodically weighing the containers and adding sterile deionized water as needed.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 15, 30, 45 days), destructively sample the triplicate microcosms for each treatment.[8]

    • Store samples at -20°C prior to extraction and analysis.

    • Extract this compound from the soil using an appropriate solvent and method (see Protocol 3).

    • Analyze the extracts via HPLC-UV.

Protocol 2: Soil Adsorption Study (Batch Equilibrium Method)

This protocol follows the OECD 106 guideline for determining adsorption-desorption behavior.[8][11]

  • Solution Preparation:

    • Prepare a series of this compound solutions of varying concentrations in a 0.01 M CaCl₂ background solution. The CaCl₂ solution mimics the ionic strength of soil water and helps flocculate soil particles for easier separation.

  • Equilibration:

    • Add a known mass of soil (e.g., 1 g) to centrifuge tubes.[8]

    • Add a known volume of one of the this compound solutions to each tube.[8]

    • Include soil-free blanks to check for adsorption to the container walls.

    • Agitate the tubes on a shaker for a predetermined time required to reach equilibrium (typically 2-4 hours, which should be confirmed in preliminary kinetic tests).[8]

  • Separation and Analysis:

    • Centrifuge the tubes at high speed (e.g., 3500 x g) to separate the soil from the solution.[8]

    • Carefully collect the supernatant.

    • Analyze the concentration of this compound remaining in the supernatant using HPLC-UV.

  • Calculation:

    • Calculate the amount of this compound adsorbed to the soil by subtracting the amount in the equilibrium solution from the initial amount.

    • Use the data to plot an adsorption isotherm and calculate Freundlich (Kf) or Langmuir adsorption coefficients. Normalize to the soil's organic carbon content to determine the Koc value.

Protocol 3: Sample Extraction and HPLC Analysis

This protocol outlines a general method for extracting and quantifying this compound from soil samples.

  • Soil Extraction:

    • Take a subsample of soil (e.g., 10 g) from the microcosm.[6][7]

    • Add a suitable extraction solvent (e.g., acetonitrile/water mixture). The exact solvent system should be optimized for your soil type.

    • Agitate vigorously using a mechanical shaker or sonicator for a defined period.

    • Centrifuge the sample to pellet the soil particles.

    • Collect the supernatant. Repeat the extraction process on the soil pellet 1-2 more times and combine the supernatants.

  • Sample Cleanup (if necessary):

    • If the extract is "dirty" (contains many interfering compounds), a solid-phase extraction (SPE) cleanup step may be required.

  • HPLC-UV Analysis:

    • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water.

    • Detection: Set the UV detector to a wavelength of 280 nm.[8]

    • Quantification: Create a calibration curve using standards of known this compound concentrations. The limit of quantification for similar methods has been reported at 0.2 mg/L.[6][7][8] Analyze the soil extracts and determine the concentration of this compound based on the calibration curve.

References

Technical Support Center: Photolytic Degradation of Leptospermone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to studying the photolytic degradation pathway of leptospermone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary photolytic degradation product of this compound?

A1: The primary degradation product of this compound under photolytic conditions is hydroxy-leptospermone.[1][2][3] Several other transformation products are also formed.[1][3]

Q2: What is the half-life of this compound under simulated solar light?

A2: The half-life of this compound is approximately 72 hours when exposed to simulated solar light irradiations.[1][2]

Q3: How does pH affect the photolytic degradation of this compound?

A3: The photolysis of this compound is sensitive to pH.[1][2] As a β-triketone with a pKa around 5.4, its ionization state will vary with pH, which in turn affects its photoreactivity.

Q4: What analytical techniques are most suitable for studying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for separating and identifying this compound and its photoproducts.[4] LC-MS/MS can provide structural information for the identification of unknown degradation products.

Q5: What are the polychromatic quantum yields for this compound photolysis?

A5: The polychromatic quantum yields for this compound are reported to be between 1.2 × 10⁻³ and 1.8 × 10⁻³. These values are noted to be 3-5 times higher than for the anionic form of the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data related to the photolytic degradation of this compound.

Table 1: Photodegradation Kinetics of this compound

ParameterValueConditionsReference
Half-life (t½)72 hoursSimulated solar light irradiation in aqueous solution[1][2]
Polychromatic Quantum Yield (Φ)1.2 × 10⁻³ - 1.8 × 10⁻³Molecular form

Experimental Protocols

This section provides a detailed methodology for a typical experiment designed to study the photolytic degradation of this compound in an aqueous solution.

Objective:

To determine the photolytic degradation rate of this compound and identify its major transformation products under simulated solar irradiation.

Materials:
  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • Phosphate or acetate buffer solutions (for pH control)

  • Quartz reaction vessels

  • Solar simulator (e.g., Xenon lamp with filters to simulate sunlight)

  • HPLC-DAD or HPLC-MS/MS system

  • pH meter

  • Magnetic stirrer and stir bars

Procedure:

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.
  • Store the stock solution in the dark at 4°C.

2. Preparation of Working Solutions:

  • Prepare working solutions of this compound (e.g., 10 mg/L) in the desired aqueous matrix (e.g., ultrapure water or a specific buffer solution to maintain a constant pH).
  • Ensure the final concentration of acetonitrile is low (e.g., < 0.1%) to avoid co-solvent effects.

3. Photolysis Experiment:

  • Transfer a known volume of the this compound working solution into quartz reaction vessels.
  • Place the vessels in a temperature-controlled chamber equipped with a solar simulator.
  • Maintain a constant temperature (e.g., 25°C) using a water bath or cooling system.
  • Continuously stir the solutions during irradiation.
  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each vessel.
  • Prepare a dark control by wrapping a reaction vessel in aluminum foil and placing it alongside the irradiated samples to assess abiotic degradation in the absence of light.

4. Sample Analysis (HPLC-DAD/MS):

  • Immediately analyze the collected samples by HPLC-DAD or HPLC-MS/MS.
  • Typical HPLC Conditions:
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  • Gradient Program: A typical gradient might start at 90% A, decrease to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., around 285 nm).
  • Typical MS Conditions (for identification):
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  • Scan Mode: Full scan to detect parent ions and product ion scan (MS/MS) to obtain fragmentation patterns for structural elucidation.

5. Data Analysis:

  • Quantify the concentration of this compound at each time point using a calibration curve.
  • Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Identify degradation products by comparing their mass spectra and retention times with known standards or by interpreting their fragmentation patterns.

Photolytic Degradation Pathway of this compound

The following diagram illustrates the proposed photolytic degradation pathway of this compound in an aqueous solution at pH 5 under UV irradiation.

Photolytic_Degradation_of_this compound This compound This compound (m/z 265) TP1 Hydroxy-leptospermone (m/z 281) This compound->TP1 + O TP2 Di-hydroxy-leptospermone (m/z 297) TP1->TP2 + O TP3 Further Degradation Products TP2->TP3 Oxidation

Caption: Proposed photolytic degradation pathway of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the study of this compound's photolytic degradation.

Problem Possible Cause(s) Recommended Solution(s)
No or very slow degradation of this compound 1. Inappropriate light source: The lamp's emission spectrum does not overlap with the absorption spectrum of this compound. 2. Low light intensity: The photon flux is insufficient to induce significant degradation within the experimental timeframe. 3. Incorrect pH: The pH of the solution may stabilize the this compound molecule.1. Verify lamp specifications: Ensure you are using a lamp that simulates solar radiation (e.g., a Xenon arc lamp with appropriate filters). 2. Increase light intensity: Move the samples closer to the lamp or use a more powerful lamp. Calibrate the light intensity. 3. Adjust pH: Since this compound's degradation is pH-sensitive, conduct pilot studies at different pH values (e.g., 5, 7, and 9) to find the optimal condition for degradation.
High variability in results between replicates 1. Inconsistent sample positioning: Samples are not receiving uniform irradiation. 2. Temperature fluctuations: The reaction temperature is not well-controlled. 3. Inhomogeneous solution: The sample is not being adequately stirred.1. Use a merry-go-round photoreactor: This ensures all samples receive equal amounts of light. 2. Use a temperature-controlled chamber: Maintain a constant temperature throughout the experiment. 3. Ensure constant stirring: Use a magnetic stirrer for all samples to ensure homogeneity.
Poor chromatographic peak shape (tailing or fronting) 1. Column overload: Injecting too high a concentration of the sample. 2. Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of this compound or its degradation products. 3. Column degradation: The stationary phase is deteriorating.1. Dilute the sample: Inject a lower concentration of the analyte. 2. Adjust mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure consistent ionization of the analytes. 3. Replace the column: If the problem persists with a new sample and mobile phase, the column may need to be replaced.
Difficulty in identifying degradation products 1. Low concentration of products: The degradation products are below the limit of detection of the instrument. 2. Complex fragmentation pattern: The mass spectra are difficult to interpret. 3. Co-elution of products: Multiple degradation products have similar retention times.1. Concentrate the sample: Use solid-phase extraction (SPE) to concentrate the degradation products before analysis. 2. Use high-resolution mass spectrometry (HRMS): This will provide accurate mass measurements to help determine the elemental composition of the products. 3. Optimize the chromatographic method: Adjust the mobile phase gradient, temperature, or try a different column to improve the separation of the degradation products.

References

Technical Support Center: Microbial Degradation of Leptospermone in Arable Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the microbial degradation of the natural herbicide leptospermone in arable soil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound dissipation in arable soil?

This compound dissipation in soil is influenced by both biotic and abiotic factors. However, studies have shown that its dissipation is significantly lower in sterilized soils compared to unsterilized soils, indicating that microbial degradation is the primary driver of its breakdown.[1][2][3] Abiotic processes like photolysis can also contribute to its degradation, especially under simulated solar light.[4][5]

Q2: Which microorganisms are known to degrade this compound?

A key bacterium identified in the degradation of this compound is Methylophilus sp. LS1, which was isolated from arable soil.[4][5] This bacterium can utilize this compound for its growth, leading to the complete dissipation of the compound.[4][5] The application of this compound to soil has been shown to increase the abundance of bacteria from the Methylophilales, Burkholderiales, Pseudomonadales, and Enterobacteriales orders, suggesting their potential involvement in the degradation process.[2]

Q3: What is the main degradation product of this compound in soil?

The major transformation product identified during the microbial degradation of this compound is hydroxy-leptospermone.[4][5] This metabolite is also observed during photolytic degradation.[4][5]

Q4: How does this compound affect the overall soil microbial community?

The application of this compound can cause significant but often transient shifts in the soil bacterial community structure and diversity.[1][2][3] The extent and duration of this impact appear to be linked to the persistence of this compound in the soil. In soils where this compound is fully dissipated, the microbial community tends to recover.[1][2][3] However, in soils where the compound persists, the changes to the microbial community can be more persistent.[1][2] this compound can also impact the fungal community in soil.[6]

Troubleshooting Guides

Problem 1: this compound is not degrading or is degrading very slowly in my soil microcosm experiment.

  • Possible Cause 1: Low abundance of degrading microorganisms.

    • Troubleshooting: The native microbial population in your soil sample may have a low abundance of this compound-degrading bacteria. Consider enriching your soil with a known degrader strain like Methylophilus sp. LS1 or soil from a site with a history of this compound application.

  • Possible Cause 2: Unfavorable environmental conditions.

    • Troubleshooting: Microbial activity is highly dependent on environmental factors.

      • Moisture: Ensure the soil water-holding capacity is optimal (e.g., around 33%).[3]

      • Temperature: Maintain an appropriate incubation temperature (e.g., 22°C).[3]

      • pH: While the direct effect of soil pH on microbial degradation of this compound is not extensively detailed in the provided results, pH is a critical factor for microbial activity in general. Ensure the pH of your soil is within a suitable range for common soil bacteria.

  • Possible Cause 3: Soil sterilization issues.

    • Troubleshooting: If you are running a sterilized control to compare against biotic degradation, ensure your sterilization method (e.g., γ-radiation) was effective.[3] Incomplete sterilization will lead to some microbial activity.

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause 1: Formation of degradation intermediates.

    • Troubleshooting: The primary identified metabolite is hydroxy-leptospermone.[4][5] However, other minor or transient intermediates may be forming. Compare your chromatograms to published data and consider mass spectrometry to identify the chemical structure of the unknown peaks.

  • Possible Cause 2: Abiotic degradation products.

    • Troubleshooting: this compound can also degrade abiotically, particularly through photolysis, which can produce several transformation products.[4][5] If your experimental setup is exposed to light, you may be observing photoproducts. Ensure your incubation is performed in the dark to isolate microbial degradation.[3]

  • Possible Cause 3: Contamination.

    • Troubleshooting: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample (soil extract without this compound) to check for background contaminants.

Data Presentation

Table 1: Dissipation and Adsorption of this compound in Different Arable Soils

ParameterSoil Type PSoil Type SJFReference
DT50 (days) < 10~25% remaining after 45 days[1][2][3]
Kfa 1.291.23[2][3]
Koc (mL g-1) 143.86136.66[2][3]

Table 2: Half-life of this compound under Different Conditions

ConditionHalf-lifeReference
Microbial Degradation by Methylophilus sp. LS1 6 days[4][5]
Photodegradation (simulated solar light) 72 hours[4][5]

Experimental Protocols

1. Soil Microcosm Setup for this compound Degradation Studies

This protocol is based on the methodology described by Romdhane et al. (2016).[2][3]

  • Materials:

    • Arable soil, sieved to <2 mm

    • This compound standard

    • Methanol (analytical grade)

    • Sterile water

    • Incubation vessels (e.g., glass jars)

    • Incubator

  • Procedure:

    • Weigh 20 g of sieved soil into each incubation vessel.

    • Prepare a stock solution of this compound in methanol.

    • Apply the this compound solution to the soil samples to achieve the desired concentration (e.g., 5 µg g-1 for 1x recommended field dose).[3] Prepare control samples with methanol only.

    • Allow the methanol to evaporate completely in a fume hood.

    • Adjust the soil moisture to 33% of its water-holding capacity with sterile water.[3]

    • Incubate the microcosms in the dark at a constant temperature (e.g., 22°C) for the desired period (e.g., 45 days).[3]

    • Sacrifice replicate microcosms at different time points (e.g., 0, 2, 4, 8, 15, 30, and 45 days) for analysis.[3]

  • For Abiotic Control:

    • Sterilize the soil using an appropriate method, such as gamma-radiation, before setting up the microcosms.[3]

2. Extraction and Analysis of this compound from Soil Samples

  • Extraction:

    • The specific solvent and method for extraction are not detailed in the provided search results. A common method for pesticide extraction from soil involves using an organic solvent (e.g., acetonitrile, ethyl acetate) followed by shaking or sonication, centrifugation, and filtration.

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and identification of metabolites.

Visualizations

Microbial_Degradation_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting soil Arable Soil Sample lepto_app This compound Application soil->lepto_app Spiking incubation Incubation (Dark, 22°C) lepto_app->incubation Moisture Adjustment extraction Soil Extraction incubation->extraction Time Points hplc HPLC/LC-MS Analysis extraction->hplc data Data Interpretation hplc->data no_degradation No/Slow Degradation data->no_degradation extra_peaks Unexpected Peaks data->extra_peaks

Caption: Experimental workflow for studying this compound degradation.

Degradation_Pathway cluster_biotic Biotic Pathway cluster_abiotic Abiotic Pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation FurtherDegradation Further Degradation (Final Products) Hydroxythis compound->FurtherDegradation Methylophilus Methylophilus sp. LS1 Methylophilus->Hydroxythis compound Photolysis Photolysis Photolysis->Hydroxythis compound

References

Technical Support Center: Synthesis of Leptospermone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of leptospermone analogs. The guidance focuses on overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound analogs?

A1: The synthesis of this compound analogs, which are β-triketones, typically involves two key steps: Friedel-Crafts acylation of a phloroglucinol core and subsequent C-methylation. The main challenges arise from controlling the reactivity of the highly activated phloroglucinol ring, which can lead to multiple acylations and the formation of various byproducts. Subsequent purification of the desired mono-acylated intermediate and the final product can also be complex.

Q2: Why is the Friedel-Crafts acylation of phloroglucinol so challenging to control?

A2: Phloroglucinol is a highly activated aromatic compound due to the presence of three hydroxyl groups, which are strong activating groups. This high reactivity makes it susceptible to polysubstitution, resulting in a mixture of mono-, di-, and tri-acylated products. Achieving high selectivity for the desired mono-acylated product requires careful optimization of reaction conditions.

Q3: What are the common byproducts in this compound analog synthesis?

A3: Common byproducts include di- and tri-acylated phloroglucinol derivatives, unreacted starting materials, and potentially O-acylated products. During the C-methylation step, incomplete methylation or methylation at undesired positions can also occur. Identification of these byproducts is typically achieved through techniques like GC-MS and NMR spectroscopy.

Q4: How can I improve the yield of the desired mono-acylated product?

A4: Optimizing reaction parameters is crucial. This includes the choice of Lewis acid catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. Using milder catalysts or controlling the reaction temperature at lower levels can favor mono-acylation.

Q5: What are the most effective methods for purifying this compound analogs?

A5: Purification of this compound analogs often requires chromatographic techniques. Column chromatography using silica gel is a common method to separate the desired product from byproducts and unreacted starting materials. For high-purity samples, High-Performance Liquid Chromatography (HPLC) is often employed.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-acylated phloroglucinol intermediate.
Symptom Possible Cause Suggested Solution
TLC/GC-MS analysis shows a mixture of starting material, mono-, di-, and tri-acylated products, with the desired mono-acylated product being a minor component.Reaction conditions are too harsh, favoring polyacylation. - Lower the reaction temperature. Friedel-Crafts acylations are often exothermic. - Use a milder Lewis acid catalyst (e.g., ZnCl₂ instead of AlCl₃). - Carefully control the stoichiometry of the acylating agent; use of a slight excess or stoichiometric amounts may favor mono-acylation.
Significant amount of unreacted phloroglucinol remains.Incomplete reaction. - Increase the reaction time. - Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst. - Use a more effective solvent system. A combination of dichloromethane and nitromethane has been reported to be effective.[1]
Formation of a significant amount of dark, polymeric material.Decomposition of starting material or product. - Lower the reaction temperature. - Use a higher purity of reagents and solvents.
Problem 2: Difficulty in purifying the mono-acylated intermediate.
Symptom Possible Cause Suggested Solution
Co-elution of the desired product with byproducts during column chromatography.Similar polarities of the desired product and impurities. - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography. - Recrystallization of the crude product before chromatography may help in removing some impurities.
The product appears as a persistent oil that is difficult to crystallize.Presence of impurities that inhibit crystallization. - Utilize preparative HPLC for purification. - Attempt to form a derivative that is more crystalline, and then cleave the derivative after purification.
Problem 3: Low yield in the C-methylation step.
Symptom Possible Cause Suggested Solution
The reaction results in a mixture of unmethylated, partially methylated, and fully methylated products.Incomplete reaction or insufficient methylating agent. - Increase the equivalents of the methylating agent (e.g., iodomethane). - Ensure the base used (e.g., sodium methoxide) is fresh and active. - Increase the reaction time or temperature (with caution, as this may lead to side reactions).
Formation of O-methylated byproducts.Reaction conditions favor O-alkylation over C-alkylation. - The choice of base and solvent can influence the C/O alkylation ratio. A non-polar, aprotic solvent may favor C-alkylation.

Data Presentation

Table 1: Influence of Catalyst on Friedel-Crafts Acylation of Phloroglucinol

CatalystAcylating AgentSolventTemperature (°C)Yield of Mono-acylated Product (%)Reference
AlCl₃Isobutyryl chlorideNitrobenzene/CS₂Room TempLow (significant byproducts)[1]
ZnCl₂Isovaleronitrile--Moderate[2]
Silica Sulphuric AcidAcetic anhydrideSolvent-free (Ultrasound)6095 (for di-acylation)[3][4]
CuSO₄·5H₂OAcetic anhydrideEthyl acetateRoom TempGood (for di-acylation)[4]

Note: Quantitative data for the specific synthesis of mono-acylated precursors for this compound analogs is often proprietary or not extensively published in comparative tables. The yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Isobutyryl-1,3,5-trihydroxybenzene (Mono-acylated Intermediate)

Materials:

  • Phloroglucinol

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Nitromethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend phloroglucinol and anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Add nitromethane dropwise to the suspension.

  • Add a solution of isobutyryl chloride in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-isobutyryl-1,3,5-trihydroxybenzene.

Protocol 2: C-Methylation to Synthesize this compound Analog

Materials:

  • 2-Isobutyryl-1,3,5-trihydroxybenzene

  • Sodium metal

  • Anhydrous Methanol

  • Iodomethane

  • Anhydrous Diethyl ether

  • Hydrochloric acid (1 M)

  • 5% Sodium carbonate solution

Procedure:

  • Prepare sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under a nitrogen atmosphere in a flame-dried flask.

  • To the sodium methoxide solution, add the 2-isobutyryl-1,3,5-trihydroxybenzene intermediate.

  • Add iodomethane to the mixture and reflux for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Acidify the residue with 1 M HCl and extract with diethyl ether (3 x 50 mL).

  • Wash the combined ether extracts with 5% sodium carbonate solution.

  • Acidify the aqueous carbonate layer and extract again with diethyl ether.

  • Dry the final ether extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound analog.

  • Further purification can be achieved by column chromatography or preparative HPLC.

Mandatory Visualization

Synthesis_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_methylation Step 2: C-Methylation Phloroglucinol Phloroglucinol Acylation_Reaction Reaction Phloroglucinol->Acylation_Reaction Acylating_Agent Acylating Agent (e.g., Isobutyryl Chloride) Acylating_Agent->Acylation_Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylation_Reaction Purification1 Purification (Column Chromatography) Acylation_Reaction->Purification1 Mono_Acylated_Product 2-Acyl-1,3,5-trihydroxybenzene Methylation_Reaction Reaction Mono_Acylated_Product->Methylation_Reaction Byproducts_Acylation Byproducts (Di/Tri-acylated, etc.) Purification1->Mono_Acylated_Product Purification1->Byproducts_Acylation Base Base (e.g., NaOMe) Base->Methylation_Reaction Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Methylation_Reaction Purification2 Purification (HPLC/Chromatography) Methylation_Reaction->Purification2 Leptospermone_Analog This compound Analog Byproducts_Methylation Byproducts (Incomplete methylation, etc.) Purification2->Leptospermone_Analog Purification2->Byproducts_Methylation

Caption: Synthetic workflow for this compound analogs.

Troubleshooting_Logic Start Low Yield of Mono-acylated Product Check_Reaction_Mixture Analyze reaction mixture (TLC, GC-MS) Start->Check_Reaction_Mixture Polysubstitution High Polysubstitution? Check_Reaction_Mixture->Polysubstitution Unreacted_SM High Unreacted Starting Material? Check_Reaction_Mixture->Unreacted_SM Decomposition Decomposition? Check_Reaction_Mixture->Decomposition Harsh_Conditions Reduce Temperature Use Milder Catalyst Adjust Stoichiometry Polysubstitution->Harsh_Conditions Yes Incomplete_Reaction Increase Reaction Time Ensure Anhydrous Conditions Optimize Solvent Unreacted_SM->Incomplete_Reaction Yes Lower_Temp_Purity Lower Temperature Use High Purity Reagents Decomposition->Lower_Temp_Purity Yes

References

Technical Support Center: Enhancing Natural Herbicide Efficacy with Leptospermone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing leptospermone to overcome the low efficacy of natural herbicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a herbicide?

This compound is a natural β-triketone compound originally isolated from the bottlebrush plant (Callistemon citrinus) and is also found in manuka oil (Leptospermum scoparium).[1][2] It functions as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme is crucial for the biosynthesis of plastoquinones and tocopherols.[3][4] By inhibiting HPPD, this compound disrupts the production of carotenoids, which are essential for protecting chlorophyll from photooxidation.[4] This leads to the characteristic bleaching of plant tissues and ultimately, plant death.[5]

Q2: Why is there a need to combine this compound with other natural herbicides?

Many natural herbicides, such as those based on essential oils (e.g., lemongrass oil) or fatty acids (e.g., pelargonic acid), have a contact-based, non-systemic mode of action.[6] They work by disrupting the leaf cuticle and causing cell leakage, leading to rapid "burn-down" of the foliage.[6] However, they often have low efficacy on larger weeds or those with extensive root systems, which can regrow after treatment.[6] this compound, with its systemic activity, can be absorbed by the roots and translocated within the plant, providing more thorough control.[5][7] Combining this compound with contact herbicides can create a synergistic effect, where the contact herbicide provides rapid initial damage, potentially enhancing the uptake and translocation of this compound for more complete and long-lasting weed control.[8]

Q3: What are the visual symptoms to expect after applying a combination of this compound and a natural herbicide?

When a contact-based natural herbicide like pelargonic acid is used, initial symptoms of wilting and "burn-down" of the foliage can be observed within hours to a few days.[6] Following this, the characteristic symptom of this compound's activity, which is bleaching or whitening of the new growth, should become apparent.[5][4] This bleaching is a direct result of the inhibition of carotenoid biosynthesis.[4]

Q4: Is this compound effective as a pre-emergence herbicide?

Yes, this compound has shown both pre- and post-emergence herbicidal activity.[5][4] Studies have shown that manuka oil, which contains this compound, and pure this compound are stable in the soil for several days, allowing them to control germinating weed seedlings.[8] This soil activity is a significant advantage over many other natural herbicides that are only effective on emerged weeds.[8]

Troubleshooting Guides

Problem 1: No bleaching symptoms are observed after application of the herbicide mixture.

Potential Cause Troubleshooting Steps
Incorrect Application Timing Apply the herbicide mixture to young, actively growing weeds. Mature or stressed plants may have slower metabolic rates, reducing the uptake and translocation of this compound.[9]
Environmental Conditions Avoid applying during extreme heat, cold, or drought conditions, as these can cause plants to become stressed and less susceptible to herbicides.[7][10] High temperatures and low humidity can also lead to rapid evaporation of the spray from the leaf surface.[7]
Weed Species Tolerance Some weed species may be naturally more tolerant to HPPD inhibitors. Consult literature for the susceptibility of your target weed species to this compound or other HPPD-inhibiting herbicides.
Incorrect Formulation Ensure proper mixing of the herbicide solution. For oil-based natural herbicides, an appropriate emulsifier may be necessary to ensure a stable emulsion and uniform application.[11]
UV Degradation Some natural compounds can be susceptible to degradation by sunlight. While this compound has some soil stability, prolonged exposure to intense sunlight on the leaf surface before absorption could potentially reduce its efficacy.[7]

Problem 2: The "burn-down" effect is observed, but the weeds regrow.

Potential Cause Troubleshooting Steps
Insufficient this compound Concentration The concentration of this compound in the mixture may be too low to provide systemic control. A dose-response experiment may be necessary to determine the optimal concentration for your target weed species.
Poor Translocation of this compound While this compound has systemic activity, its translocation can be limited in some plant species.[5] The rapid destruction of foliage by a high concentration of the contact herbicide might impede the translocation of this compound to the roots and other growing points. Consider adjusting the ratio of the contact herbicide to this compound.
Advanced Weed Growth Stage The weeds may be too mature for effective control. Perennial weeds with established root systems are particularly difficult to control with a single application.[6]
Environmental Factors Affecting Uptake Dry conditions can lead to a thicker waxy cuticle on the leaves, which can hinder the absorption of herbicides.[7] Applying the herbicide when the plants are not under drought stress can improve uptake.

Problem 3: The herbicide mixture is effective on some weed species but not others.

Potential Cause Troubleshooting Steps
Differential Weed Susceptibility Different weed species have varying levels of tolerance to different herbicides. Grasses, for example, are often less sensitive to pelargonic acid than broadleaf weeds.[12] Similarly, susceptibility to HPPD inhibitors can vary.
Morphological and Physiological Differences in Weeds Factors such as leaf shape, orientation, and the thickness of the waxy cuticle can affect the retention and absorption of the herbicide spray.[10]
Metabolic Resistance Some weed biotypes may have evolved metabolic resistance to certain classes of herbicides, including HPPD inhibitors.[13]

Data Presentation

Table 1: Efficacy of this compound (as Manuka Oil) in Combination with Other Natural Herbicides on Various Weed Species.

Weed Species Herbicide Treatment Efficacy (% Dry Weight Reduction vs. Control) Reference
Lolium rigidum (Rigid Ryegrass)Manuka oil90%[6]
Manuka oil + Pelargonic acidSimilar to Manuka oil alone[6]
Lemongrass oil + Pelargonic acid77%[6]
Avena sterilis (Sterile Oat)Manuka oil + Pelargonic acid96%[6]
Lemongrass oil31-33%[6]
Pine oil31-33%[6]
Galium aparine (Cleavers)Manuka oil + Pelargonic acid100% (complete elimination)[6]
Pelargonic acid (50% w/v)100% (complete elimination)[6]

Experimental Protocols

Protocol 1: Assessment of Herbicide Synergy

This protocol outlines a method for assessing the synergistic effect of this compound in combination with another natural herbicide using visual assessment and biomass reduction.

1. Plant Material and Growth Conditions:

  • Grow target weed species from seed in pots containing a standard potting mix.

  • Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Use plants at a consistent growth stage (e.g., 2-4 true leaves) for all treatments.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of this compound and the partner natural herbicide.

  • For oil-based herbicides, use an appropriate surfactant to ensure emulsification in water.

  • Determine the application rates for each herbicide alone and in combination. It is recommended to use a range of concentrations to establish a dose-response curve.

  • Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.

  • Include a control group sprayed with water and surfactant only.

3. Data Collection:

  • Visual Injury Assessment: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the percentage of plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

  • Record the dry weight for each plant.

4. Data Analysis (Calculating Synergy using Colby's Method):

  • Calculate the expected response (E) for the herbicide combination using Colby's formula: E = X + Y - (XY/100) Where:

    • X = % inhibition (or % reduction in dry weight) by herbicide A alone.

    • Y = % inhibition (or % reduction in dry weight) by herbicide B alone.

  • Compare the observed response of the combination with the expected response (E).

    • If Observed > E, the interaction is synergistic.

    • If Observed < E, the interaction is antagonistic.

    • If Observed = E, the interaction is additive.

Protocol 2: Quantification of Plant Carotenoids

This protocol provides a method to quantify the bleaching effect of this compound by measuring the carotenoid content in plant tissues.

1. Sample Preparation:

  • Harvest a known weight of fresh leaf tissue (e.g., 100 mg) from both treated and control plants.

  • Immediately freeze the samples in liquid nitrogen to prevent pigment degradation and store at -80°C until extraction.

2. Pigment Extraction:

  • Grind the frozen tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Add 1 mL of 80% (v/v) acetone and continue grinding until the tissue is homogenized.

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the pigments.

3. Spectrophotometric Analysis:

  • Measure the absorbance of the supernatant at 470 nm, 645 nm, and 663 nm using a spectrophotometer. Use 80% acetone as a blank.

  • Calculate the total carotenoid concentration using the following formula (for 80% acetone): Total Carotenoids (µg/mL) = (1000 * A470 - 1.82 * Chl a - 85.02 * Chl b) / 198 Where:

    • Chl a (µg/mL) = 12.7 * A663 - 2.69 * A645

    • Chl b (µg/mL) = 22.9 * A645 - 4.68 * A663

4. Data Presentation:

  • Express the carotenoid content as µg per gram of fresh weight of the plant tissue.

  • Compare the carotenoid content of treated plants with that of control plants.

Mandatory Visualizations

Caption: this compound's mode of action via HPPD inhibition.

Caption: Synergistic action of this compound and a contact herbicide.

Experimental_Workflow cluster_DataCollection Data Collection cluster_Analysis Data Analysis Start Start: Plant Propagation Treatment Herbicide Application (Single & Combination) Start->Treatment DataCollection Data Collection Treatment->DataCollection Analysis Data Analysis DataCollection->Analysis Visual Visual Injury Assessment (3, 7, 14 DAT) DataCollection->Visual Biomass Biomass Measurement (21 DAT) DataCollection->Biomass Conclusion Conclusion: Determine Interaction Analysis->Conclusion Colby Colby's Method Calculation Analysis->Colby Comparison Compare Observed vs. Expected Analysis->Comparison

References

Technical Support Center: Analysis of Leptospermone and its Transformation Products in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting the analysis of leptospermone and its transformation products in soil.

Frequently Asked Questions (FAQs)

Q1: What are the main transformation processes for this compound in soil?

A1: this compound in soil undergoes transformation through two primary processes: photolytic degradation (photolysis) and microbial degradation.[1][2] Photolysis occurs when this compound is exposed to sunlight, while microbial degradation is carried out by soil microorganisms.

Q2: What are the major transformation products of this compound in soil?

A2: The most consistently identified major transformation product of this compound in soil is hydroxy-leptospermone .[1][2] This product is formed through both photolytic and microbial degradation pathways. Studies on the photolysis of this compound have also indicated the formation of at least two other transformation products, which have been designated as TP1 and TP2, though their specific structures are not as widely characterized.[2]

Q3: What microorganisms are known to degrade this compound?

A3: A bacterial strain identified as Methylophilus sp. LS1 has been isolated from arable soil and has demonstrated the ability to degrade this compound.[1][2]

Q4: What is the persistence of this compound and its transformation products in soil?

A4: The persistence of this compound, often expressed as its dissipation half-life (DT50), varies depending on the soil type and environmental conditions. For example, in one study, the DT50 of this compound was 4 days in a Perpignan soil and 9 days in a Saint-Jean-de-Fos soil.[3] The major transformation product, hydroxy-leptospermone, is generally non-persistent and tends to dissipate almost completely within a few weeks.[4][5]

Troubleshooting Guides

This section addresses common issues that may be encountered during the analysis of this compound and its transformation products in soil.

Issue 1: Low Recovery of this compound and its Transformation Products
Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure the soil sample is thoroughly homogenized before extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust extraction technique for a wide range of pesticides in soil.[6][7][8] Consider optimizing the extraction solvent (acetonitrile is commonly used), shaking time, and the salt composition (e.g., MgSO4, NaCl, sodium citrate) to improve extraction efficiency.
Analyte Degradation during Sample Preparation This compound can be sensitive to pH.[2] Ensure that the pH of the extraction and final sample solutions is controlled, preferably within a neutral to slightly acidic range. Avoid high temperatures during sample processing.
Strong Adsorption to Soil Matrix The adsorption of this compound to soil is influenced by soil properties like organic matter content.[3] For soils with high organic matter, increasing the solvent-to-soil ratio or performing a second extraction step may improve recovery.
Issue 2: Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Soil extracts are complex and can contain numerous co-extracting substances that interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.[7] To mitigate this: - Improve Sample Clean-up: Use a dispersive solid-phase extraction (d-SPE) clean-up step after the initial extraction. Common sorbents for soil matrix clean-up include PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences.[9] - Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate the analytes from interfering matrix components. Using a column with a different selectivity may also be beneficial. - Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization. However, ensure that the analyte concentrations remain above the limit of quantification.
Inappropriate Internal Standard The use of a suitable internal standard is crucial to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used.

Experimental Protocols

Soil Sample Extraction and Clean-up (Modified QuEChERS Method)

This protocol is a general guideline based on the QuEChERS methodology, which has been shown to be effective for pesticide analysis in soil.[6][7][8] Optimization may be required for specific soil types.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥ 5000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

HPLC-MS/MS Analysis

The following are suggested starting parameters for the analysis of this compound and hydroxy-leptospermone. Method development and optimization are recommended.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

  • MRM Transitions: Specific precursor and product ions for this compound and hydroxy-leptospermone need to be determined by infusing standard solutions into the mass spectrometer.

Quantitative Data Summary

The dissipation half-life (DT50) is a common measure of the persistence of a compound in soil. The following table summarizes reported DT50 values for this compound in different soils.

Soil TypeThis compound Application RateDT50 (days)Reference
Perpignan (France)Agronomic dose4[3]
Saint-Jean-de-Fos (SJF) (France)Agronomic dose9[3]
Arable SoilNot specifiedComplete dissipation by Methylophilus sp. LS1 with a half-life of 6 days in bacterial culture.[1]

Visualizations

This compound Degradation Pathway

Leptospermone_Degradation cluster_processes Degradation Processes This compound This compound Hydroxy_this compound Hydroxy-leptospermone This compound->Hydroxy_this compound Hydroxylation Other_Products Other Transformation Products (TP1, TP2) This compound->Other_Products Further_Degradation Further Degradation Products Hydroxy_this compound->Further_Degradation Other_Products->Further_Degradation Microbial_Degradation Microbial Degradation (e.g., Methylophilus sp. LS1) Microbial_Degradation->this compound Photolysis Photolysis (Sunlight) Photolysis->this compound

Caption: Proposed degradation pathway of this compound in soil.

Experimental Workflow for this compound Analysis in Soil

Experimental_Workflow A 1. Soil Sampling and Homogenization B 2. QuEChERS Extraction (Acetonitrile + Salts) A->B C 3. Centrifugation B->C D 4. d-SPE Clean-up (Supernatant + Sorbents) C->D E 5. Centrifugation D->E F 6. Final Extract for LC-MS/MS Analysis E->F G 7. Data Acquisition and Processing F->G

Caption: A typical workflow for the analysis of this compound in soil.

References

Technical Support Center: Enhancing the Systemic Activity of Leptospermone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the systemic activity of leptospermone formulations.

Troubleshooting Guides

This section addresses specific problems that may arise during your research, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor weed control despite correct application of a new this compound formulation.

  • Question: I applied my new this compound formulation at the recommended concentration, but the target weeds are only showing minimal signs of bleaching and are recovering. What could be the issue?

  • Answer: Several factors could be contributing to the reduced efficacy of your formulation. Consider the following possibilities:

    • Environmental Stress: Weeds under stress from drought, extreme temperatures, or waterlogging may have a thicker leaf cuticle and reduced metabolic activity, hindering herbicide absorption and translocation.[1] Applying herbicides to actively growing weeds under favorable environmental conditions is crucial.[2][3]

    • Incorrect Adjuvant Selection: The type and concentration of adjuvant are critical for overcoming barriers to foliar absorption.[4][5] Your current adjuvant may not be optimal for this compound or the target weed species. Experiment with different types of adjuvants, such as nonionic surfactants, crop oil concentrates, or methylated seed oils, to enhance cuticle penetration.[4]

    • Water Quality: Hard water containing high levels of cations like calcium and magnesium can antagonize some herbicides, reducing their effectiveness.[1] If you suspect this is an issue, consider using a water conditioner or ammonium sulfate in your spray solution, as recommended for other herbicides.

    • Weed Growth Stage: The age and size of the weeds can significantly impact herbicide efficacy. Younger, actively growing weeds are generally more susceptible than older, more established plants.[2][6]

    • Photodegradation: this compound is susceptible to degradation by sunlight.[7][8] If your formulation does not contain photoprotectants, its efficacy could be reduced, especially if applied during periods of intense sunlight. The half-life of this compound under simulated solar light is approximately 72 hours.[7][8]

Issue 2: Inconsistent results between lab/greenhouse and field trials.

  • Question: My this compound formulation showed excellent systemic activity in controlled greenhouse experiments, but the results are inconsistent and generally poorer in the field. Why is there a discrepancy?

  • Answer: The transition from controlled environments to field conditions introduces numerous variables that can impact formulation performance:

    • Environmental Fluctuations: Field conditions such as temperature, humidity, rainfall, and light intensity are variable and can affect herbicide absorption, translocation, and stability.[1][9] For example, rain shortly after application can wash the herbicide off the leaves.[6]

    • Soil Interactions: In the field, some of your foliar-applied formulation may come into contact with the soil. This compound is subject to microbial degradation in the soil, with a dissipation half-life (DT50) ranging from 4 to 9 days depending on the soil type.[10] This can reduce the amount of active ingredient available for root uptake.

    • Spray Application Parameters: Factors such as spray volume, nozzle type, and pressure can differ between greenhouse and field applications, affecting droplet size and coverage on the target weeds.[6] Inadequate coverage can lead to reduced efficacy.

    • Canopy Effects: In a field setting, the leaves of the crop or other weeds can intercept the spray, preventing it from reaching the target weeds.[9]

Issue 3: Formulation instability or precipitation in the spray tank.

  • Question: I'm observing precipitation or separation of components when I mix my this compound formulation in the spray tank. What could be causing this?

  • Answer: Formulation instability can be due to several factors:

    • Incorrect Mixing Order: The order in which you add components to the spray tank is critical, especially when using multiple adjuvants or tank-mixing with other pesticides. Always follow a recommended mixing order (e.g., WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants).

    • Water Quality: The pH and mineral content of the water can affect the solubility and stability of your formulation components.[1]

    • Incompatible Adjuvants: Not all adjuvants are compatible with each other or with the active ingredient formulation. Conduct a jar test with all components in the correct proportions before mixing a full batch to check for incompatibility.

    • Temperature: Water temperature can affect the solubility of some formulation components.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound's systemic activity.

  • Question 1: What is the primary barrier to the systemic activity of foliar-applied this compound?

  • Answer: The primary barrier is its poor phloem mobility.[11][12] While this compound can be readily taken up by roots and transported upwards to the foliage (acropetal movement in the xylem), it has limited ability to move from the leaves to other parts of the plant, such as the roots or new growth points (basipetal movement in the phloem), after foliar application.[11][12] This limits its effectiveness on perennial weeds with extensive root systems when applied to the foliage.

  • Question 2: How can I improve the phloem translocation of this compound?

  • Answer: Enhancing phloem translocation of herbicides is a complex challenge. For a weak acid herbicide like this compound, its physicochemical properties, such as its pKa and lipophilicity (logP), play a crucial role.[11][13] Formulation strategies can help:

    • Adjuvants: Penetrants like crop oil concentrates and methylated seed oils can help move the active ingredient across the leaf cuticle and into the phloem-loading zone.[5]

    • Nanoformulations: Encapsulating this compound in nanoparticles may alter its transport properties within the plant, potentially improving its phloem mobility. This is an active area of research for improving the bioavailability of various natural compounds.

  • Question 3: What types of adjuvants are recommended for this compound formulations?

  • Answer: While specific adjuvant recommendations for this compound are not widely published, general principles for post-emergence herbicides can be applied.[4] A combination of the following is often beneficial:

    • Surfactants (e.g., nonionic surfactants): To reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.[4][5]

    • Penetrants (e.g., crop oil concentrates, methylated seed oils): To help the active ingredient penetrate the waxy leaf cuticle.[5]

    • Humectants (e.g., glycerol, propylene glycol): To slow the drying of spray droplets on the leaf surface, allowing more time for absorption.[5]

  • Question 4: How does this compound's mode of action relate to its systemic activity?

  • Answer: this compound inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[14][15] This enzyme is crucial for the biosynthesis of plastoquinones and tocopherols.[16] The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[14] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic apparatus is destroyed, leading to the characteristic bleaching symptoms and eventual death.[14][15] For this to occur throughout the plant, the this compound must reach the meristematic tissues where active cell division and photosynthesis are taking place. This is why systemic translocation is crucial for its herbicidal activity.

  • Question 5: Is this compound stable in formulations?

  • Answer: this compound is susceptible to both photodegradation and microbial degradation.[7][8][10] This should be a key consideration when developing a formulation. The inclusion of UV protectants or the use of encapsulation technologies like nanoformulations could improve its stability in the field. The half-life of this compound can be as short as 72 hours under simulated sunlight and 6 days in the presence of degrading microbes.[7][8]

Data Presentation

Table 1: Physicochemical and Degradation Properties of this compound

PropertyValueReference
Molecular Target 4-hydroxyphenylpyruvate dioxygenase (HPPD)[11]
Mobility in Plant Good acropetal (xylem) movement, Poor phloem mobility[11][12]
Photodegradation Half-life ~72 hours (under simulated sunlight)[7][8]
Microbial Degradation Half-life ~6 days (by Methylophilus sp. LS1)[8]
Soil Dissipation Half-life (DT50) 4 - 9 days (depending on soil type)[10]

Experimental Protocols

Protocol 1: Evaluation of Adjuvant Efficacy on this compound Foliar Uptake

  • Plant Material: Grow a target weed species (e.g., Amaranthus palmeri or a model plant like Arabidopsis thaliana) in pots under controlled greenhouse conditions (e.g., 25°C, 16:8 hour light:dark cycle). Use plants at the 3-4 true leaf stage for experiments.

  • Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Prepare spray solutions containing a fixed concentration of this compound and different candidate adjuvants (e.g., nonionic surfactant at 0.25% v/v, crop oil concentrate at 1% v/v, methylated seed oil at 1% v/v). Include a control with no adjuvant. Use radiolabeled ¹⁴C-leptospermone for this study to facilitate quantification.

  • Application: Apply the formulations to the adaxial surface of the third true leaf of each plant using a microsyringe. The total volume and amount of radioactivity applied to each plant must be consistent.

  • Uptake Measurement: At various time points after application (e.g., 6, 24, 48, 72 hours), harvest the treated leaf.

  • Leaf Washing: Gently wash the surface of the treated leaf with a solution of 10% methanol and 0.1% Tween 80 to remove any unabsorbed this compound. Collect the wash solution.

  • Quantification: Quantify the amount of ¹⁴C-leptospermone in the leaf wash solution and in the treated leaf tissue using liquid scintillation counting.

  • Analysis: Calculate the percentage of applied this compound that was absorbed into the leaf for each formulation and time point. Compare the efficacy of the different adjuvants in enhancing foliar uptake.

Protocol 2: Assessment of this compound Translocation in Plants

  • Plant Material and Application: Follow steps 1-3 from Protocol 1.

  • Harvesting and Sectioning: At the desired time point (e.g., 72 hours after application), harvest the entire plant. Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Sample Processing: Dry each plant section to a constant weight and then combust the samples in a biological oxidizer to capture the evolved ¹⁴CO₂.

  • Quantification: Measure the radioactivity in each plant section using liquid scintillation counting.

  • Analysis: Calculate the percentage of the total absorbed ¹⁴C-leptospermone that was translocated to each plant part. This will provide a quantitative measure of both acropetal and basipetal translocation and allow for the evaluation of how different formulations impact systemic movement.

Protocol 3: Quantification of this compound in Plant Tissue using LC-MS/MS

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with a suitable solvent, such as acetonitrile or methanol, containing an internal standard. Vortex and centrifuge the samples.

  • Clean-up: Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

  • Analysis: Analyze the cleaned-up extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method for the specific and sensitive quantification of this compound and the internal standard.

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount of this compound in the plant tissue samples.

Mandatory Visualization

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD This compound This compound This compound->HPPD Inhibits Homogentisate Homogentisate HPPD->Homogentisate Converts Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol α-Tocopherol (Vitamin E) Homogentisate->Tocopherol Phytoene_Desaturase Phytoene Desaturase (PDS) Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Synthesizes Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_Oxidation Photo-oxidation Carotenoids->Photo_Oxidation Prevents Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo_Oxidation->Chlorophyll Damages

Caption: this compound's mechanism of action via HPPD inhibition.

Experimental_Workflow Start Start: Formulation Concept Formulation This compound Formulation (with Adjuvants) Start->Formulation Stability Stability Testing (e.g., Photostability) Formulation->Stability Greenhouse Greenhouse Efficacy Trials Formulation->Greenhouse Analysis Data Analysis & Optimization Stability->Analysis Uptake Foliar Uptake Assay (¹⁴C-Leptospermone) Greenhouse->Uptake Translocation Translocation Study (Plant Sectioning) Greenhouse->Translocation Uptake->Analysis Translocation->Analysis Analysis->Formulation Iterate Field Field Trials Analysis->Field Proceed End End: Optimized Formulation Field->End

Caption: Workflow for developing and testing this compound formulations.

References

Technical Support Center: Investigating the Long-Term Effects of Leptospermone on Soil Fungal Communities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the long-term effects of the bioherbicide leptospermone on soil fungal communities.

Frequently Asked Questions (FAQs)

Q1: What are the expected short-term impacts of this compound on soil fungal community structure?

A1: In the short term (e.g., within 45 days), this compound application can lead to significant changes in the structure and diversity of the soil fungal community.[1][2] Studies have shown shifts in the relative abundance of various fungal phyla and orders. For instance, fungi belonging to the Xylariales, Hypocreales, Pleosporales, and Capnodiales (Ascomycota), as well as Sebacinales, Cantharellales, Agaricales, Polyporales, Filobasidiales, and Tremellales (Basidiomycota), have been observed to be well-represented in treated soils compared to controls.[2]

Q2: Do the effects of this compound on soil fungal communities persist over the long term?

A2: The persistence of this compound's effects appears to be soil-dependent. In some soils, the fungal community may show resilience and recover after the dissipation of the bioherbicide. However, in other soil types, the changes in the fungal community can be persistent even after this compound is no longer detectable.[1][3] This persistence might be due to a "system drift" caused by changes in the quantity and quality of soil organic matter following the herbicide application.[1][3]

Q3: Is the dissipation rate of this compound in soil consistent across different soil types?

A3: No, the dissipation rate of this compound is influenced by the physicochemical properties of the soil and is primarily driven by biotic factors.[4][5] For example, in one study, this compound dissipated almost entirely within 45 days in one soil type (DT50 < 10 days), while 25% of the initial concentration remained in another.[4][5] The persistence was observed to be longer in a soil named Saint-Jean-de-Fos (SJF) compared to a Perpignan (P) soil.[1][3]

Q4: How does this compound impact different fungal guilds, such as saprophytes and parasites?

A4: this compound application can lead to a decrease in the relative abundance of many saprophytic fungi, while parasitic fungi may increase.[1][2][3][6] Specifically, orders such as Sordariales, Hypocreales, Pleosporales, Helotiales, Agaricales, and Tremellales (largely saprophytic) have been seen to decrease, whereas parasitic fungi belonging to the Spizellomycetales and Pezizales orders have shown an increase in relative abundance in treated soils where community recovery was not observed.[1][3]

Q5: What is the mechanism of action of this compound, and can it affect soil fungi directly?

A5: this compound is a β-triketone that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in plants.[1][3] Importantly, HPPD enzymes are also found in prokaryotes and fungi, suggesting that this compound could have a direct impact on these soil microorganisms.[1][3]

Troubleshooting Guide

Problem 1: No significant change observed in fungal alpha-diversity after this compound application.

  • Possible Cause 1: Soil Type. The impact on alpha-diversity can be soil-dependent. In a study comparing two soil types, significant changes in alpha-diversity were observed in one soil (Perpignan) but not in the other (Saint-Jean-de-Fos).[1][3]

  • Troubleshooting Step 1: Analyze the beta-diversity of your fungal communities. Significant changes in the overall community structure (beta-diversity) can occur even without a significant change in alpha-diversity metrics like Shannon or Simpson indices.[1][3]

  • Troubleshooting Step 2: Assess the dissipation rate of this compound in your soil. Rapid degradation could lead to more transient effects on the fungal community.

  • Troubleshooting Step 3: Consider the history of the soil. Soils with a history of treatment with synthetic β-triketones might harbor microbial communities that are more adapted to such compounds.[1][2]

Problem 2: Fungal community composition has not recovered to the control state after this compound has fully dissipated.

  • Possible Cause 1: System Drift. The initial impact of the bioherbicide on the fungal community and soil organic matter may have pushed the ecosystem to a new stable state, preventing it from returning to its original composition.[1][3]

  • Troubleshooting Step 1: Analyze the functional guilds within your fungal community data. A persistent shift from saprophytic to parasitic fungi might indicate a long-term functional alteration of the soil ecosystem.[1][3]

  • Troubleshooting Step 2: Measure key soil physicochemical parameters (e.g., organic matter content, pH) at the end of the experiment to see if they differ significantly from the control, which could explain the lack of recovery.

  • Troubleshooting Step 3: Extend the incubation period of your experiment to determine if recovery is possible over a longer timescale.

Problem 3: Low abundance of Glomeromycota (arbuscular mycorrhizal fungi) in both control and treated samples.

  • Possible Cause 1: Primer Bias. The primers used for ITS sequencing may not efficiently amplify the DNA of Glomeromycota.[1][3] This is a known issue in fungal community studies.

  • Troubleshooting Step 1: If arbuscular mycorrhizal fungi (AMF) are a key focus of your research, consider using a different set of primers specifically designed for this group or a quantitative PCR (qPCR) approach targeting AMF-specific genes.

  • Troubleshooting Step 2: Ensure that your DNA extraction method is suitable for capturing DNA from the spores and hyphae of AMF.

Data Presentation

Table 1: Summary of this compound Dissipation in Two Different Soil Types

Soil TypeDT50 (days)Remaining this compound after 45 days (%)Reference
Perpignan (P)< 10~0[4][5]
Saint-Jean-de-Fos (SJF)> 10~25[4][5]

Table 2: Long-Term (45 days) Effects of this compound on Fungal Community Diversity and Recovery in Two Soil Types

Soil TypeImpact on Alpha-DiversityImpact on Beta-DiversityCommunity Recovery after 45 daysKey Changes in Fungal Guilds (in non-recovering soil)Reference
Perpignan (P)Significant ChangesSignificant ChangesNot ObservedDecrease in saprophytes, Increase in parasites[1][3]
Saint-Jean-de-Fos (SJF)No Significant ChangesSignificant ChangesObservedNot Applicable[1][3]

Experimental Protocols

1. Soil Microcosm Setup

This protocol is based on the methodology described in studies investigating the ecotoxicological impact of this compound.[1][2][5]

  • Soil Collection: Collect topsoil (0-20 cm) from the desired field site. Sieve the soil (e.g., < 2 mm) to remove stones and large organic debris.

  • Microcosm Preparation: Place a defined amount of soil (e.g., 500 g dry weight equivalent) into individual containers (e.g., glass jars).

  • Moisture Adjustment: Adjust the soil water content to a specific percentage of the water-holding capacity (e.g., 60%) and pre-incubate the microcosms in the dark at a controlled temperature (e.g., 20°C) for a set period (e.g., one week) to stabilize the microbial communities.

  • This compound Application: Prepare a solution of this compound at the desired concentration (e.g., the recommended agronomical dose). Apply the solution evenly to the soil surface of the treatment microcosms. Apply an equivalent amount of sterile water to the control microcosms.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., 20°C in the dark) for the duration of the experiment (e.g., 45 days). Maintain soil moisture by adding sterile water as needed.

  • Sampling: Collect soil samples from each microcosm at specified time points (e.g., day 0, 4, 15, 45) for molecular and chemical analysis. Store samples appropriately (e.g., -20°C or -80°C for DNA analysis).

2. Fungal Community Analysis via ITS Sequencing

This protocol is a generalized workflow based on the methods reported in the cited literature.[1][2]

  • DNA Extraction: Extract total genomic DNA from soil samples using a commercially available kit (e.g., PowerSoil DNA Isolation Kit) according to the manufacturer's instructions.

  • PCR Amplification: Amplify the Internal Transcribed Spacer (ITS) region of the fungal ribosomal RNA gene using fungal-specific primers (e.g., ITS1F/ITS2 or ITS3/ITS4). The primers should be barcoded to allow for multiplexing of samples.

  • Library Preparation and Sequencing: Purify the PCR products and pool them in equimolar concentrations. Perform paired-end sequencing on an Illumina platform (e.g., MiSeq).

  • Bioinformatic Analysis:

    • Demultiplex the raw sequencing reads based on the barcodes.

    • Trim primers and low-quality bases.

    • Merge paired-end reads.

    • Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).

    • Assign taxonomy to the OTUs using a reference database (e.g., UNITE).

    • Generate an OTU table and perform downstream statistical analyses (alpha-diversity, beta-diversity, differential abundance).

Mandatory Visualization

Experimental_Workflow cluster_preparation Microcosm Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis soil_collection Soil Collection and Sieving pre_incubation Moisture Adjustment and Pre-incubation soil_collection->pre_incubation leptospermone_application This compound Application pre_incubation->leptospermone_application incubation Incubation (45 days) leptospermone_application->incubation sampling Soil Sampling (t=0, 4, 45 days) incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction pcr ITS PCR Amplification dna_extraction->pcr sequencing Illumina MiSeq Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

Caption: Experimental workflow for studying the impact of this compound on soil fungal communities.

Logical_Relationship cluster_direct Direct & Indirect Effects cluster_community Community Response cluster_outcome Long-Term Outcome This compound This compound Application hppd Inhibition of Fungal HPPD This compound->hppd Direct organic_matter Altered Soil Organic Matter This compound->organic_matter Indirect fungal_diversity Shift in Fungal Diversity (α and β) hppd->fungal_diversity organic_matter->fungal_diversity guild_shift Shift in Fungal Guilds fungal_diversity->guild_shift recovery Community Recovery (Soil Dependent) guild_shift->recovery persistence Persistent Community Shift guild_shift->persistence

Caption: Logical relationships of this compound's effects on soil fungal communities.

References

Validation & Comparative

A Comparative Analysis of Leptospermone and Sulcotrione as HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD): the natural compound leptospermone and the synthetic herbicide sulcotrione. This analysis is designed to offer an objective comparison of their performance, supported by experimental data, to inform research and development in herbicide and drug discovery.

Introduction to HPPD and its Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway. In plants, this pathway is crucial for the biosynthesis of essential molecules like plastoquinone and tocopherols (vitamin E). Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. The inhibition of HPPD disrupts this pathway, leading to a deficiency in plastoquinone and consequently, a lack of carotenoids. This results in the characteristic bleaching of plant tissues due to the photo-destruction of chlorophyll, ultimately causing plant death. This mechanism of action has made HPPD a prime target for the development of herbicides.

This compound, a natural β-triketone produced by the Manuka tree (Leptospermum scoparium), was one of the first-identified natural inhibitors of HPPD. Its discovery paved the way for the development of synthetic HPPD-inhibiting herbicides, including the triketone class of compounds to which sulcotrione belongs.

Quantitative Performance Comparison

The inhibitory potential of this compound and sulcotrione against HPPD has been evaluated in various studies. The following table summarizes key quantitative data on their performance, primarily focusing on the half-maximal inhibitory concentration (IC50), a common measure of inhibitor potency. It is important to note that direct comparison of IC50 values should be made with caution when data is sourced from different studies, as experimental conditions can vary.

ParameterThis compoundSulcotrioneSource OrganismReference
IC50 3.14 µg/mL (~13.3 µM)-Not Specified[1]
IC50 -250 ± 21 nMArabidopsis thaliana[2]
Limit of Detection 20 µM0.038 µMRecombinant E. coli expressing plant HPPD-
Inhibition Type Competitive, ReversibleTime-dependent (tight-binding), Reversible-[1][3]

Note on IC50 Conversion: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight (236.31 g/mol ).

Mechanism of Action

While both this compound and sulcotrione target HPPD, their inhibitory mechanisms exhibit key differences:

  • This compound: Acts as a competitive, reversible inhibitor of HPPD.[1] This means it competes with the natural substrate, 4-hydroxyphenylpyruvate (HPP), for binding to the active site of the enzyme. The binding is non-covalent, and the inhibitor can dissociate from the enzyme, allowing for potential recovery of enzyme activity.

  • Sulcotrione: Is described as a potent, time-dependent (tight-binding), reversible inhibitor .[3] This indicates that the initial binding of sulcotrione to the enzyme is followed by a conformational change, leading to a more tightly bound enzyme-inhibitor complex. While the inhibition is reversible, the dissociation of the inhibitor from the enzyme is slow, resulting in a prolonged inhibitory effect.

Signaling Pathway and Downstream Effects

The inhibition of HPPD by both this compound and sulcotrione initiates a cascade of downstream effects, primarily impacting the biosynthesis of plastoquinone and carotenoids.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD (4-Hydroxyphenylpyruvate dioxygenase) HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone Homogentisate->Plastoquinone Biosynthesis Pathway Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Photoprotection Bleaching Plant Bleaching (Herbicidal Effect) Chlorophyll->Bleaching This compound This compound This compound->HPPD Competitive, Reversible Inhibition Sulcotrione Sulcotrione Sulcotrione->HPPD Time-dependent, Reversible Inhibition

The inhibition of HPPD by either this compound or sulcotrione blocks the conversion of HPP to homogentisate. This leads to a depletion of the plastoquinone pool, which is a necessary cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. The resulting decrease in carotenoids leaves chlorophyll unprotected from photo-oxidation, leading to the characteristic bleaching symptoms observed in susceptible plants. Studies have shown that the achlorophyllous phenotype of plants exposed to this compound is similar to that of plants treated with sulcotrione.[1]

Experimental Protocols

A detailed experimental protocol for an in vitro HPPD inhibition assay is crucial for the accurate determination and comparison of inhibitor potency. The following is a generalized protocol synthesized from methodologies described in the literature.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the IC50 values of this compound and sulcotrione for HPPD.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • This compound and sulcotrione stock solutions (dissolved in a suitable solvent like DMSO)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, ascorbate, and catalase.

  • Inhibitor Addition: Add varying concentrations of this compound or sulcotrione to the respective wells. Include a control group with the solvent only.

  • Enzyme Addition: Add the purified HPPD enzyme to each well to initiate the pre-incubation. For time-dependent inhibitors like sulcotrione, a pre-incubation period (e.g., 10-15 minutes) before substrate addition is critical to allow for the establishment of the tight-binding complex.

  • Reaction Initiation: Start the enzymatic reaction by adding the HPP substrate to all wells.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of the reaction is proportional to the rate of HPP consumption.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

HPPD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReactionMix Prepare Reaction Mixture (Buffer, Ascorbate, Catalase) Inhibitor Add Inhibitor (this compound or Sulcotrione) ReactionMix->Inhibitor Enzyme Add HPPD Enzyme Inhibitor->Enzyme Substrate Add HPP Substrate (Initiate Reaction) Enzyme->Substrate Measurement Monitor Absorbance Change Substrate->Measurement CalcRates Calculate Reaction Rates Measurement->CalcRates Plotting Plot % Inhibition vs. [Inhibitor] CalcRates->Plotting IC50 Determine IC50 Value Plotting->IC50

Conclusion

Both this compound and sulcotrione are effective inhibitors of HPPD, operating through a mechanism that ultimately leads to plant death by bleaching. Key distinctions lie in their origin, with this compound being a natural product and sulcotrione a synthetic derivative, and in their specific inhibitory kinetics. Sulcotrione exhibits significantly higher potency in in vitro assays, as indicated by its lower IC50 value. The nature of sulcotrione as a time-dependent, tight-binding inhibitor may contribute to its enhanced efficacy as a herbicide.

This comparative analysis provides a foundation for researchers in the field. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their inhibitory potencies and to explore the nuances of their effects on plant physiology. Such research will be invaluable for the rational design of new, more effective, and potentially more environmentally benign herbicides, as well as for the development of novel therapeutics targeting the HPPD enzyme.

References

Unlocking the Bioactive Potential of Leptospermone Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leptospermone, a naturally occurring β-triketone found in plants of the Myrtaceae family, has garnered significant scientific interest due to its diverse biological activities. Its derivatives have been explored for their potential as antimicrobial, herbicidal, and insecticidal agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid in the development of new and effective bioactive compounds.

Herbicidal Activity: Targeting the HPPD Enzyme

This compound and its synthetic analogs are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in plants for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production and protecting chlorophyll from photodegradation. Inhibition of HPPD leads to the characteristic bleaching of plant tissues, followed by growth inhibition and death.[3][4][5] The development of commercial triketone herbicides was, in fact, inspired by the herbicidal properties of this compound.[2]

Comparative Analysis of HPPD Inhibition

The inhibitory activity of various this compound derivatives against Arabidopsis thaliana HPPD reveals key structural requirements for potent herbicidal action. The data underscores the importance of the β-triketone moiety and the lipophilicity of the side chain.

CompoundDescriptionIC50 (nM)[1]
This compound Natural product3140
Grandiflorone Natural product with a more lipophilic side chain750 ± 70
Sulcotrione Commercial herbicide250 ± 21
Synthetic Analog β-triketone with a C9 alkyl side chain19 ± 1
Inactive Analog Lacks the 1,3-diketone group> 50,000
Inactive Analog Prenyl group on the triketone ring> 50,000
Inactive Analog Ethyl group on the triketone ring> 50,000

Structure-Activity Relationship Summary:

  • The β-triketone Core: The 1,3-diketone functionality is essential for activity, as it interacts with the Fe(2+) cofactor at the active site of the HPPD enzyme. Analogs lacking this feature are inactive.[1]

  • Acyl Side Chain: The nature of the acyl side chain significantly influences potency. Increased lipophilicity and length of the alkyl side chain generally lead to enhanced inhibitory activity. A synthetic analog with a C9 alkyl side chain demonstrated the highest potency, being significantly more active than the commercial herbicide sulcotrione.[1]

  • Ring Substitutions: The presence of prenyl or ethyl groups on the triketone ring eliminates herbicidal activity, suggesting that substitutions at these positions are not tolerated for effective binding to the HPPD enzyme.[1]

Experimental Protocol: HPPD Inhibition Assay

The inhibitory activity of this compound derivatives against HPPD is determined using a spectrophotometric assay with purified Arabidopsis thaliana HPPD.

  • Enzyme Preparation: Recombinant A. thaliana HPPD is expressed in E. coli and purified.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, ascorbate, and catalase.

  • Reaction Mixture: The reaction mixture consists of the purified HPPD enzyme, the substrate p-hydroxyphenylpyruvate, and the test compound (this compound derivative) at varying concentrations.

  • Measurement: The activity of HPPD is measured by monitoring the formation of homogentisate, which is coupled to the reduction of a chromogenic substrate, at a specific wavelength.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway: HPPD Inhibition

HPPD_Inhibition cluster_pathway HPPD Inhibition Pathway p_hydroxyphenylpyruvate p-Hydroxyphenylpyruvate HPPD HPPD Enzyme p_hydroxyphenylpyruvate->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone_Tocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherols->Carotenoid_Biosynthesis Bleaching Bleaching & Plant Death Carotenoid_Biosynthesis->Bleaching Leptospermone_Derivatives This compound Derivatives Leptospermone_Derivatives->HPPD Inhibition

Caption: Mechanism of action of this compound derivatives as HPPD inhibitors.

Antimicrobial Activity: Combating Foodborne Pathogens

This compound and its derivatives have demonstrated significant antimicrobial activity against a range of foodborne bacteria. The structure of the cyclic triketone core and its substituents plays a critical role in determining the potency and spectrum of this activity.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentrations (MIC) of this compound and its derivatives were determined against several pathogenic bacteria, highlighting the structural features that enhance antimicrobial efficacy.[6]

CompoundL. monocytogenesS. typhimuriumS. flexneriS. sonneiS. aureusS. intermedius
This compound 23.6345.369.748.125.424.9
1,2,3-Cyclohexanetrione-1,3-dioxime 43.945.388.587.645.344.2
2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione 48.149.275.874.349.848.7
2-Acetyl-1,3-cyclohexanedione >100>100>100>100>100>100
1,3-Cyclohexanedione >100>100>100>100>100>100
5,5-Dimethyl-1,3-cyclohexanedione >100>100>100>100>100>100
Tetracycline (Positive Control) 5.8512.325.415.66.256.13

Structure-Activity Relationship Summary:

  • Triketone Moiety: The presence of a cyclic triketone structure is crucial for antimicrobial activity. This compound, with its triketone core conjugated to an acyl side chain, exhibits the strongest activity.[6]

  • Functional Groups: The addition of hydroxylamine or methyl functional groups to the cyclic triketone, as seen in 1,2,3-cyclohexanetrione-1,3-dioxime and 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione, maintains strong antimicrobial activity.[6]

  • Diketones vs. Triketones: Derivatives with a diketone structure, such as 1,3-cyclohexanedione and its derivatives, showed no significant antimicrobial activity, emphasizing the importance of the triketone scaffold.[6]

Experimental Protocols: Antimicrobial Susceptibility Testing

1. Agar Diffusion Method:

  • Bacterial Culture: The test bacteria are cultured in a suitable broth to a concentration of approximately 1.0 × 10^7 colony-forming units (CFU)/mL.

  • Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs are impregnated with known concentrations of the this compound derivatives and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[6]

2. Broth Microdilution Method (for MIC determination):

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 × 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6]

Experimental Workflow: Antimicrobial Testing

Antimicrobial_Workflow cluster_workflow Antimicrobial Testing Workflow Start Start Bacterial_Culture Bacterial Culture (1x10^7 CFU/mL) Start->Bacterial_Culture Agar_Diffusion Agar Diffusion Method Bacterial_Culture->Agar_Diffusion Broth_Microdilution Broth Microdilution (MIC determination) Bacterial_Culture->Broth_Microdilution Inoculate_Plates Inoculate Agar Plates Agar_Diffusion->Inoculate_Plates Prepare_Dilutions Prepare Serial Dilutions in 96-well Plates Broth_Microdilution->Prepare_Dilutions Apply_Discs Apply Discs with Test Compounds Inoculate_Plates->Apply_Discs Incubate_Plates Incubate Plates (37°C, 24h) Apply_Discs->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones End End Measure_Zones->End Inoculate_Wells Inoculate Wells (5x10^5 CFU/mL) Prepare_Dilutions->Inoculate_Wells Incubate_Plates2 Incubate Plates (37°C, 24h) Inoculate_Wells->Incubate_Plates2 Determine_MIC Determine MIC Incubate_Plates2->Determine_MIC Determine_MIC->End

Caption: Workflow for assessing the antimicrobial activity of this compound derivatives.

Insecticidal and Acaricidal Activity: A Divergent Mechanism

This compound and its derivatives also exhibit promising insecticidal and acaricidal properties. Notably, the mode of action against insects appears to differ from that in plants.

Comparative Analysis of Acaricidal and Insecticidal Activity

The lethal dose (LD50) and lethal concentration (LC50) values of this compound and a key derivative have been determined against several mite and mosquito species.

CompoundD. farinae (LD50 µg/cm²)[7]D. pteronyssinus (LD50 µg/cm²)[7]T. putrescentiae (LD50 µg/cm²)[7]Aedes aegypti (LD50 ng/mg)[8]
This compound 0.07--150
2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione 1.21---
Benzyl Benzoate (Control) 10.03---
DEET (Control) 37.12---

Structure-Activity Relationship Summary:

  • This compound's Potency: this compound itself is a highly effective acaricide, demonstrating significantly greater toxicity against house dust mites than the commercial control, benzyl benzoate.[7]

  • Impact of Methylation: The derivative 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione also shows acaricidal activity, though it is less potent than this compound.[7]

  • Mosquitocidal Action: this compound is also toxic to Aedes aegypti mosquitoes, indicating its potential as a broad-spectrum insecticide.[8]

Proposed Insecticidal Mechanism of Action

Research suggests that the insecticidal mode of action of this compound is not through HPPD inhibition, as is the case in plants. Instead, it is proposed to be an inhibitor of carbonic anhydrase (CA) in insects.[8] This enzyme is vital for regulating pH in insect tissues. Inhibition of CA disrupts this balance, leading to toxicity. This distinct mechanism of action is promising for the development of selective insecticides with potentially lower toxicity to non-target organisms.[8]

Logical Relationship: Activity and Structural Features

SAR_Logic cluster_sar Structure-Activity Relationship Logic Leptospermone_Core This compound Core Structure Triketone_Moiety β-Triketone Moiety Leptospermone_Core->Triketone_Moiety Acyl_Side_Chain Acyl Side Chain Leptospermone_Core->Acyl_Side_Chain Ring_Substituents Ring Substituents Leptospermone_Core->Ring_Substituents Herbicidal_Activity Herbicidal Activity (HPPD Inhibition) Triketone_Moiety->Herbicidal_Activity Antimicrobial_Activity Antimicrobial Activity Triketone_Moiety->Antimicrobial_Activity Insecticidal_Activity Insecticidal/Acaricidal Activity (Carbonic Anhydrase Inhibition) Triketone_Moiety->Insecticidal_Activity Lipophilicity Increased Lipophilicity Acyl_Side_Chain->Lipophilicity Hydroxylamine_Methyl Hydroxylamine/Methyl Groups Ring_Substituents->Hydroxylamine_Methyl Lipophilicity->Herbicidal_Activity Enhances Hydroxylamine_Methyl->Antimicrobial_Activity Maintains

Caption: Key structural features of this compound derivatives influencing their biological activities.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel compounds with enhanced and selective biological activities for applications in agriculture and medicine. Further exploration into the diverse chemical space of this compound analogs holds significant promise for the discovery of next-generation herbicides, antimicrobials, and insecticides.

References

Validating the Herbicidal Target of Leptospermone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of leptospermone's in vivo herbicidal performance, focusing on the validation of its molecular target, 4-hydroxyphenylpyruvate dioxygenase (HPPD). We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with other HPPD-inhibiting herbicides.

This compound, a natural β-triketone derived from the Manuka plant (Leptospermum scoparium), has demonstrated potent herbicidal activity. Its mode of action is the inhibition of the HPPD enzyme, a critical component in the biosynthesis of plastoquinone and tocopherols in plants.[1][2] Inhibition of HPPD ultimately disrupts carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues and subsequent plant death.[3][4][5] This mechanism is shared with several commercially successful synthetic herbicides.

Comparative Efficacy of HPPD-Inhibiting Herbicides

The inhibitory activity of this compound and its synthetic analogues against the HPPD enzyme has been quantified through in vitro enzyme assays. The following table summarizes the half-maximal inhibitory concentration (I50) values, providing a direct comparison of their potency.

CompoundChemical ClassTarget EnzymeI50 Value (µg/mL)Reference
This compoundβ-TriketoneHPPD3.14[2]
Grandifloroneβ-TriketoneHPPD0.22[2]
Triketone-rich fractionβ-TriketoneHPPD4.02[2]
Manuka oilEssential OilHPPD15.0[2]
SulcotrioneTriketoneHPPD-[2]
MesotrioneTriketoneHPPD-[6]

Note: I50 values for Sulcotrione and Mesotrione were not explicitly found in the provided search results but are established HPPD inhibitors included for comparative context.

In Vivo Target Validation: Experimental Approaches

Validating that HPPD is the true in vivo target of this compound involves a multi-faceted approach, combining whole-plant bioassays with biochemical and molecular techniques.

Signaling Pathway of this compound's Herbicidal Action

The following diagram illustrates the biochemical pathway affected by this compound and other HPPD inhibitors.

HPPD_Inhibition_Pathway cluster_pathway Plant Cell cluster_inhibitor Herbicidal Action Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Plastoquinone Plastoquinone (PQ) Homogentisate->Plastoquinone Biosynthesis PhytoeneDesaturase Phytoene Desaturase (PDS) Plastoquinone->PhytoeneDesaturase Cofactor Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Phytoene Phytoene Phytoene->PhytoeneDesaturase Substrate Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo-oxidation without carotenoid protection leads to This compound This compound This compound->HPPD Inhibits

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental Workflow for In Vivo Validation

A typical workflow to validate the herbicidal target of a compound like this compound in vivo is depicted below.

in_vivo_validation_workflow cluster_whole_plant Whole Plant Assays cluster_biochemical Biochemical Assays cluster_molecular Metabolite & Translocation Analysis cluster_conclusion Target Validation A1 Treat plants with This compound A2 Observe phenotype (e.g., bleaching) A1->A2 C3 Analyze carotenoid and chlorophyll levels A1->C3 A3 Measure growth inhibition (e.g., GR50) A2->A3 D1 Correlate phenotypic effects with enzyme inhibition A3->D1 B1 Extract HPPD enzyme from treated/untreated plants B2 Measure in vitro HPPD activity B1->B2 B3 Determine I50 values B2->B3 B3->D1 C1 Apply radiolabeled This compound C2 Track uptake and translocation C1->C2 C3->D1

Caption: Experimental workflow for in vivo target validation of this compound.

Experimental Protocols

Whole-Plant Bioassay

Objective: To assess the herbicidal efficacy of this compound on whole plants and observe characteristic symptoms of HPPD inhibition.

Methodology:

  • Plant Growth: Grow susceptible plant species (e.g., Digitaria sanguinalis, large crabgrass) from seed in a controlled environment (greenhouse or growth chamber) with standardized conditions of light, temperature, and humidity.

  • Herbicide Application: Apply this compound at a range of concentrations to the plants at a specific growth stage (e.g., two- to three-leaf stage). Application can be done as a foliar spray or a soil drench. Include a negative control (vehicle only) and a positive control (a known HPPD inhibitor like mesotrione).

  • Phenotypic Observation: Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for symptoms of herbicidal activity, particularly the characteristic bleaching of new growth.

  • Quantitative Assessment: At the end of the experimental period, harvest the above-ground biomass, dry it to a constant weight, and weigh it. Calculate the growth reduction (GR50), which is the concentration of herbicide required to reduce plant growth by 50% compared to the untreated control.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on HPPD enzyme activity.

Methodology:

  • Enzyme Extraction: Isolate HPPD from a suitable plant source. This can be from the target weed species or a model plant like Arabidopsis thaliana.

  • Assay Reaction: The activity of HPPD is typically measured by spectrophotometrically monitoring the consumption of its substrate, p-hydroxyphenylpyruvate, or the formation of its product, homogentisate. The reaction mixture contains the extracted enzyme, the substrate, and cofactors in a suitable buffer.

  • Inhibition Measurement: Perform the assay in the presence of a range of concentrations of this compound.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the I50 value.

Radiolabeling and Translocation Study

Objective: To track the uptake, translocation, and metabolism of this compound within the plant to confirm it reaches its target site.

Methodology:

  • Synthesis of Radiolabeled this compound: Synthesize this compound with a radioactive isotope, such as ¹⁴C.

  • Application: Apply a known amount of radiolabeled this compound to a specific part of the plant (e.g., a single leaf or the root system).

  • Incubation and Harvest: Allow the plant to grow for a defined period. At various time points, harvest the plant and dissect it into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Quantification of Radioactivity: Quantify the amount of radioactivity in each plant part using liquid scintillation counting or phosphorimaging. This will reveal the extent of uptake and the pattern of translocation.

  • Metabolism Analysis: Extract compounds from the plant tissues and use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the parent this compound from its metabolites.

Comparison with Alternative HPPD-Inhibiting Herbicides

This compound belongs to the β-triketone class of HPPD inhibitors. Other chemical classes targeting the same enzyme include isoxazoles and pyrazoles.[7] The development of resistance to HPPD inhibitors in some weed species is a growing concern.[8][9][10] This underscores the importance of discovering and validating new herbicidal compounds with this mode of action, such as this compound, which may have different binding characteristics or metabolic fates in resistant biotypes.

The following diagram illustrates the logical relationship and comparison between this compound and other HPPD inhibitors.

HPPD_Inhibitor_Comparison cluster_target Herbicidal Target cluster_classes Chemical Classes of HPPD Inhibitors cluster_examples Example Herbicides cluster_considerations Key Considerations HPPD HPPD Enzyme Resistance Weed Resistance Development HPPD->Resistance Target-site mutations can cause Spectrum Weed Control Spectrum HPPD->Spectrum CropSafety Crop Safety HPPD->CropSafety Triketones β-Triketones Triketones->HPPD Inhibit This compound This compound (Natural) Triketones->this compound Mesotrione Mesotrione (Synthetic) Triketones->Mesotrione Isoxazoles Isoxazoles Isoxazoles->HPPD Inhibit Isoxaflutole Isoxaflutole Isoxazoles->Isoxaflutole Pyrazoles Pyrazoles Pyrazoles->HPPD Inhibit Topramezone Topramezone Pyrazoles->Topramezone

Caption: Comparison of this compound with other HPPD-inhibiting herbicides.

Conclusion

The in vivo validation of this compound's herbicidal target, HPPD, is well-supported by a convergence of evidence from whole-plant bioassays, enzyme inhibition studies, and translocation experiments. Its efficacy as a natural HPPD inhibitor positions it as a valuable tool for weed management and a lead compound for the development of new bio-based herbicides. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and explore the potential of this compound and other natural compounds in modern agriculture.

References

A Comparative Analysis of Leptospermone and Commercial Bioherbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioherbicide Efficacy with Supporting Experimental Data

The quest for effective and environmentally benign weed management solutions has led to a growing interest in bioherbicides. Among the promising candidates is leptospermone, a natural β-triketone allelochemical. This guide provides a comprehensive comparison of the efficacy of this compound with commercially available bioherbicides, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Quantitative Efficacy Comparison

The herbicidal efficacy of this compound has been evaluated against several commercial bioherbicides and conventional synthetic herbicides. The following table summarizes the quantitative data from various studies, focusing on the percentage of weed control.

Herbicide/Active IngredientTarget Weed(s)Application Rate/ConcentrationWeed Control Efficacy (%)Citation(s)
This compound (β-triketone extract) Various weed species2% and 4%Up to 97%[1]
Amaranthus palmeri (Palmer amaranth)Not specifiedComparable to 2% glyphosate[1]
Digitaria sanguinalis (Large crabgrass)Not specifiedComparable to 2% glyphosate[1]
Cyperus esculentus (Yellow nutsedge)Not specified~70% growth reduction[1]
Vinegar (Acetic Acid) Various weed species20%Significantly less efficacious than this compound[1]
D-Limonene Various weed species12.5%Significantly less efficacious than this compound[1]
Glyphosate Amaranthus palmeri (Palmer amaranth)2%Comparable to this compound[1]
Digitaria sanguinalis (Large crabgrass)2%Comparable to this compound[1]
Mesotrione Broadleaf weedsLabeled doses86-99% (Palmer amaranth)[2]

Experimental Protocols

The following is a generalized experimental protocol for assessing the efficacy of bioherbicides, based on common methodologies cited in the literature. This protocol can be adapted for greenhouse and field trials.

Objective: To evaluate and compare the herbicidal efficacy of this compound and commercial bioherbicides on selected weed species.

I. Materials and Reagents:

  • Test substances: this compound (technical grade or as a formulated product), commercial bioherbicides (e.g., vinegar-based, pelargonic acid-based, microbial), and a synthetic herbicide standard (e.g., glyphosate).

  • Weed species: Seeds or seedlings of target weeds (e.g., Amaranthus palmeri, Digitaria sanguinalis).

  • Growth medium: Potting mix, soil, or hydroponic solution.

  • Pots or trays for planting.

  • Spray equipment calibrated for uniform application.

  • Adjuvants or surfactants (if required by product labels).

  • Controlled environment growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

II. Experimental Design:

  • A randomized complete block design is typically used.

  • Treatments should include:

    • Untreated control.

    • Vehicle/carrier control (if applicable).

    • Multiple concentrations/doses of this compound.

    • Multiple concentrations/doses of each commercial bioherbicide.

    • A standard synthetic herbicide at its recommended rate.

  • Each treatment should have a minimum of four replicates.

III. Procedure:

A. Plant Propagation and Growth:

  • Sow weed seeds in pots or trays filled with the appropriate growth medium.

  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have reached a specific growth stage (e.g., 2-4 true leaves).

  • Maintain the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, adequate watering).

B. Herbicide Application:

  • Prepare spray solutions of each test substance at the desired concentrations, including any required adjuvants.

  • Apply the treatments uniformly to the foliage of the target weeds using a calibrated sprayer. Ensure complete and consistent coverage.

  • For pre-emergence studies, apply the herbicides to the soil surface before weed seed germination.

C. Data Collection and Analysis:

  • Visually assess weed control at specified intervals after treatment (e.g., 3, 7, 14, and 21 days). Use a rating scale (e.g., 0% = no control, 100% = complete death).

  • Measure plant height and/or shoot biomass (fresh or dry weight) at the end of the experiment.

  • Calculate the percentage of weed control or biomass reduction relative to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis Planting Plant Weed Seeds Growth Grow to 2-4 Leaf Stage Planting->Growth Application Apply Herbicides Growth->Application Preparation Prepare Herbicide Solutions Preparation->Application Assessment Visual Assessment (3, 7, 14, 21 DAT) Application->Assessment Measurement Measure Biomass & Height Assessment->Measurement Analysis Statistical Analysis Measurement->Analysis

Caption: Experimental workflow for comparing bioherbicide efficacy.

Signaling Pathway: HPPD Inhibition by this compound

This compound's primary mode of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid synthesis. The inhibition of HPPD leads to a depletion of these vital compounds, which in turn disrupts the carotenoid biosynthesis pathway. Carotenoids are responsible for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is destroyed by sunlight, leading to the characteristic bleaching symptoms and eventual plant death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoid_Pathway Carotenoid Biosynthesis Plastoquinone->Carotenoid_Pathway Tocopherols->Carotenoid_Pathway Chlorophyll Chlorophyll Protection Carotenoid_Pathway->Chlorophyll Bleaching Bleaching & Plant Death Carotenoid_Pathway->Bleaching Chlorophyll->Bleaching This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HPPD

Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid biosynthesis.

References

Synthetic Triketones and Leptospermone: A Comparative Analysis of Cross-Reactivity at the HPPD Target

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the specific interactions between synthetic compounds and their biological targets is paramount. This guide provides a detailed comparison of the cross-reactivity of synthetic triketones with the molecular target of leptospermone, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

This compound, a natural β-triketone produced by the Manuka plant (Leptospermum scoparium), is a potent inhibitor of HPPD, a key enzyme in the tyrosine catabolism pathway. In plants, this pathway is crucial for the biosynthesis of essential molecules like plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a characteristic bleaching of plant tissues due to the degradation of chlorophyll in the absence of protective carotenoids, ultimately resulting in plant death. This mechanism of action has been leveraged in the development of a class of synthetic herbicides known as triketones. This guide will delve into the comparative inhibitory activities of these synthetic analogues against HPPD, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

The cross-reactivity of synthetic triketones with this compound's target, HPPD, is well-established, with many synthetic analogues demonstrating significantly higher potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The table below summarizes the IC50 values for this compound and several commercially important synthetic triketone herbicides against HPPD from Arabidopsis thaliana, a model plant species.

CompoundTypeIC50 (µM)Reference(s)
This compoundNatural Triketone12.1[1]
MesotrioneSynthetic Triketone0.252 - 0.350[2][3]
SulcotrioneSynthetic Triketone0.250[4]
TembotrioneSynthetic Triketone~0.051 (LOD)[5]
GrandifloroneNatural Triketone0.750[4]
BicyclopyroneSynthetic TriketoneData not available[6]
FenquinotrioneSynthetic Triketone0.0447 (A. thaliana)[6]

Note: IC50 values can vary depending on the specific experimental conditions and the source of the HPPD enzyme.

As the data indicates, synthetic triketones such as mesotrione, sulcotrione, and tembotrione exhibit substantially greater inhibitory activity against HPPD compared to the natural compound this compound.[4] This enhanced potency is a result of extensive structure-activity relationship (SAR) studies that have optimized the chemical structure for improved binding to the enzyme's active site.

Signaling Pathway and Mechanism of Action

The inhibition of HPPD by both this compound and synthetic triketones disrupts the normal biosynthesis of carotenoids and plastoquinone. This disruption is the primary mechanism leading to the herbicidal effect.

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_inhibitors Inhibitors Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalyzes This compound This compound This compound->HPPD SyntheticTriketones Synthetic Triketones (e.g., Mesotrione) SyntheticTriketones->HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Required for biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching Prevents

Caption: Mechanism of HPPD inhibition by triketones.

The diagram above illustrates how both natural (this compound) and synthetic triketones inhibit the HPPD enzyme. This blockage prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a critical precursor for plastoquinone and tocopherol biosynthesis. Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Without sufficient carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic bleaching symptoms and eventual death.

Experimental Protocols

Accurate determination of the inhibitory potential of triketone compounds relies on robust and reproducible experimental protocols. Below are methodologies for a common in vitro HPPD inhibition assay and a whole-cell bioassay.

In Vitro HPPD Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of purified HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA), or the formation of its product, homogentisate (HGA). The inhibition is determined by measuring the decrease in enzyme activity in the presence of the test compound.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvate (HPPA) solution

  • Ascorbate solution

  • Fe(II) solution (e.g., (NH4)2Fe(SO4)2·6H2O)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds (this compound and synthetic triketones) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 310 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, ascorbate, and Fe(II).

  • Add varying concentrations of the test compound (inhibitor) to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the HPPD enzyme to each well.

  • Immediately after adding the enzyme, add the substrate (HPPA) to all wells.

  • Monitor the decrease in absorbance at 310 nm over time, which corresponds to the consumption of HPPA.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

HPPD_Assay_Workflow A Prepare Reaction Mix (Buffer, Ascorbate, Fe(II)) B Add Test Compounds (Varying Concentrations) A->B C Add HPPD Enzyme B->C D Add Substrate (HPPA) to Initiate Reaction C->D E Monitor Absorbance at 310 nm D->E F Calculate Initial Reaction Rates E->F G Determine IC50 Value F->G

Caption: Workflow for in vitro HPPD inhibition assay.

Whole-Cell Colorimetric Bioassay

This high-throughput screening method utilizes a recombinant microorganism (e.g., E. coli) engineered to express a plant HPPD and produce a colored pigment from the tyrosine catabolism pathway. Inhibition of HPPD by a test compound results in a decrease in pigment production, which can be quantified colorimetrically.

Materials:

  • Recombinant E. coli strain expressing plant HPPD

  • Growth medium (e.g., LB broth) with appropriate antibiotics

  • Inducer for protein expression (e.g., IPTG)

  • Tyrosine solution

  • Test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 400 nm for pyomelanin)

Procedure:

  • Culture the recombinant E. coli to a suitable cell density.

  • Induce the expression of the HPPD enzyme.

  • Dispense the induced cell culture into the wells of a 96-well microplate.

  • Add varying concentrations of the test compounds to the wells.

  • Add tyrosine to the wells to initiate the pigment production pathway.

  • Incubate the microplate under appropriate conditions (e.g., 37°C with shaking).

  • Measure the absorbance of the produced pigment at the specified wavelength.

  • Calculate the percentage of inhibition of pigment production for each compound concentration and determine the IC50 value.

Whole_Cell_Assay_Workflow A Culture Recombinant E. coli B Induce HPPD Expression A->B C Dispense Cells into Microplate B->C D Add Test Compounds C->D E Add Tyrosine D->E F Incubate and Allow Pigment Production E->F G Measure Absorbance of Pigment F->G H Determine IC50 Value G->H

Caption: Workflow for whole-cell colorimetric bioassay.

Conclusion

The molecular target of the natural herbicide this compound, 4-hydroxyphenylpyruvate dioxygenase, has proven to be a highly effective target for the development of synthetic triketone herbicides. Through chemical synthesis and optimization, compounds such as mesotrione, sulcotrione, and tembotrione have been developed with significantly enhanced inhibitory potency against HPPD. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further explore the interactions of novel compounds with this critical enzyme, aiding in the discovery and development of next-generation herbicides and other potential therapeutic agents.

References

A Comparative Guide to the Molecular Docking of Leptospermone with the HPPD Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of the natural herbicide leptospermone with synthetic inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in herbicide and drug development.

Performance Comparison of HPPD Inhibitors

Molecular docking studies are crucial in understanding the binding affinities and interaction mechanisms of potential inhibitors with their target enzymes. In the context of HPPD, a key enzyme in the tyrosine catabolism pathway, both natural and synthetic compounds have been investigated for their inhibitory potential. This compound, a natural β-triketone, has served as a template for the development of synthetic HPPD-inhibiting herbicides.[1][2]

The following table summarizes the binding energies and experimentally determined inhibitory concentrations (IC50) of this compound and other notable HPPD inhibitors. Lower binding energy values indicate a more favorable binding interaction, while lower IC50 values represent greater inhibitory potency.

CompoundTypeBinding Energy (kcal/mol)IC50
This compoundNatural β-triketone-10.49[1]3.14 µg/mL[3]
GrandifloroneNatural β-triketone-10.49[1]0.22 µg/mL[3]
SulcotrioneSynthetic TriketoneNot explicitly stated in comparative study[1]250 ± 21 nM[4]
MesotrioneSynthetic TriketoneNot explicitly stated in comparative studyNot explicitly stated in comparative study

Note: The binding energy for this compound has also been reported as -8.0 kcal/mol in some studies, which may reflect differences in the specific computational methodologies employed. It is important to consider the experimental setup when comparing values across different studies.

Key Interactions in the HPPD Active Site

Molecular docking simulations reveal that β-triketones, including this compound and its synthetic analogs, share a common binding mechanism within the active site of the HPPD enzyme. A critical interaction is the coordination of the diketone moiety with the Fe2+ ion, which is essential for the enzyme's catalytic activity.[1] This interaction, along with interactions with key amino acid residues, stabilizes the ligand within the active site and is crucial for potent inhibition.

Computational analyses have identified a lipophilic domain near the Fe2+ ion in the HPPD catalytic site, which favors the binding of ligands with lipophilic side chains.[3] The size and lipophilicity of the side-chain on the β-triketone structure have been shown to affect the potency of the compounds.[3]

HPPD Enzyme's Role in the Tyrosine Catabolism Pathway

The p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme plays a pivotal role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Inhibition of HPPD disrupts this pathway, leading to an accumulation of tyrosine and its precursors, which is ultimately toxic to the plant.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Metabolites Further Metabolites Homogentisate->Metabolites This compound This compound & Other Inhibitors This compound->HPPD Inhibition

Caption: Tyrosine catabolism pathway highlighting the role of the HPPD enzyme and its inhibition.

Experimental Protocols: Molecular Docking of HPPD Inhibitors

The following provides a generalized yet detailed methodology for performing molecular docking studies of inhibitors with the HPPD enzyme, based on common practices in the field.

Preparation of the Receptor (HPPD Enzyme)
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target HPPD enzyme is obtained from the Protein Data Bank (PDB). A commonly used structure for plant HPPD is PDB ID: 1TFZ.[1]

  • Protein Preparation: The downloaded PDB file is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligands (Inhibitors)
  • Ligand Structure Generation: The 2D structures of the ligands (this compound, sulcotrione, mesotrione, etc.) are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).

  • Ligand Preparation for Docking:

    • Torsion angles are defined to allow for conformational flexibility during docking.

    • Partial charges are assigned (e.g., Gasteiger charges).

    • The prepared ligand structures are saved in the PDBQT file format.

Molecular Docking Simulation using AutoDock Vina
  • Grid Box Definition: A grid box is defined to encompass the active site of the HPPD enzyme. The dimensions and center of the grid box are crucial parameters and should be determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the active site residues. For the HPPD enzyme (PDB: 1TFZ), the grid box is centered on the active site containing the Fe2+ ion.

  • Docking Execution: The molecular docking simulation is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Configuration File: A configuration file is created that specifies the input receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

Analysis of Docking Results
  • Binding Energy Analysis: The primary output from the docking simulation is the binding energy, typically reported in kcal/mol. The pose with the lowest binding energy is considered the most favorable binding mode.

  • Interaction Analysis: The best-scoring docked pose is visualized to analyze the interactions between the ligand and the active site residues of the HPPD enzyme. This includes identifying hydrogen bonds, hydrophobic interactions, and the critical coordination with the Fe2+ ion.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (e.g., PDB: 1TFZ) PDB_Prep Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PDB_Prep Ligand_Draw Draw/Obtain Ligand Structures Ligand_Prep Prepare Ligands (3D conversion, optimization, assign charges) Ligand_Draw->Ligand_Prep Grid Define Grid Box around Active Site PDB_Prep->Grid Vina Run Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Vina Grid->Vina Binding_Energy Analyze Binding Energies Vina->Binding_Energy Interaction Visualize and Analyze Interactions Binding_Energy->Interaction

Caption: A generalized workflow for molecular docking studies.

References

A Comparative Analysis of the Antimicrobial Activities of Leptospermone and Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of leptospermone, a naturally occurring β-triketone, and tetracycline, a broad-spectrum antibiotic. This objective analysis, supported by experimental data, aims to inform research and development in the pursuit of novel antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound and tetracycline has been evaluated against several foodborne pathogens. The minimum inhibitory concentration (MIC), representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for both compounds. The results are summarized in the table below.

MicroorganismThis compound MIC (µg/mL)[1][2]Tetracycline MIC (µg/mL)[1]
Listeria monocytogenes23.636.25
Salmonella typhimurium69.712.5
Shigella flexneri45.35.85
Shigella sonnei55.46.25
Staphylococcus intermedius29.725.4
Staphylococcus aureus25.412.5

Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

The data presented in the comparison table was obtained using the following methodology:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Pure cultures of the test bacteria were grown in a suitable broth medium to achieve a specific turbidity, corresponding to a standardized cell density.

  • Serial Dilution of Antimicrobial Agents: this compound and tetracycline were serially diluted in a liquid growth medium in microtiter plates to create a range of concentrations.

  • Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

  • Determination of MIC: The MIC was determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism was observed.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the comparison, the following diagrams illustrate the experimental workflow and the known mechanisms of action for both compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Cultures Bacterial Cultures Inoculation Inoculation Bacterial Cultures->Inoculation Antimicrobial Stock Solutions Antimicrobial Stock Solutions Serial Dilution Serial Dilution Antimicrobial Stock Solutions->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental workflow for MIC determination.

Mechanism_of_Action cluster_tetracycline Tetracycline cluster_this compound This compound Tetracycline Tetracycline Ribosome Bacterial Ribosome (30S & 50S subunits) Tetracycline->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for tRNA aminoacyl-tRNA tRNA->Ribosome binding blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth leads to This compound This compound HPPD p-hydroxyphenylpyruvate dioxygenase (HPPD) This compound->HPPD inhibits Unknown_Target Direct Antibacterial Target (Under Investigation) This compound->Unknown_Target Carotenoid_Biosynthesis Carotenoid Biosynthesis (in plants) HPPD->Carotenoid_Biosynthesis involved in Bacterial_Inhibition Bacterial Growth Inhibition Unknown_Target->Bacterial_Inhibition

Comparative mechanisms of action.

Discussion of Mechanisms of Action

Tetracycline: The mechanism of action for tetracycline is well-established. It functions as a protein synthesis inhibitor in bacteria.[1][2][3][4][5] Tetracycline binds to the 30S ribosomal subunit and, to some extent, the 50S subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][4][5] This prevention of tRNA binding halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.[1][4]

This compound: The precise antimicrobial mechanism of this compound is not as clearly defined. Its primary known biological activity is as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] This enzyme is crucial for carotenoid biosynthesis in plants, and its inhibition leads to herbicidal effects. While this is its established mode of action in plants, its direct target and mechanism for antibacterial activity are still under investigation. Some studies suggest that the antimicrobial activity of this compound may be multifactorial. It has been shown to be effective against a range of foodborne and intestinal bacteria.[7] Further research is required to fully elucidate the specific biochemical pathways targeted by this compound in bacteria that result in its antimicrobial effect.

Conclusion

Tetracycline exhibits potent, broad-spectrum antimicrobial activity by a well-understood mechanism of protein synthesis inhibition. This compound, a natural compound, also demonstrates antimicrobial properties against a range of bacteria, although its efficacy, based on the provided MIC values, is generally lower than that of tetracycline against the tested foodborne pathogens.[1][2] The key difference lies in the current understanding of their mechanisms of action. While tetracycline's target is clear, the direct antibacterial target of this compound remains an active area of research. The exploration of natural compounds like this compound is crucial for the discovery of new antimicrobial agents with potentially novel mechanisms of action, which could be vital in combating the growing challenge of antibiotic resistance.

References

A Comparative Guide to QSAR Analysis of 2-Acyl-Cyclohexane-1,3-Dione Derivatives: Herbicidal vs. Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the quantitative structure-activity relationship (QSAR) of 2-acyl-cyclohexane-1,3-dione derivatives is pivotal for the rational design of novel herbicides and anticancer agents. This guide provides a comparative analysis of different QSAR modeling approaches applied to this versatile scaffold, highlighting key findings and methodologies in the pursuit of enhanced biological activity.

The 2-acyl-cyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives have been extensively studied for their potent inhibitory effects on two distinct biological targets: p-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications and, more recently, c-Met tyrosine kinase for anticancer therapies. This guide compares and contrasts the QSAR analyses performed on these derivatives, offering insights into the structural requirements for each activity.

Comparative Performance of QSAR Models

The predictive power of a QSAR model is crucial for its utility in virtual screening and lead optimization. Below is a comparison of statistical parameters from different studies, showcasing the robustness of the generated models for both herbicidal and anticancer activities.

QSAR ModelTargetr²_predReference
3D-QSAR Herbicidal (HPPD)0.960.69Not Reported[1]
CoMFA Herbicidal (HPPD)0.9990.8720.922[2]
CoMSIA Herbicidal (HPPD)0.9810.8100.915[2]
MLR-QSAR Anticancer (NSCLC)0.850.650.82[3]
ANN-QSAR Anticancer (NSCLC)0.98Not Reported0.954[3][4]

Key Observations:

  • Three-dimensional QSAR (3D-QSAR) approaches, including CoMFA and CoMSIA, have demonstrated high predictive capability for the herbicidal activity of 2-acyl-cyclohexane-1,3-dione derivatives targeting HPPD.[2][5]

  • For anticancer activity against non-small-cell lung cancer (NSCLC), both multiple linear regression (MLR) and artificial neural network (ANN) based QSAR models have been developed, with the ANN model showing a remarkably high correlation between predicted and observed activities.[3][4]

  • The high R² and Q² values across the different studies underscore the reliability of the QSAR models in guiding the design of new, more potent derivatives.

Biological Activity of Lead Compounds

The ultimate goal of QSAR studies is to identify compounds with superior biological activity. The following table summarizes the inhibitory concentrations of representative lead compounds from the compared studies.

Compound ClassTargetLead Compound ExampleBiological Activity (IC₅₀/pIC₅₀)Reference
2-Acyl-cyclohexane-1,3-dionesHerbicidal (HPPD)C11 alkyl side chain derivativeIC₅₀: 0.18 ± 0.02 µM[6][7]
2-(Aryloxyacetyl)cyclohexane-1,3-dionesHerbicidal (HPPD)Derivative 1pIC₅₀: 5.538 (IC₅₀: 0.029 µM)[2][5]
Cyclohexane-1,3-dione derivativesAnticancer (NSCLC)Compound 6dpIC₅₀: 5.63[3][8]

Insights from Biological Data:

  • For herbicidal activity, derivatives with long alkyl side chains and specific aryloxyacetyl substitutions have shown potent, sub-micromolar inhibition of HPPD.[2][5][6][7]

  • In the realm of anticancer research, cyclohexane-1,3-dione derivatives have been identified with significant inhibitory activity against NSCLC cell lines, demonstrating the scaffold's potential beyond herbicidal applications.[3][8]

Experimental and Computational Protocols

A clear understanding of the methodologies employed is essential for reproducing and building upon existing research.

Herbicidal Activity (HPPD Inhibition)

Synthesis: Compounds were generally synthesized using established literature procedures without major modifications.[6]

Biological Assay: The inhibitory activity of the compounds against HPPD was determined by measuring oxygen consumption in a reaction mixture containing the enzyme, the compound, and the substrate (HPP).[6]

3D-QSAR Modeling (Generic Workflow): A dataset of 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives with known inhibitory activities was used to construct 3D-QSAR models.[2][5] The structures were optimized using the Tripos force field.[2][5] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to establish the relationship between the 3D structural features and biological activity.[2][5]

Anticancer Activity (NSCLC Cell Line Inhibition)

QSAR Modeling: Forty small molecules derived from cyclohexane-1,3-dione with known biological inhibitory activity against NSCLC cells were studied.[3][9] Both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques were used to develop QSAR models.[3][9] The models correlated the biological inhibitory activity (pIC₅₀) with various topological, physicochemical, and electronic properties of the molecules.[3][9]

Visualizing QSAR Workflows and Relationships

To better illustrate the processes and logic described, the following diagrams were generated using the DOT language.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Structures Chemical Structures Descriptors Descriptor Calculation Structures->Descriptors Activities Biological Activities Split Data Splitting (Training/Test) Activities->Split Descriptors->Split Model QSAR Model Generation (e.g., MLR, CoMFA) Split->Model Validation Internal & External Validation Model->Validation Interpretation Model Interpretation Validation->Interpretation Design New Compound Design Interpretation->Design

Caption: General workflow of a QSAR analysis, from data preparation to new compound design.

Compare_QSAR_Approaches cluster_herbicide Herbicidal Activity (HPPD) cluster_cancer Anticancer Activity (NSCLC) H_QSAR 3D-QSAR (CoMFA/CoMSIA) H_Focus Focus on Steric and Electrostatic Fields H_QSAR->H_Focus C_QSAR MLR-QSAR & ANN-QSAR C_Focus Focus on Physicochemical and Electronic Descriptors C_QSAR->C_Focus Core 2-Acyl-Cyclohexane-1,3-Dione Scaffold Core->H_QSAR Core->C_QSAR

Caption: Comparison of QSAR approaches for different biological targets of the same chemical scaffold.

References

Assessing the Species Specificity of Leptospermone Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of leptospermone, a naturally occurring β-triketone, across different species. The information presented herein is intended to facilitate research and development of this compound-based compounds by providing a clear overview of its species-specific effects, mechanisms of action, and the experimental protocols required for its evaluation.

Executive Summary

This compound, originally identified as an allelochemical from the Manuka tree (Leptospermum scoparium), exhibits significant herbicidal and insecticidal properties. Its mechanism of action, however, displays remarkable species specificity. In plants, this compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the carotenoid biosynthesis pathway, leading to photobleaching and death. Conversely, its toxicity in insects, particularly the mosquito Aedes aegypti, is attributed to the inhibition of carbonic anhydrase (CA), an enzyme vital for pH regulation. Notably, this compound shows significantly lower activity against mammalian carbonic anhydrases, suggesting a favorable safety profile for mammals. This differential activity underscores the potential of this compound as a selective pesticide.

Data Presentation: Comparative Toxicity of this compound

The following table summarizes the available quantitative data on the toxicity of this compound to various species.

SpeciesTest OrganismExposure RouteEndpointValueReference
Insect Aedes aegypti (Mosquito)TopicalLD50158.4 ng/mosquito
Aedes aegypti (Mosquito)TopicalLD50150 ng/mg
Aedes aegypti (Mosquito)Tarsal ContactLD50357 ng/cm²
Drosophila melanogaster (Fruit Fly)TopicalMortality<10% at high doses
Apis mellifera (Honey Bee)TopicalMortality<10% at high doses
Plant Arabidopsis thalianaIn vitroIC50 (HPPD Inhibition)3.14 µg/mL
Insect Enzyme Aedes aegypti Carbonic AnhydraseIn vitroIC502.8 µM
Mammalian Enzyme Mammalian Carbonic AnhydraseIn vitroInhibitionNo significant inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Insect Topical Toxicity Assay (adapted from general protocols)

This protocol is designed to determine the dose of a test substance that is lethal to 50% of a test population of insects (LD50) following direct application.

Materials:

  • This compound (analytical grade)

  • Acetone or other suitable solvent

  • Microsyringe or microapplicator

  • Test insects (e.g., adult female Aedes aegypti, 3-5 days old)

  • Holding cages with access to sugar water

  • CO2 or cold anesthesia for insect immobilization

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of five to seven serial dilutions from the stock solution to establish a range of concentrations expected to cause between 10% and 90% mortality. A control group receiving only the solvent is also required.

  • Insect Immobilization: Anesthetize the insects using a brief exposure to CO2 or by placing them on a cold surface.

  • Topical Application: Using a calibrated microapplicator, apply a precise volume (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each immobilized insect.

  • Observation: Transfer the treated insects to holding cages with access to a sugar solution. Maintain the cages at a constant temperature and humidity (e.g., 27°C and 80% RH).

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects unable to move or stand when gently prodded are considered dead.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase (e.g., from Aedes aegypti midgut homogenate and a mammalian source like bovine erythrocytes for comparison)

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a solution of pNPA in acetone. Prepare a solution of the carbonic anhydrase enzyme in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and varying concentrations of this compound (or solvent for control).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the pNPA solution to each well to start the enzymatic reaction. The hydrolysis of pNPA to p-nitrophenol results in a yellow color.

  • Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The species specificity of this compound toxicity is rooted in its differential interaction with molecular targets in plants and insects.

Plant: HPPD Inhibition Pathway

In plants, this compound targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD disrupts this pathway, leading to a lack of carotenoids, subsequent destruction of chlorophyll, and the characteristic "bleaching" phenotype, ultimately resulting in plant death.

HPPD_Inhibition_Pathway cluster_effect Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone & Tocopherols HPPD->Plastoquinone Bleaching Photobleaching (Plant Death) This compound This compound This compound->HPPD This compound->HPPD inhibits Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Carotenoids->Chlorophyll

Caption: HPPD inhibition by this compound in plants.

Insect: Carbonic Anhydrase Inhibition Pathway

In mosquitoes, this compound's toxicity is linked to the inhibition of carbonic anhydrase (CA). CAs are crucial for maintaining pH balance in the insect midgut. By inhibiting CA, this compound disrupts this delicate pH regulation, leading to physiological stress and, ultimately, mortality. The lack of significant inhibition of mammalian CAs suggests a selective toxicity profile.

CA_Inhibition_Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA HCO3_H HCO3- + H+ CA->HCO3_H Mortality Insect Mortality This compound This compound This compound->CA This compound->CA inhibits pH_Regulation Midgut pH Regulation HCO3_H->pH_Regulation Physiological_Function Normal Physiological Function pH_Regulation->Physiological_Function pH_Regulation->Physiological_Function maintains

Caption: Carbonic anhydrase inhibition by this compound in insects.

Experimental Workflow for Assessing Species Specificity

The following diagram outlines a logical workflow for a comprehensive assessment of the species-specific toxicity of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Toxicity Testing cluster_data Data Analysis and Comparison Enzyme_Assays Enzyme Inhibition Assays (e.g., HPPD, Carbonic Anhydrase) Plant_Toxicity Plant Toxicity Assays (e.g., Seedling Growth, Bleaching) Enzyme_Assays->Plant_Toxicity Insect_Toxicity Insect Toxicity Assays (e.g., Topical, Feeding) Enzyme_Assays->Insect_Toxicity Data_Analysis IC50 / LD50 / EC50 Determination Plant_Toxicity->Data_Analysis Insect_Toxicity->Data_Analysis Mammalian_Toxicity Mammalian Acute Toxicity (e.g., OECD 423, 402) Mammalian_Toxicity->Data_Analysis Aquatic_Toxicity Aquatic Toxicity Assays (e.g., Daphnia magna, Fish) Aquatic_Toxicity->Data_Analysis Species_Comparison Species Specificity Assessment Data_Analysis->Species_Comparison

Caption: Workflow for assessing species-specific toxicity.

A Comparative Analysis of the Degradation Products of Natural vs. Synthetic Triketones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the degradation products of the natural triketone, leptospermone, and three leading synthetic triketone herbicides: mesotrione, sulcotrione, and tembotrione. It is intended for researchers, scientists, and drug development professionals interested in the environmental fate and toxicological profiles of these compounds. This document outlines their major degradation products, the kinetics of their transformation, and the experimental methodologies used for their analysis.

Introduction to Triketones

Triketones are a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and α-tocopherol in plants.[2] Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and eventual plant death.[3] The development of synthetic triketone herbicides was inspired by the natural phytotoxin, this compound, produced by the Manuka plant (Leptospermum scoparium).[1] While effective as herbicides, understanding the environmental fate and potential toxicity of their degradation products is critical for a complete risk assessment.

Degradation of a Natural Triketone: this compound

This compound is a naturally occurring β-triketone.[4] Its degradation in the environment is influenced by both abiotic and biotic factors, with photodegradation and microbial activity being significant contributors.[4]

Major Degradation Product: The primary transformation product of this compound identified in both photolytic and microbial degradation studies is hydroxy-leptospermone .[4][5]

Degradation of Synthetic Triketones

Synthetic triketones, such as mesotrione, sulcotrione, and tembotrione, are widely used in agriculture.[3] Their degradation pathways have been extensively studied in various environmental matrices.

Mesotrione

Mesotrione is known to degrade in soil and water, with its persistence being influenced by factors such as soil type, temperature, moisture, and pH.[6] Microbial activity plays a significant role in its degradation.[6]

Major Degradation Products: The two main degradation products of mesotrione are:

  • AMBA (2-amino-4-methylsulfonylbenzoic acid)[7]

  • MNBA (4-methylsulfonyl-2-nitrobenzoic acid)[7]

Sulcotrione

Sulcotrione degradation is also subject to environmental conditions, with photodegradation being a key pathway.[8]

Major Degradation Products: The degradation of sulcotrione primarily yields:

  • CMBA (2-chloro-4-mesylbenzoic acid), which results from the cleavage between the two ring moieties.[9]

  • A cyclization product (CP) , which is a major product of photolysis.[9]

Tembotrione

Tembotrione is another widely used triketone herbicide. Its degradation in soil leads to the formation of a major metabolite.

Major Degradation Product: The principal degradation product of tembotrione in soil is:

  • TCMBA ({2‐chloro‐4‐(methylsulfonyl)‐3‐[(2,2,2‐trifluoroethoxy) methyl] benzoic acid})[10]

Comparative Summary of Degradation Products

The following table summarizes the major degradation products of the discussed natural and synthetic triketones.

Parent Compound Type Major Degradation Product(s) Reference(s)
This compoundNaturalHydroxy-leptospermone[4][5]
MesotrioneSyntheticAMBA (2-amino-4-methylsulfonylbenzoic acid)MNBA (4-methylsulfonyl-2-nitrobenzoic acid)[7]
SulcotrioneSyntheticCMBA (2-chloro-4-mesylbenzoic acid)Cyclization Product (CP)[9]
TembotrioneSyntheticTCMBA ({2‐chloro‐4‐(methylsulfonyl)‐3‐[(2,2,2‐trifluoroethoxy) methyl] benzoic acid})[10]

Quantitative Degradation Data

The persistence of triketones and their degradation products in the environment is a key factor in assessing their potential impact. The table below presents available half-life data from various studies.

Compound Matrix/Condition Half-life (t½) Reference(s)
This compoundAqueous solution (simulated sunlight)72 hours[4]
This compoundBacterial culture (Methylophilus sp. LS1)6 days[4]
MesotrioneSoilUp to 32 days (variable with conditions)[3]
TembotrioneClay loam and sandy loam soils7.2 to 13.4 days[11]
TCMBA (Tembotrione metabolite)Clay loam and sandy loam soils7.2 to 13.4 days[11]

Toxicological Insights into Degradation Products

The degradation of a parent herbicide does not always equate to detoxification. In some cases, the metabolites can exhibit their own toxicological effects.

  • Mesotrione Metabolites (AMBA & MNBA): While the parent compound, mesotrione, is considered to have low toxicity to non-target organisms, its degradation products have been shown to have varying effects.

  • Sulcotrione Metabolites (CMBA & CP): Studies have shown that the photolysis products of sulcotrione can have greater cytotoxicity and genotoxicity than the parent molecule.[2][8] The cyclization product (CP) is more toxic to some bacteria and protozoa than sulcotrione itself.[9]

  • Tembotrione Metabolite (TCMBA): The degradation products of tembotrione may have toxicological consequences due to their potential for longer persistence and movement in the environment.[11]

Visualizing Pathways and Workflows

Mode of Action: HPPD Inhibition

All triketone herbicides share a common mode of action, which is the inhibition of the HPPD enzyme in the tyrosine catabolism pathway.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA TAT HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic acid (HGA) Plastoquinone Plastoquinone & α-Tocopherol HGA->Plastoquinone Multiple Steps Triketones Triketone Herbicides (Natural & Synthetic) Triketones->HPPD Inhibition HPPD->HGA

Caption: Mechanism of HPPD enzyme inhibition by triketone herbicides.

Degradation Pathways

The following diagrams illustrate the degradation of the natural triketone this compound and the synthetic triketones mesotrione, sulcotrione, and tembotrione into their major products.

This compound Degradation

Leptospermone_Degradation This compound This compound (Natural) Hydroxythis compound Hydroxy-leptospermone This compound->Hydroxythis compound Photolysis & Microbial Degradation Mesotrione_Degradation Mesotrione Mesotrione (Synthetic) AMBA AMBA Mesotrione->AMBA Microbial Degradation MNBA MNBA Mesotrione->MNBA Microbial Degradation Sulcotrione_Degradation Sulcotrione Sulcotrione (Synthetic) CMBA CMBA Sulcotrione->CMBA Cleavage CP Cyclization Product (CP) Sulcotrione->CP Photolysis Tembotrione_Degradation Tembotrione Tembotrione (Synthetic) TCMBA TCMBA Tembotrione->TCMBA Soil Degradation Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Matrix 1. Select Matrix (Soil, Water, etc.) Spike 2. Spike with Triketone Compound Matrix->Spike Incubate 3. Incubate under Controlled Conditions (Light, Temp, Moisture) Spike->Incubate Extract 4. Solvent Extraction Incubate->Extract Cleanup 5. Solid Phase Extraction (SPE) Extract->Cleanup Analysis 6. Instrumental Analysis (e.g., LC-MS/MS) Cleanup->Analysis Quant 7. Identification & Quantification Analysis->Quant Data 8. Data Analysis (Half-life Calculation) Quant->Data

References

Safety Operating Guide

Leptospermone proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Leptospermone is critical for ensuring laboratory safety and environmental protection. As a natural β-triketone herbicide, this compound and materials contaminated with it require a structured disposal plan that adheres to institutional and regulatory standards.[1][2] While some safety data sheets (SDS) may classify pure this compound as non-hazardous, related products containing it are noted for being potential skin sensitizers and harmful to aquatic life with long-lasting effects.[3][4] Therefore, a cautious approach, treating all this compound waste as hazardous, is recommended to minimize risk.

Immediate Safety and Handling

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Good laboratory practices should be followed at all times.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable chemical-resistant gloves.[3][5]

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.[5]

  • Skin Protection: Wear a lab coat or appropriate clothing to prevent skin contact.[3]

Spill & Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of water. If irritation or a rash develops, seek medical attention.[3]

  • Eye Contact: Rinse eyes cautiously with plenty of water. Remove contact lenses if present and easy to do so.

  • Spills: Absorb spills with a non-combustible inorganic absorbent material, sweep up, and place in a designated, sealed container for disposal.[5] Ensure the area is well-ventilated.

This compound Disposal Protocol

Follow these procedural steps to ensure the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Classify as Hazardous: Treat all this compound waste (solid, liquid, and contaminated labware) as hazardous chemical waste. This is crucial due to its potential aquatic toxicity and to comply with the Resource Conservation and Recovery Act (RCRA) which prohibits sewer or regular trash disposal for such chemicals.[3][6]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are compatible.

    • Solid vs. Liquid: Keep solid and liquid waste in separate containers.[7]

    • Incompatible Chemicals: Store away from strong acids, alkalis, or oxidizing agents.[5][8] Segregate organic solvents and inorganic chemicals.[7]

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use only chemically compatible, leak-proof containers with secure closures.[6][7] Plastic is often preferred for chemical waste storage.[9] Do not use metal containers for acids or bases.[10]

  • Fill Level: Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[10]

  • Proper Labeling: Clearly label each container with the words "Hazardous Waste" and identify the contents, including "this compound."[9][10]

Step 3: On-Site Storage (Satellite Accumulation Area)

  • Designate an SAA: Store the prepared waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]

  • Adhere to Storage Limits: Follow institutional and regulatory limits for the amount of waste stored and the duration. Once accumulation limits are reached, the waste must be removed promptly.[9]

  • Secondary Containment: Place waste containers in a secondary containment system, such as a spill tray, to prevent leaks or spills from reaching the environment.[7][10]

  • Regular Inspections: Conduct and document weekly inspections of the SAA to check for container leakage or deterioration.[6][8]

Step 4: Final Disposal

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management company to schedule a waste pickup.[9]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in line with regulatory requirements.[6]

Quantitative Disposal Parameters

The following table summarizes key quantitative limits and timelines for managing hazardous chemical waste in a laboratory setting, which are applicable to this compound waste.

ParameterGuidelineCitation
Maximum Container Fill Level 90% of total capacity[10]
Maximum SAA Storage Volume 55 gallons of hazardous waste[9]
Maximum SAA Storage (Acutely Toxic) 1 quart (liquid) or 1 kg (solid) of P-list waste[9]
Maximum Storage Time (Partially Filled) Up to 12 months (as long as volume limits are not exceeded)[9]
Container Removal Deadline (Once Full) Within 3 calendar days[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A This compound Waste Generated (Liquid, Solid, or Contaminated Labware) B Characterize as Hazardous Waste A->B C Select Compatible, Leak-Proof Container B->C D Fill Container to <90% Capacity C->D E Label Container: 'Hazardous Waste' + Contents D->E F Segregate from Incompatible Chemicals E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Conduct Weekly Inspections G->H I Container Full or Storage Time Limit Reached? H->I J Continue Research & Waste Accumulation I->J No K Contact Environmental Health & Safety (EHS) for Waste Pickup I->K Yes J->I L Waste Transported to Licensed Disposal Facility K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of Leptospermone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Leptospermone in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.

Due to the limited availability of a specific Safety Data Sheet (SDS) for pure this compound, the following guidance has been synthesized from available scientific literature and the SDS for Manuka Oil, which contains this compound as a significant component. This information should be used as a starting point for a comprehensive risk assessment, and it is crucial to consult with your institution's safety officer for specific guidance.

Physicochemical and Toxicity Data

The following tables summarize the known quantitative data for this compound.

Property Value Source
Molecular Formula C₁₅H₂₂O₄Wikipedia
Molar Mass 266.33 g/mol Wikipedia
Appearance Yellowish, viscous oilThe Good Scents Company
Boiling Point 146 °C at 10 mmHgThe Good Scents Company
Flash Point 171.6 °C (340.9 °F) - closed cupThe Good Scents Company
Solubility Soluble in alcoholThe Good Scents Company
Toxicity Data Value Endpoint Species Source
LD₅₀ (Topical) 150 ng/mgLethal Dose, 50%Mosquito (Aedes aegypti)PubMed
LD₅₀ (Tarsal Contact) 357 ng/cm²Lethal Dose, 50%Mosquito (Aedes aegypti)PubMed

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended based on general principles of laboratory safety for handling potentially hazardous chemicals.

Protection Type Specific Recommendations
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before use.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Skin and Body Protection Laboratory coat. Long pants and closed-toe shoes are mandatory. For larger quantities or potential for splashing, consider a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational and Disposal Plans

A clear and logical workflow is essential for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A 1. Preparation and PPE - Don appropriate PPE (gloves, safety glasses, lab coat). - Work in a well-ventilated area or fume hood. B 2. Handling and Use - Avoid inhalation of vapors and direct contact with skin and eyes. - Use the smallest quantity necessary for the experiment. A->B Proceed to handling D 4. Decontamination - Clean all contaminated surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. - Decontaminate all equipment used. B->D After use C 3. Spill Management - For small spills, absorb with an inert material (e.g., vermiculite, sand). - For large spills, evacuate the area and follow institutional emergency procedures. C->D After cleanup E 5. Waste Disposal - Collect all this compound waste (pure compound, contaminated materials) in a designated, labeled hazardous waste container. - Dispose of in accordance with local, state, and federal regulations. D->E Collect waste F 6. Post-Handling - Remove PPE and wash hands thoroughly with soap and water. D->F After decontamination E->F After waste is secured

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Incubation and Reactions: Ensure all reaction vessels are securely capped and clearly labeled. If heating is required, conduct the procedure in a well-ventilated area and monitor for any signs of pressurization.

By adhering to these guidelines and fostering a culture of safety, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.